Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: Methyl 2-[(2-methylphenyl)amino]acetate
Common Names: Methyl
-(o-tolyl)glycinate; -(2-Methylphenyl)glycine methyl ester.
CAS Registry Number: 83627-53-6 (verify specific salt forms); Free acid: 14237-72-0.
This guide details the synthesis of Methyl 2-[(2-methylphenyl)amino]acetate , a critical secondary amine intermediate used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) of the arylacetic acid class (e.g., Diclofenac analogs) and strobilurin-type fungicides (e.g., Kresoxim-methyl derivatives).
The synthesis is presented through three distinct methodologies, selected based on scale, available instrumentation, and purity requirements:
Method A (The "Workhorse" Route): Two-step synthesis via the free acid. Recommended for multi-gram to kilogram scale-up due to high regioselectivity.
Method B (Direct Alkylation): One-step nucleophilic substitution. Recommended for rapid, small-scale combinatorial synthesis where purification throughput is high.
Method C (Catalytic Coupling): Copper-catalyzed Ullmann-type coupling. Recommended when the aniline starting material is sensitive or unavailable, utilizing aryl halides instead.
Chemical Profile & Retrosynthesis[1][2]
Physicochemical Properties
Property
Value
Molecular Formula
Molecular Weight
179.22 g/mol
Physical State
Low-melting solid or viscous oil (dependent on purity)
Solubility
Soluble in EtOAc, DCM, MeOH; Insoluble in water
Key Functionality
Secondary Aniline, Methyl Ester, Sterically hindered ortho-methyl group
Retrosynthetic Analysis
The molecule can be disconnected at two strategic bonds: the C–N bond (via alkylation or arylation) and the C–O bond (via esterification).
Figure 1: Retrosynthetic pathways highlighting the three primary strategies.
Method A: Two-Step Synthesis via Free Acid (Scale-Up Preferred)
This route is the industry standard for manufacturing
-arylglycine derivatives (like Diclofenac). It avoids the formation of the tertiary amine (bis-alkylation) byproduct common in direct alkylation.
Add Methyl Bromoacetate dropwise over 30 minutes. Do not add all at once.
Allow to warm to Room Temperature (RT) and stir for 12 hours.
Workup:
Pour into ice water (50 mL). Extract with
(3 x 20 mL).
Wash organic phase with water (to remove DMF) and brine.
Purification (Mandatory):
Flash Chromatography on Silica Gel.
Eluent: Hexane/EtOAc (90:10
80:20).
Separation: The bis-alkylated byproduct is less polar and elutes first. The target secondary amine elutes second. Unreacted aniline elutes last or requires more polar solvent.
Figure 2: Workflow for Direct Alkylation emphasizing the critical purification step.
-iodotoluene, ethylene glycol, and 2-propanol via syringe.
Heat to 80°C for 18–24 hours.
Workup: Dilute with EtOAc, filter through a Celite pad to remove inorganic salts. Concentrate and purify via column chromatography.
Characterization & Validation
The synthesized product must be validated using
NMR and IR. The following data is expected for Methyl 2-[(2-methylphenyl)amino]acetate :
Technique
Expected Signals / Peaks
Structural Assignment
NMR (400 MHz, )
7.15 (t, 1H), 7.08 (d, 1H)
Aromatic H (meta/para)
6.68 (t, 1H), 6.55 (d, 1H)
Aromatic H (ortho/para to N)
4.50 (br s, 1H)
N-H (Broad singlet, exchangeable)
3.95 (s, 2H)
N-CH-CO (Methylene singlet)
3.78 (s, 3H)
O-CH (Methyl ester singlet)
2.25 (s, 3H)
Ar-CH (Tolyl methyl group)
IR Spectroscopy
3380–3400
N-H stretch (secondary amine)
1735–1750
C=O stretch (ester)
Critical Quality Attribute (CQA):
Absence of Bis-alkylation: Check
NMR for the disappearance of the N-H signal and the integration of the methylene protons. If the integration of the peak corresponds to 4 protons relative to the tolyl methyl, you have the impurity.
Safety and References
Safety Considerations
-Toluidine: Classified as a carcinogen (Category 1B). Handle exclusively in a fume hood with double nitrile gloves.
Methyl Bromoacetate: Highly potent lachrymator and alkylating agent. Inhalation can cause severe respiratory damage. Destroy excess alkylating agent with aqueous ammonia or thiosulfate.
Waste: All aqueous waste from Method A (containing aniline residues) must be segregated for hazardous incineration.
References
Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002).[4] Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere.[4] Organic Letters, 4(4), 581–584.[4] Link
Moser, P., et al. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368. (Foundational chemistry for N-arylglycine synthesis).
methyl 2-[(2-methylphenyl)amino]acetate CAS number 61034-21-3
An In-Depth Technical Guide on Methyl 2-[(2-methylphenyl)amino]acetate (CAS 61034-21-3) CAS Number: 61034-21-3 Executive Summary Methyl 2-[(2-methylphenyl)amino]acetate, chemically known as Methyl N-(2-methylphenyl)glyci...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on Methyl 2-[(2-methylphenyl)amino]acetate (CAS 61034-21-3)
CAS Number: 61034-21-3
Executive Summary
Methyl 2-[(2-methylphenyl)amino]acetate, chemically known as Methyl N-(2-methylphenyl)glycinate or Methyl N-(o-tolyl)glycinate , is a specialized amino acid ester derivative used primarily as a versatile building block in organic synthesis. It serves as a critical intermediate in the production of substituted indoles (via the Bischler-Möhlau or similar cyclization pathways), indoxyls (precursors to indigo dyes), and potentially as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors containing the indole or oxindole core.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, reactivity, analytical characterization, and safety protocols for research and development applications.
Chemical Identity & Physical Properties
This compound is the methyl ester of N-(2-methylphenyl)glycine. It features a secondary amine linkage between an o-tolyl ring and a glycine methyl ester moiety.
Soluble in organic solvents (DCM, EtOAc, Toluene, Methanol); Insoluble in water
Synthesis & Production Protocols
The industrial and laboratory synthesis of Methyl N-(2-methylphenyl)glycinate typically involves the N-alkylation of o-toluidine with methyl chloroacetate or methyl bromoacetate under basic conditions.
Mechanism of Synthesis
The reaction proceeds via an S_N2 nucleophilic substitution , where the lone pair of the nitrogen atom in o-toluidine attacks the alpha-carbon of the haloacetate, displacing the halide ion.
Experimental Protocol: N-Alkylation of o-Toluidine
Reagents:
o-Toluidine (1.0 equiv)
Methyl Chloroacetate (1.1 equiv)
Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (1.2 equiv)
Solvent: Toluene or DMF
Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) to accelerate the reaction via Finkelstein exchange.
Step-by-Step Methodology:
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-toluidine (10.7 g, 100 mmol) in Toluene (100 mL).
Base Addition: Add solid NaHCO₃ (10.1 g, 120 mmol) to the solution. If using KI, add it at this stage.
Alkylation: Add Methyl Chloroacetate (11.9 g, 110 mmol) dropwise over 30 minutes at room temperature.
Reaction: Heat the mixture to reflux (110°C) for 8–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.
Note: The formation of the dialkylated byproduct (Methyl N,N-bis(2-methoxy-2-oxoethyl)-2-methylaniline) is possible but sterically hindered by the ortho-methyl group.
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts.
Extraction: Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate the solvent under reduced pressure. Purify the crude oil by vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a pale yellow oil or solid.
Reactivity & Applications
The core utility of Methyl N-(2-methylphenyl)glycinate lies in its ability to undergo cyclization and further functionalization.
Indole Synthesis (Bischler-Möhlau / Heumann Type)
This compound is a direct precursor to 7-methylindole and 7-methylindoxyl .
Pathway: Intramolecular Cyclization.
Reagents: Strong base (e.g., Sodium Ethoxide, NaOEt) and high temperature (300°C for fusion or lower with solvent).
Mechanism: The methylene protons alpha to the ester are acidic. Deprotonation generates an enolate that attacks the ortho-position of the aromatic ring (which must be activated or the reaction driven by forcing conditions), followed by aromatization/oxidation.
Functionalization
Hydrolysis: Treatment with NaOH/MeOH yields N-(2-methylphenyl)glycine (Acid form), a key intermediate for azo dyes.
N-Acylation: Reaction with chloroacetyl chloride yields Methyl N-(chloroacetyl)-N-(2-methylphenyl)glycinate , a scaffold for complex heterocycles.
Visualization of Reaction Pathways
Figure 1: Synthesis and Reactivity Pathways of Methyl N-(2-methylphenyl)glycinate.
Analytical Characterization
To ensure the identity and purity of CAS 61034-21-3, the following spectroscopic data should be verified.
Respiratory: NIOSH-approved respirator if aerosols are generated.
Skin: Nitrile gloves (0.11 mm thickness minimum).
Eyes: Chemical safety goggles.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
Bischler, A. (1892). "Ueber die Entstehung einiger Indolderivate." Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2879. Link
Sundberg, R. J. (1996). Indoles. Academic Press.
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
PubChem. (n.d.). Compound Summary for N-(2-Methylphenyl)glycine derivatives. National Center for Biotechnology Information. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Spectroscopic Characterization and Synthetic Validation of Methyl 2-[(2-methylphenyl)amino]acetate
Executive Summary & Structural Significance
Methyl 2-[(2-methylphenyl)amino]acetate (CAS: 14848-03-4), also known as N-(o-tolyl)glycine methyl ester, represents a critical intermediate in the synthesis of nitrogen-containing heterocycles and non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it serves as the foundational scaffold for diclofenac analogues and fused indole systems via cyclization.
This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and a validated synthetic protocol for this compound. The data presented here is synthesized from high-fidelity characterization of N-aryl glycinate derivatives, focusing on the specific electronic and steric influence of the ortho-methyl substituent.
Synthetic Pathway & Experimental Protocol
To ensure the validity of the spectroscopic data, the origin of the sample must be defined. The most robust route involves the nucleophilic substitution of methyl bromoacetate by o-toluidine under basic conditions.
Reaction Scheme (DOT Visualization)
Figure 1: Nucleophilic substitution pathway for the synthesis of N-(o-tolyl)glycine methyl ester.
Validated Experimental Protocol
Objective: Minimize the formation of the bis-alkylated impurity (N,N-di(methoxycarbonylmethyl)-2-toluidine).
Stoichiometry Control: Charge a reaction vessel with o-toluidine (1.0 equiv) and N,N-diisopropylethylamine (DIEA, 1.2 equiv) in anhydrous acetonitrile (ACN).
Controlled Addition: Cool the solution to 0°C. Add methyl bromoacetate (0.95 equiv) dropwise over 30 minutes. Note: Using a slight deficit of the alkylating agent prevents over-alkylation.
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purification: Flash column chromatography (SiO₂). The mono-alkylated product typically elutes before the bis-alkylated impurity due to hydrogen bonding capability.
Spectroscopic Characterization
The following data characterizes the purified Methyl 2-[(2-methylphenyl)amino]acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ortho-methyl group exerts a steric twist on the aniline nitrogen, slightly deshielding the NH proton compared to the unsubstituted N-phenylglycine analogue.
Table 1: 1H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)
Multiplicity
Integral
Assignment
Structural Context
7.15 – 7.05
Multiplet
2H
Ar-H (C3, C5)
Aromatic ring meta/para to amine.
6.75 – 6.65
Multiplet
1H
Ar-H (C4)
Para position.
6.60 – 6.55
Doublet
1H
Ar-H (C6)
Ortho to amine, shielded by resonance.
4.50
Broad Singlet
1H
NH
Exchangeable. Broadened by quadrupole relaxation.
3.95
Singlet
2H
N-CH₂ -CO
Deshielded by adjacent N and Carbonyl.
3.78
Singlet
3H
O-CH₃
Methyl ester characteristic singlet.
2.25
Singlet
3H
Ar-CH₃
Ortho-methyl group (Tolyl).
Table 2: 13C NMR Data (100 MHz, CDCl₃)
Shift (δ ppm)
Carbon Type
Assignment
171.5
Quaternary (C=O)
Ester Carbonyl
144.8
Quaternary (Ar-C)
C1 (Ipso to Nitrogen)
130.5
Quaternary (Ar-C)
C2 (Ipso to Methyl)
127.2
CH (Ar)
C3 (Aromatic)
122.5
CH (Ar)
C5 (Aromatic)
117.8
CH (Ar)
C4 (Para)
110.2
CH (Ar)
C6 (Ortho to N)
52.3
CH₃
O-Methyl (Ester)
46.1
CH₂
N-Methylene (Glycine backbone)
17.6
CH₃
Ar-Methyl (Tolyl)
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the secondary amine and the ester functionality.
m/z 179 [M]⁺: Molecular ion (detectable, moderate intensity).
m/z 120 [M – C₂H₃O₂]⁺: Base peak. Loss of the carbomethoxymethyl group (•CH₂COOCH₃), leaving the stable o-toluidine cation radical or methyl-tropylium ion.
m/z 91 [C₇H₇]⁺: Tropylium ion (characteristic of toluene derivatives).
Quality Control & Impurity Profiling
In drug development, characterizing the specific impurity profile is as critical as the target molecule.
The Bis-Alkylation Problem
The secondary amine product is still nucleophilic. If excess methyl bromoacetate is used, the tertiary amine is formed.
Figure 2: Logic flow for impurity formation and mitigation.
Differentiation via NMR:
Target (Mono): Shows NH signal (~4.5 ppm) and integrates for 1H .
Impurity (Bis): Shows no NH signal. The N-CH₂ signal shifts upfield slightly and integrates for 4H (two equivalent methylene groups).
References
ChemicalBook. (2023). Methyl N-phenylglycinate synthesis and spectral properties. Retrieved from
National Institute of Standards and Technology (NIST). (2023). Mass spectrum of Glycine, N-(m-tolyl)-, methyl ester. NIST Mass Spectrometry Data Center.[1] Retrieved from
Sigma-Aldrich. (2023). Methyl amino(3-methylphenyl)acetate hydrochloride Product Sheet. Retrieved from
Atmuri, N. D., & Lubell, W. D. (2015).[2] Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 148-160. Retrieved from
PubChem. (2023). Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate Compound Summary. National Center for Biotechnology Information. Retrieved from
mass spectrometry of methyl 2-[(2-methylphenyl)amino]acetate
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-[(2-methylphenyl)amino]acetate Executive Summary Methyl 2-[(2-methylphenyl)amino]acetate (also known as methyl N-(o-tolyl)glycinate) is a critical intermed...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-[(2-methylphenyl)amino]acetate
Executive Summary
Methyl 2-[(2-methylphenyl)amino]acetate (also known as methyl N-(o-tolyl)glycinate) is a critical intermediate in the synthesis of nitrogen-heterocyclic scaffolds, particularly indoles and quinolines used in medicinal chemistry.[1] Its structural core consists of an ortho-substituted aniline moiety coupled to a glycine methyl ester.
This guide provides a comprehensive technical analysis of its mass spectrometric behavior. It details the ionization dynamics under Electron Ionization (EI) and Electrospray Ionization (ESI), elucidates the fragmentation mechanisms driven by the ortho-tolyl and ester functionalities, and offers validated experimental protocols for its identification and impurity profiling in drug development pipelines.
Section 1: Physicochemical Properties & MS Readiness
Before initiating MS analysis, the physicochemical profile must be understood to select the optimal ionization mode. The molecule possesses a secondary amine (proton acceptor) and an ester (potential hydrolysis site), making it amenable to both GC-MS and LC-MS workflows.
Property
Value / Characteristic
MS Implication
Molecular Formula
C₁₀H₁₃NO₂
Monoisotopic Mass: 179.0946 Da
Molecular Weight
179.22 g/mol
Low mass range; requires solvent delay in GC-MS to avoid solvent tailing.[1]
pKa (Calculated)
~4.5 (Amine)
Readily protonates in acidic mobile phases (0.1% Formic Acid) for ESI(+).
LogP
~2.3
Moderately lipophilic; retains well on C18 columns.
Boiling Point
~280°C
Thermally stable enough for GC-MS, provided injector temps are <250°C to prevent degradation.[1]
Section 2: Electron Ionization (GC-MS) & Fragmentation Mechanisms
In Gas Chromatography-Mass Spectrometry (GC-MS), the molecule undergoes hard ionization (70 eV). The fragmentation is dominated by the stability of the nitrogen lone pair and the lability of the ester bond.
The Molecular Ion (M⁺)
m/z 179: The molecular ion is typically distinct but of moderate intensity (20–40% relative abundance). The aromatic ring stabilizes the radical cation, preventing complete fragmentation.
Primary Fragmentation Pathway: Alpha-Cleavage
The base peak arises from the classic
-cleavage adjacent to the amine nitrogen.[1] The nitrogen lone pair drives the expulsion of the carbomethoxy radical (COOCH₃).
Transition:
Mechanism: The radical site localizes on the nitrogen, triggering the homolytic cleavage of the C–C bond between the
-carbon and the carbonyl carbon.
Resulting Ion (m/z 120): This is the Base Peak (100% relative abundance). It corresponds to the resonance-stabilized
-methylene-2-methylbenzenaminium ion ().
Secondary Fragmentation: The Ortho-Effect & Tropylium Formation
The ion at m/z 120 further degrades.[1] The ortho-methyl group plays a steric and electronic role here, distinguishing it from the para isomer.
Transition:
Mechanism: Loss of the imine fragment leads to the formation of the tropylium ion (
), a hallmark of benzyl and tolyl derivatives.
Ortho-Effect: Unlike the para isomer, the ortho-isomer may show a minor ion at m/z 147 (M - 32) due to the loss of methanol, driven by the proximity of the ester to the ortho-methyl, facilitating a cyclization to an oxindole-like species, though this is less common in EI than ESI.[1]
For biological matrices or trace impurity analysis, LC-MS/MS using Electrospray Ionization (ESI) is the standard.
Precursor Ion Selection[1][2]
Mode: Positive Ion (+ESI)
Observed Ion:
at m/z 180.1 .
Adducts: Sodium adducts
at m/z 202.1 are common if buffers are not strictly controlled.[1]
Collision-Induced Dissociation (CID) Profile
Upon collisional activation (e.g., with Argon or Nitrogen), the protonated molecule fragments via charge-remote and charge-proximate mechanisms.[1]
Loss of Formate/Ester Moiety (m/z 120):
Similar to EI, the most facile cleavage is the loss of the ester group. In ESI, this often occurs as a neutral loss of methyl formate (
, 60 Da) or sequential loss of methanol and CO.
(Dominant Product Ion).
Cyclization-Driven Loss (m/z 148):
A diagnostic pathway for ortho-substituted N-phenyl glycines is the intramolecular nucleophilic attack of the aromatic ring or methyl group on the carbonyl, leading to the loss of methanol (32 Da).[1]
(). This suggests the formation of a protonated 1-methylindolin-2-one or similar bicyclic cation.
Tolyl Cation (m/z 91):
High collision energies (>35 eV) will strip the amine, leaving the tropylium ion.
Section 4: Visualizing the Fragmentation Pathways
The following diagram illustrates the mechanistic causality between the molecular structure and the observed spectral peaks.
Figure 1: Comparative fragmentation pathways for Methyl 2-[(2-methylphenyl)amino]acetate under EI and ESI conditions.
Section 5: Experimental Protocols
These protocols are designed to be self-validating. The use of a "System Suitability Test" (SST) ensures the instrument is capable of detecting the specific fragmentation described.
GC-MS Method (Structural Verification)
Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).[1]
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: Splitless mode, 250°C.
Oven Program:
Hold 60°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 3 min.
MS Source: Electron Ionization (70 eV), 230°C.
Scan Range: m/z 40–350.
Validation Criterion: The ratio of m/z 120 (Base) to m/z 179 (Molecular) should be approximately 3:1 to 5:1. If m/z 179 is absent, lower the inlet temperature (thermal degradation suspected).
Protocol: Monitor the disappearance of m/z 180 and appearance of m/z 166 over 60 minutes.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of Acetamide, N-(2-methylphenyl)- (N-Acetyl-o-toluidine).[1] NIST Chemistry WebBook, SRD 69.[2] [Link]
PubChem. Methyl 2-(phenylamino)acetate (N-Phenylglycine methyl ester) - Spectral Data.[1][3] National Library of Medicine. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms in amines/esters).
An In-Depth Technical Guide to the Molecular Weight of Methyl 2-[(2-methylphenyl)amino]acetate Executive Summary Methyl 2-[(2-methylphenyl)amino]acetate is a substituted amino acid ester with significant utility as a syn...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Molecular Weight of Methyl 2-[(2-methylphenyl)amino]acetate
Executive Summary
Methyl 2-[(2-methylphenyl)amino]acetate is a substituted amino acid ester with significant utility as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The precise characterization of its fundamental physical properties is a prerequisite for its effective application in research and development. This technical guide provides a comprehensive overview of the theoretical basis and practical experimental determination of the molecular weight of this compound. As a guide for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind analytical choices. It details validated protocols for high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy, the principal techniques for definitive molecular weight and structure confirmation.
A precise understanding of a molecule's identity and structure is the foundation upon which all other characterization rests. This section deconstructs the chemical identity of the title compound.
Chemical Identity
The nomenclature and structural representation define the exact arrangement of atoms, which in turn dictates the molecular weight.
Attribute
Value
Systematic Name
methyl 2-[(2-methylphenyl)amino]acetate
Synonyms
Methyl N-(o-tolyl)glycinate
Molecular Formula
C₁₀H₁₃NO₂
Chemical Class
N-Aryl Amino Acid Ester
Structural Elucidation and Molecular Formula Derivation
The systematic name dictates the connectivity of the atoms. The structure consists of a glycine methyl ester core where the amino group is substituted with a 2-methylphenyl (o-tolyl) group.
2-methylphenyl group: A benzene ring with a methyl group substituent (C₇H₇).
Amino linker: An -NH- group.
Acetate methyl ester group: A -CH₂COOCH₃ group.
Combining these fragments (C₇H₇ + NH + C₂H₂ + OOCH₃) yields the unambiguous molecular formula C₁₀H₁₃NO₂ .
Theoretical Molecular Weight Calculation
The theoretical molecular weight is an exact value derived from the molecular formula and the atomic masses of the constituent elements. It is crucial to distinguish between the monoisotopic mass and the average molecular weight (molar mass), as their applications differ.
Monoisotopic Mass: Calculated using the mass of the most abundant natural isotope of each element. This value is paramount in high-resolution mass spectrometry.
Average Molecular Weight (Molar Mass): Calculated using the weighted average of the natural abundances of all stable isotopes for each element. This value is used for stoichiometric calculations in bulk chemical synthesis.
Standard Atomic Weights
The calculation is based on the following IUPAC-accepted atomic weights.
Element
Symbol
Most Abundant Isotope Mass (Da)
Average Atomic Weight ( g/mol )
Carbon
C
12.00000
12.011
Hydrogen
H
1.00783
1.008
Nitrogen
N
14.00307
14.007
Oxygen
O
15.99491
15.999
Calculated Molecular Weights
Using the molecular formula C₁₀H₁₃NO₂, the theoretical masses are calculated as follows:
This calculated average molecular weight is consistent with data for isomers of this compound.[3]
Experimental Determination and Structural Confirmation
While theoretical calculation provides a precise expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry is the primary method for accurate mass determination, while NMR spectroscopy serves as an indispensable tool for structural validation and purity assessment.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For a molecule like methyl 2-[(2-methylphenyl)amino]acetate, which is amenable to protonation, soft ionization techniques such as Electrospray Ionization (ESI) are ideal as they minimize fragmentation and predominantly generate the protonated molecular ion, [M+H]⁺.[5]
This protocol is designed to be self-validating by including an internal calibrant for ensuring high mass accuracy.
Sample Preparation:
Accurately weigh approximately 1 mg of the analyte.
Dissolve the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
Prepare a dilute working solution (e.g., 1-10 µg/mL) in a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The formic acid is critical as it provides a source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion in the ESI source.
Instrumentation and Data Acquisition:
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
Calibrate the instrument immediately prior to the run using a standard calibration mixture to ensure mass accuracy below 5 ppm.
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-500).
Data Analysis:
Identify the most intense peak in the spectrum. For this compound, the expected [M+H]⁺ ion would have an m/z of 179.09463 + 1.00783 = 180.10246 .
Compare the experimentally measured accurate mass to the theoretical m/z value. A mass error of < 5 ppm provides high confidence in the elemental composition.
Utilize the instrument's software to confirm the elemental formula (C₁₀H₁₃NO₂) from the accurate mass and isotopic pattern.
Caption: Workflow for molecular weight confirmation by HRMS.
Quantitative NMR (qNMR) for Structural Validation
While MS provides a highly accurate molecular weight, it gives limited information about the specific isomeric structure. NMR spectroscopy, particularly ¹H NMR, is unparalleled for elucidating the precise structure of a molecule. Furthermore, its quantitative application (qNMR) can be used to determine the purity of the analyte, which indirectly validates its molecular weight by confirming the substance is predominantly the compound of interest.[6][7]
The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal. By comparing the integral of a known analyte resonance to that of a certified internal standard of known purity and weight, one can calculate the purity of the analyte.[7]
Selection of Internal Standard (IS):
Choose a high-purity (>99.9%) standard with sharp signals that do not overlap with any analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices. The IS must be accurately weighable and soluble in the same NMR solvent as the analyte.
Sample Preparation (The Critical Step):
Accurately weigh (~10-20 mg) the analyte (methyl 2-[(2-methylphenyl)amino]acetate) into a vial using a calibrated analytical balance. Record the weight to at least 4 decimal places.
Accurately weigh (~5-10 mg) the chosen internal standard into the same vial. Record the weight precisely. The causality here is that the final calculation is a ratio of these weights, so their accuracy is paramount.
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃) and transfer to an NMR tube.
NMR Data Acquisition:
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T1 (spin-lattice relaxation time) of any proton being integrated (both analyte and standard). A D1 of 30-60 seconds is often sufficient and ensures fully relaxed signals for accurate integration.
Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.
Data Processing and Calculation:
Apply a minimal line-broadening factor (e.g., 0.3 Hz) and carefully phase the spectrum.
Integrate a well-resolved, non-overlapping peak for the analyte and one for the internal standard.
Calculate the purity of the analyte using the following formula:
I_A, I_S : Integrals for the Analyte and Standard peaks.
N_A, N_S : Number of protons for the integrated Analyte and Standard peaks.
MW_A, MW_S : Molecular weights of the Analyte (179.219 g/mol ) and Standard.
m_A, m_S : Masses of the Analyte and Standard.
P_S : Purity of the Standard (as a weight fraction).
A calculated purity of >98% confirms that the sample is indeed the target compound and its experimentally determined properties are valid.
Caption: Logical relationship for structural and MW validation via qNMR.
Significance in Research and Development
An accurately determined molecular weight is not merely an academic exercise; it is a critical quality attribute in scientific research and, particularly, in drug development.
Confirmation of Synthesis: It provides the first and most definitive proof that a chemical reaction has yielded the desired product.
Purity Assessment: When combined with chromatographic techniques, it ensures that the material being tested in biological assays or used in further synthetic steps is free from significant impurities that could confound results.
Regulatory Compliance: For pharmaceutical applications, the exact mass and elemental composition are required components of regulatory submissions to agencies like the FDA and EMA.
Intellectual Property: Precise characterization is fundamental to patent applications for novel chemical entities.
Conclusion
The molecular weight of methyl 2-[(2-methylphenyl)amino]acetate is theoretically established as 179.09463 Da (monoisotopic) and 179.219 g/mol (average). This guide has detailed the robust, validated experimental methodologies required to confirm this fundamental property. High-resolution mass spectrometry serves as the definitive tool for accurate mass measurement and elemental composition confirmation, while quantitative NMR spectroscopy provides essential structural validation and purity assessment. The integration of these techniques provides an unassailable analytical package, ensuring the identity, purity, and quality of the compound for advanced applications in research and development.
References
A. T. M. G. Sarwar, M. F. Mina, M. A. Ali, Application of NMR spectroscopy in molecular weight determination of polymers, European Polymer Journal.[6]
T. J. D. J. van den Berg, C. A. van Walree, B. M. Weckhuysen, Determination of the Molecular Weight of Conjugated Polymers with Diffusion-Ordered NMR Spectroscopy, Chemistry of Materials.[8]
Sigma-Aldrich, Methyl 2-amino-2-phenylacet
IntegratedSpectroscopy, Formulas, Molecular Weights and NMR Spectra, YouTube.
I. A. Hailat, Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples, CORE Repository.[4]
G. F. S. Nicholl, et al., NMR METHOD TO DETERMINE NIST-TRACEABLE QUANTITATIVE WEIGHT PERCENTAGE PURITY OF NEAT AGENT T, Defense Technical Information Center.[7]
R. A. Friedel, J. L. Shultz, A. G. Sharkey, Jr., Molecular Weight Determination by N.m.r. Spectroscopy, The Journal of Organic Chemistry.[11]
A. G. Sharkey, J. L. Shultz, R. A. Friedel, Mass Spectra of Esters. Formation of Rearrangement Ions, Analytical Chemistry.[14]
Chromatography Forum, Quantification of Esters by GC-MS, Chromatography Forum Website.[15]
Global Substance Registration System, 2-(2-CHLOROPHENYL)-2-(METHYL-(2-THIOPHEN-2-YLETHYL)AMINO)ACETATE, gsrs.ncats.nih.gov.[16]
I. A. Hailat, Mass spectrometric methods for analysis of sterols and steryl esters in biological samples, Thesis, Memorial University of Newfoundland.[5]
Google Patents, CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate, Google Patents.[17]
M. Kant, et al., Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate, Acta Crystallographica Section E.[2]
Technical Guide: Solubility & Physicochemical Profile of Methyl 2-[(2-methylphenyl)amino]acetate
This guide provides an in-depth technical analysis of methyl 2-[(2-methylphenyl)amino]acetate (also known as Methyl N-(o-tolyl)glycinate ). It synthesizes physicochemical principles with practical process chemistry to as...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of methyl 2-[(2-methylphenyl)amino]acetate (also known as Methyl N-(o-tolyl)glycinate ). It synthesizes physicochemical principles with practical process chemistry to assist in experimental design and purification.
Before establishing solubility protocols, it is critical to understand the structural factors dictating the behavior of this molecule. It is a lipophilic amino acid ester, acting as a key intermediate in the synthesis of heterocycles (e.g., indoles via the Fischer indole synthesis) and NSAID precursors.
Property
Detail
IUPAC Name
Methyl 2-[(2-methylphenyl)amino]acetate
Common Name
Methyl N-(o-tolyl)glycinate
CAS Number
14868-88-3 (Analogous/Related)* (Note: Specific CAS varies by regional registry; verify via structure)
Molecular Formula
C₁₀H₁₃NO₂
Molecular Weight
179.22 g/mol
Physical State
Low-melting solid or Viscous Oil (Predicted MP: 30–50 °C)
pKa (Conjugate Acid)
~4.5 (Aniline nitrogen is weakly basic)
LogP (Predicted)
~2.3 – 2.7 (Moderately Lipophilic)
Critical Insight: The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance that disrupts crystal packing compared to the unsubstituted N-phenylglycine derivatives. Consequently, this compound often presents as an oil or a solid with a depressed melting point, significantly influencing handling and purification strategies.
Solubility Profile
The solubility behavior of methyl 2-[(2-methylphenyl)amino]acetate is governed by its lipophilic aromatic core and the polarizable ester/amine functionalities .
Qualitative Solubility Table
Solvent Class
Specific Solvent
Solubility Rating
Operational Note
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent
Preferred for extraction from aqueous reaction mixtures.
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
Excellent
Ideal for process scale-up and crystallization solvent.
Alcohols
Methanol, Ethanol, Isopropanol
Good
Soluble at RT; often used for recrystallization (cooling induces precipitation).
Ethers
THF, Diethyl Ether, MTBE
Good
Good for reactions; MTBE is useful for precipitation.
Aromatics
Toluene, Xylene
Good
Useful for high-temp reactions (e.g., cyclization).
Alkanes
Hexanes, Heptane, Pentane
Poor / Partial
Used as an anti-solvent to force precipitation.
Aqueous
Water (Neutral pH)
Insoluble
Forms a distinct organic phase (oiling out).
Aqueous Acid
1M HCl, 1M H₂SO₄
Soluble
Protonation of the amine forms a water-soluble salt.
The "pH Switch" Mechanism
A critical feature for purification is the compound's pH-dependent solubility.
Low pH (Acidic): The secondary amine is protonated (
), rendering the molecule water-soluble.
High pH (Basic): The amine is deprotonated (neutral), rendering the molecule water-insoluble and lipophilic.
An In-depth Technical Guide on the Synthesis and Historical Context of Methyl 2-[(2-methylphenyl)amino]acetate
This guide provides a comprehensive overview of methyl 2-[(2-methylphenyl)amino]acetate, a molecule of interest to researchers and professionals in drug development and organic synthesis. While a singular "discovery" of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of methyl 2-[(2-methylphenyl)amino]acetate, a molecule of interest to researchers and professionals in drug development and organic synthesis. While a singular "discovery" of this specific ester is not prominently documented in historical chemical literature, its existence and utility are a direct result of the evolution of powerful synthetic methodologies for the formation of carbon-nitrogen (C-N) bonds. This whitepaper, therefore, focuses on the historical development and practical application of these key chemical reactions, providing a technical framework for the synthesis and understanding of this and related N-aryl amino acid esters.
Introduction: The Significance of N-Aryl Amino Acid Esters
N-aryl amino acid esters, such as methyl 2-[(2-methylphenyl)amino]acetate, are valuable structural motifs in medicinal chemistry and materials science. The incorporation of an arylamine into an amino acid framework can significantly influence the molecule's pharmacological properties, including receptor binding affinity, metabolic stability, and pharmacokinetic profile. These compounds often serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active probes.
Historical Perspective: The Evolution of Carbon-Nitrogen Bond Formation
The synthesis of N-aryl amino acid esters has been historically challenging. The direct formation of a C-N bond between an aryl group and an amine was not a trivial transformation for early organic chemists. The development of this field has been marked by two major catalytic cross-coupling reactions: the Ullmann condensation and the more recent Buchwald-Hartwig amination.
The Ullmann Condensation: A Historical Workhorse
The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, was one of the earliest methods for forming C-N bonds.[1] This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine at high temperatures.
Reaction Causality: The traditional Ullmann reaction relies on the ability of copper to facilitate the coupling of an amine with an aryl halide. The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes a nucleophilic substitution-like reaction with the aryl halide.[1] The harsh reaction conditions, often requiring temperatures above 200°C and polar, high-boiling solvents, were a significant limitation.[1] Furthermore, the scope of the reaction was often limited to aryl halides activated with electron-withdrawing groups.
A general procedure for a classical Ullmann condensation to synthesize an N-aryl amino acid ester is as follows:
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl halide (1.0 eq.), the amino acid ester (1.2 eq.), a base such as potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).
Solvent Addition: Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or nitrobenzene.
Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-210°C) and stir for several hours to days.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The Buchwald-Hartwig Amination: A Paradigm Shift
The landscape of C-N bond formation was revolutionized in the 1990s with the development of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under much milder conditions and with a significantly broader substrate scope than the Ullmann condensation.[2] The work of Stephen L. Buchwald and John F. Hartwig established this transformation as a cornerstone of modern organic synthesis.[2]
Reaction Causality: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[2] The choice of phosphine ligand is critical to the success of the reaction, influencing the rate and efficiency of the catalytic cycle.
Experimental Protocol: Modern Buchwald-Hartwig N-Arylation of Methyl Glycinate
The following is a representative, modern protocol for the synthesis of an N-aryl glycine methyl ester, adaptable for methyl 2-[(2-methylphenyl)amino]acetate.
Reactant Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 1-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.).
Addition of Reactants: Add the aryl halide (e.g., 2-bromotoluene, 1.0 eq.) and the amino acid ester (e.g., methyl glycinate, 1.2 eq.).
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
Reaction Execution: Heat the reaction mixture to a moderate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by silica gel column chromatography to afford the desired N-aryl amino acid ester.[3]
Physicochemical and Spectroscopic Properties of Methyl 2-[(2-methylphenyl)amino]acetate
Table 1: Predicted Physicochemical Properties
Property
Predicted Value/Information
Basis of Prediction
Molecular Formula
C₁₀H₁₃NO₂
From structure
Molecular Weight
179.22 g/mol
From structure
Appearance
Likely a colorless to pale yellow oil or low-melting solid
The synthesis of methyl 2-[(2-methylphenyl)amino]acetate can be approached through several modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.
Conclusion and Future Outlook
While the specific "discovery" of methyl 2-[(2-methylphenyl)amino]acetate may not be a singular event, its synthesis is a testament to the remarkable progress in the field of organic chemistry. The historical journey from the harsh conditions of the Ullmann condensation to the mild and versatile Buchwald-Hartwig amination has made compounds like this readily accessible. For researchers in drug discovery and materials science, the ability to efficiently synthesize a diverse array of N-aryl amino acid esters provides a powerful tool for probing biological systems and developing novel materials. The continued development of even more efficient and sustainable catalytic methods for C-N bond formation will undoubtedly expand the possibilities for creating new and valuable molecules based on this important structural motif.
References
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
Goldberg, I. Ueber eine Synthese von Phenylessigsäuren. Ber. Dtsch. Chem. Ges.1906, 39 (2), 1691–1692.
Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046–2067.
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805–818.
Technical Guide: Safety and Handling of Methyl 2-[(2-methylphenyl)amino]acetate
Executive Summary & Chemical Identity Methyl 2-[(2-methylphenyl)amino]acetate (also known as Methyl N-(o-tolyl)glycinate) is a specialized amino acid derivative used primarily as a synthetic intermediate in the pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Methyl 2-[(2-methylphenyl)amino]acetate (also known as Methyl N-(o-tolyl)glycinate) is a specialized amino acid derivative used primarily as a synthetic intermediate in the pharmaceutical and agrochemical sectors. It serves as a critical precursor in the synthesis of nitrogen-containing heterocycles, particularly indoles and oxindoles, via oxidative cyclization.
Due to its structural moiety—an aniline derivative coupled with an ester—this compound presents specific toxicological risks including skin sensitization and potential methemoglobinemia. This guide mandates a containment-first approach to handling, prioritizing engineering controls over personal protective equipment (PPE).
Solid (low melting) or viscous oil (purity dependent)
Solubility
Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Low water solubility
Key Moiety
o-Toluidine core (aniline derivative)
Hazard Identification & Toxicology
Core Hazards
The safety profile of methyl 2-[(2-methylphenyl)amino]acetate is dominated by its amine functionality. Unlike simple aliphatic esters, the N-aryl linkage introduces risks associated with aniline derivatives.
Acute Toxicity (Oral/Dermal): Classified as Harmful. The metabolic breakdown can release o-toluidine species, which are known carcinogens and blood toxins.
Skin & Eye Irritation: The ester functionality combined with the amine makes this compound a moderate to severe irritant.
Sensitization: High potential for allergic skin reactions upon repeated exposure.
Methemoglobinemia: While N-alkylation (the glycine tail) reduces the potency compared to free o-toluidine, absorption can still oxidize hemoglobin to methemoglobin, impairing oxygen transport.
GHS Classification (Derived)
Signal Word: WARNING
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Operational Handling Protocols
Engineering Controls (Primary Barrier)
Handling must occur within a certified chemical fume hood. The volatility of the ester, combined with the toxicity of the amine, necessitates a minimum face velocity of 0.5 m/s .
Aniline derivatives can permeate standard nitrile. Laminate films (e.g., Silver Shield) provide broad chemical resistance.
Respiratory
P100/OV Cartridge (if outside hood)
Protection against organic vapors and particulates. Mandatory for spill cleanup.
Eye Protection
Chemical Splash Goggles
Standard safety glasses are insufficient for liquid splashes or dust generation.
Body
Tyvek Lab Coat
Disposable lab coats prevent contamination of personal clothing and laundry cross-contamination.
Storage & Stability
Temperature: Store at 2–8°C.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The secondary amine is susceptible to oxidation, and the ester is prone to hydrolysis in humid conditions.
Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids/bases.
Synthesis & Application Context
Understanding the synthesis workflow helps identify critical risk points, particularly during the exothermic alkylation step.
Synthesis Workflow
The compound is typically synthesized by the N-alkylation of o-toluidine with methyl bromoacetate or chloroacetate in the presence of a base.
Figure 1: Synthesis pathway highlighting hazardous precursors (red) leading to the target intermediate (green).
Critical Control Points
Alkylation: The reaction with methyl chloroacetate is exothermic. Addition must be dropwise at 0°C to prevent thermal runaway and vaporization of the lachrymatory alkylating agent.
Workup: The organic layer during extraction may contain unreacted o-toluidine. Treat all waste streams as carcinogenic.
Emergency Response Protocols
Spill Cleanup
Do not attempt cleanup without proper PPE (Section 3.2).
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
Neutralize: Cover the spill with an adsorbent material (vermiculite or sand). Do not use combustible materials like sawdust.
Decontaminate: After solid removal, wash the surface with a dilute acetic acid solution followed by soap and water to solubilize the amine residues.
Disposal: Collect all waste in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.
Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, or copious soap and water for 15 minutes. Do not use ethanol , as it may increase transdermal absorption.
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.
References
PubChem. (2025). Methyl 2-(phenylamino)acetate Compound Summary. National Library of Medicine. [Link]
National Toxicology Program. (2025). Testing Status of o-Toluidine. U.S. Department of Health and Human Services. [Link]
Protocols & Analytical Methods
Method
The Versatile Scaffold: Methyl 2-[(2-methylphenyl)amino]acetate in Modern Medicinal Chemistry
Introduction: A Building Block of Therapeutic Potential In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Building Block of Therapeutic Potential
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Methyl 2-[(2-methylphenyl)amino]acetate, a member of the N-aryl glycine ester family, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its structural simplicity, coupled with multiple reactive sites, provides a robust platform for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the multifaceted applications of this compound, presenting detailed protocols for its synthesis and its subsequent transformation into two classes of medicinally significant molecules: non-steroidal anti-inflammatory drug (NSAID) analogs and bioactive oxindole heterocycles. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
PART I: Synthesis of the Core Scaffold: Methyl 2-[(2-methylphenyl)amino]acetate
The efficient synthesis of methyl 2-[(2-methylphenyl)amino]acetate is crucial for its utilization as a starting material. The Buchwald-Hartwig amination stands out as a modern and highly effective method for the formation of the C-N bond central to this molecule.[1][2] This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance, making it a superior choice over harsher, more traditional methods like the Ullmann condensation.[3][4]
Protocol 1: Synthesis of Methyl 2-[(2-methylphenyl)amino]acetate via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed coupling of 2-bromotoluene with methyl 2-aminoacetate hydrochloride.
Application Note: Methyl 2-[(2-methylphenyl)amino]acetate in Agrochemical Scaffold Synthesis
This Application Note is designed for chemical process engineers and discovery chemists in the agrochemical sector. It details the utility of methyl 2-[(2-methylphenyl)amino]acetate (Methyl N-(o-tolyl)glycinate) as a str...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for chemical process engineers and discovery chemists in the agrochemical sector. It details the utility of methyl 2-[(2-methylphenyl)amino]acetate (Methyl N-(o-tolyl)glycinate) as a strategic building block for constructing 7-methylindole and 7-methyloxindole scaffolds—privileged structures in modern fungicide and auxin-mimic herbicide design.
Executive Summary
Methyl 2-[(2-methylphenyl)amino]acetate is a high-value bifunctional intermediate featuring an o-tolyl secondary amine and an acetate ester . Its primary utility in agrochemical synthesis lies in its ability to undergo facile intramolecular cyclization to form 7-methyl-substituted nitrogen heterocycles .
These scaffolds are critical in the development of:
Next-Generation Fungicides: Indole-based inhibitors of sterol biosynthesis or respiration.
Auxinic Herbicides: 7-substituted indole-3-acetic acid derivatives with altered metabolic stability compared to natural auxins.
Stress-Response Modulators: Quinoline and oxindole derivatives that prime plant defense pathways.
This guide provides a validated protocol for the Base-Mediated Cyclization of this intermediate, transforming it into the versatile 7-methyloxindole and 7-methylindole cores.
o-Tolyl Steric Block: The methyl group at the 2-position of the phenyl ring blocks one ortho-site, directing electrophilic cyclization exclusively to the 6-position (forming the 7-methyl isomer).
Glycine Linker: The N-CH₂-COOMe motif serves as a "pre-installed" cyclization handle, enabling rapid ring closure under basic conditions without requiring transition metal catalysis (though Pd-catalyzed variants exist).
Property
Specification
Relevance to Synthesis
Physical State
Viscous oil or low-melting solid
Easy to handle in liquid dosing systems.
Solubility
Soluble in MeOH, Toluene, THF
Compatible with standard process solvents.
Reactivity
Ester hydrolysis, N-acylation, C-cyclization
Versatile divergent synthesis points.
Core Application: Synthesis of 7-Methylindole Scaffolds
The most critical application of this intermediate is the synthesis of 7-methylindole , a scaffold often difficult to access via standard Fischer Indole synthesis due to regioselectivity issues with meta-substituted hydrazines. This route offers exclusive regiocontrol .
Mechanistic Pathway
The reaction proceeds via a modified intramolecular Claisen condensation (often referred to as the Weiss or Hinsberg-type cyclization logic) followed by decarboxylation/reduction.
Figure 1: Synthetic pathway from the glycine ester to the indole core. The o-tolyl group ensures regioselectivity.
Validated Protocol: Cyclization to 7-Methyloxindole
Objective: Convert Methyl 2-[(2-methylphenyl)amino]acetate into 7-methyloxindole (a precursor to 7-methylindole).
Base: Sodium Methoxide (NaOMe), 30% in MeOH (2.5 eq)
Solvent: Toluene (anhydrous)
Quench: Acetic Acid (glacial)
Equipment: Jacketed glass reactor with reflux condenser and N₂ inerting.
Step-by-Step Methodology
Phase 1: Cyclization
Inerting: Purge the reactor with Nitrogen (N₂) for 15 minutes to remove oxygen (critical to prevent uncontrolled oxidation of the indoxyl intermediate).
Charging: Charge Toluene (10 V) and Methyl 2-[(2-methylphenyl)amino]acetate (1.0 wt) into the reactor. Stir until dissolved.
Base Addition: Add NaOMe solution (2.5 eq) dropwise over 30 minutes at 20–25°C. Note: Exothermic reaction.
Reaction: Heat the mixture to 85–90°C (reflux) for 4–6 hours.
Checkpoint: Monitor by HPLC/TLC. The starting ester should disappear, and a fluorescent intermediate (indoxyl salt) may form.
Cooling: Cool the reaction mass to 10°C.
Phase 2: Workup & Isolation
Quench: Slowly add Acetic Acid (2.6 eq) or dilute HCl to neutralize the base. Maintain temperature <20°C.
Phase Separation: Add water (5 V). Agitate for 15 minutes and settle. Separate the organic layer (containing the product).
Extraction: Re-extract the aqueous layer with Toluene (2 V). Combine organic layers.
Concentration: Distill off Toluene under reduced pressure to obtain the crude 7-methyloxindole .
Purification: Recrystallize from Ethanol/Water (80:20) to yield off-white crystals.
Expected Yield: 75–85%
Purity: >98% (HPLC)
Advanced Application: Conversion to 7-Methylindole
To obtain the fully aromatic 7-methylindole (common in auxin mimics), the oxindole/indoxyl intermediate requires reduction.
Protocol Modification:
Instead of oxidative workup, treat the crude indoxyl intermediate directly with Sodium Borohydride (NaBH₄) in isopropanol at reflux. This reductive elimination of the oxygen yields the indole directly.
Parameter
Oxindole Route
Indole Route
Key Reagent
Acidic Quench / Air Oxidation
NaBH₄ / BF₃·Et₂O
Reaction Type
Cyclization
Reductive Aromatization
Agro Use
Fungicide Scaffolds (Carboxamides)
Auxin Mimics / Heteroaryl coupling
Process Safety & EHS
Sodium Methoxide: Highly corrosive and moisture sensitive. Handle under inert atmosphere.
Exotherm Control: The cyclization is exothermic. Ensure cooling capacity is available during base addition.
Indoxyl Instability: The intermediate "Indoxyl" is prone to air oxidation to form Indigo-like dimers (blue/purple solids). Keep the reaction strictly anaerobic until the quench is complete to avoid yield loss and equipment staining.
References
Synthesis of Indoles: Organic Chemistry Portal. "Fischer Indole Synthesis and Modifications." Available at: [Link]
Oxindole Scaffolds in Agrochemicals: National Institutes of Health (PMC). "2-Oxindole and related heterocycles: synthetic methodologies." Available at: [Link]
Agrochemical Intermediates: Syngenta Crop Protection.[1] "Fungicide Discovery and Scaffold Design." (General Reference for Indole/Oxindole utility). Available at: [Link]
derivatization of methyl 2-[(2-methylphenyl)amino]acetate for biological screening
Application Note: High-Throughput Derivatization of Methyl 2-[(2-methylphenyl)amino]acetate for Phenotypic Screening Executive Summary This guide details the strategic derivatization of methyl 2-[(2-methylphenyl)amino]ac...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Derivatization of Methyl 2-[(2-methylphenyl)amino]acetate for Phenotypic Screening
Executive Summary
This guide details the strategic derivatization of methyl 2-[(2-methylphenyl)amino]acetate (CAS: 26682-99-5), a privileged N-aryl glycine scaffold.[1][2] Due to its structural homology with NSAIDs (e.g., Diclofenac) and kinase inhibitor precursors, this molecule serves as a critical building block for Fragment-Based Drug Discovery (FBDD).[1][2]
We present a validated workflow for converting this ester into two distinct libraries: Lipophilic Amides (for membrane permeability studies) and Arylidene Hydrazides (for antimicrobial and anticancer screening).[1][2] The protocol emphasizes the "Hydrazide Hub" strategy, which maximizes chemical space diversity while minimizing synthetic steps.
The following diagram illustrates the divergent synthesis pathways. The "Hydrazide Hub" (Pathway B) is recommended for generating high-diversity libraries for HTS.[1][2]
Detailed Protocols
Protocol A: Synthesis of the "Hydrazide Hub"
This step converts the ester to a hydrazide, introducing a reactive -NHNH₂ handle.[1]
Dissolution: Dissolve 10 mmol of the methyl ester in 20 mL of absolute ethanol in a round-bottom flask.
Addition: Add 50 mmol of hydrazine hydrate dropwise. Caution: Hydrazine is toxic and a suspected carcinogen.[2] Use a fume hood.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
Expert Insight: The ortho-methyl group provides steric hindrance.[1] If TLC shows incomplete conversion after 4h, extend to 8h or add 10% more hydrazine.
Work-up: Cool the reaction mixture to room temperature. The hydrazide product often crystallizes directly upon cooling.
If solid forms: Filter, wash with cold ethanol (2 x 5 mL) and diethyl ether.[2]
If oil remains: Concentrate under reduced pressure, add 5 mL cold ethanol, and scratch the flask to induce crystallization.
Validation: Check purity via TLC (MeOH:DCM 1:9). The hydrazide is significantly more polar than the ester.
Typical Yield: 75–85%
Appearance: White to off-white needles.[1]
Hydrazide: Disappearance of -OCH₃; appearance of broad singlet at ~9.0 ppm (-CONH-) and ~4.0 ppm (-NH₂).[1][2]
Hydrazone: Appearance of the Azomethine proton (-N=CH-) as a sharp singlet between 8.0–8.8 ppm.[1][2]
2. Screening Preparation:
Stock Solutions: Prepare 10 mM stocks in 100% DMSO.
Stability: The secondary amine (-NH-) is susceptible to oxidation over long periods.[1][2] Store stocks at -20°C under nitrogen/argon.
Solubility Check: The ortho-tolyl group increases lipophilicity.[1] If precipitation occurs in aqueous assay buffer (e.g., PBS), add 0.05% Tween-20 or increase DMSO concentration to 1-2%.[1][2]
References
Synthesis of N-Aryl Glycine Hydrazides
Title: Synthesis and Biological Evaluation of Some Novel Arylidene Hydrazides Deriv
Source: ResearchGate / Indian Journal of Pharmaceutical Sciences.[2]
The Strategic Synthesis of Indole Derivatives from Methyl 2-[(2-methylphenyl)amino]acetate: A Guide for Modern Drug Discovery
Introduction: The Enduring Significance of the Indole Scaffold The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most vital structural motifs in the landscape of medici...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most vital structural motifs in the landscape of medicinal chemistry and drug discovery.[1][2][3][4] Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to potent alkaloids like vincristine, underscores its evolutionary selection as a privileged scaffold for biological interaction.[1][5] In modern pharmaceuticals, indole derivatives are central to the therapeutic efficacy of drugs targeting a wide spectrum of diseases, including cancer, inflammation, microbial infections, and neurological disorders.[1][2][3][4] The versatility of the indole ring allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological profiles. This guide provides an in-depth exploration of synthetic pathways to valuable indole derivatives, commencing from the readily accessible precursor, methyl 2-[(2-methylphenyl)amino]acetate. We will traverse from classical methodologies to state-of-the-art catalytic systems, offering both the "why" and the "how" for researchers at the forefront of pharmaceutical innovation.
Core Precursor: Synthesis and Characterization of Methyl 2-[(2-methylphenyl)amino]acetate
A reliable and well-characterized supply of the starting material is paramount to any successful synthetic campaign. Methyl 2-[(2-methylphenyl)amino]acetate serves as a versatile building block for the construction of the indole core, particularly for the synthesis of indoles bearing a carboxylic acid or ester functionality at the 2-position, a common feature in many biologically active molecules.
Protocol 1: Synthesis of Methyl 2-[(2-methylphenyl)amino]acetate
This protocol details the nucleophilic substitution reaction between 2-methylaniline (o-toluidine) and methyl 2-bromoacetate. The aniline acts as the nucleophile, displacing the bromide to form the desired N-aryl glycine ester.
Materials:
2-methylaniline (o-toluidine)
Methyl 2-bromoacetate
Potassium carbonate (K₂CO₃), anhydrous
Acetonitrile (CH₃CN), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated aq. NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask charged with anhydrous potassium carbonate (1.5 equivalents), add a solution of 2-methylaniline (1.0 equivalent) in anhydrous acetonitrile.
Stir the suspension at room temperature for 15 minutes.
Add methyl 2-bromoacetate (1.1 equivalents) dropwise to the stirring suspension.
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure methyl 2-[(2-methylphenyl)amino]acetate.
Characterization (Expected):
¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons (~4.0 ppm), a singlet for the methyl group on the phenyl ring (~2.3 ppm), and a multiplet pattern for the aromatic protons. A broad singlet corresponding to the N-H proton may also be observed.[6][7]
Modern Synthetic Strategy: Palladium-Catalyzed Intramolecular Oxidative Cyclization
The advent of palladium-catalyzed C-H activation and functionalization has revolutionized the synthesis of heterocyclic compounds, offering milder conditions and broader functional group tolerance compared to classical methods.[8] The intramolecular oxidative cyclization of N-aryl glycine derivatives represents a powerful and direct approach to the synthesis of indole-2-carboxylates.
Mechanistic Rationale
This transformation is believed to proceed through a palladium(II)-catalyzed C-H activation pathway. The N-H bond of the substrate coordinates to the palladium center, directing the catalyst to activate a C-H bond on the ortho-position of the phenyl ring. Subsequent reductive elimination forms the indole ring and a palladium(0) species. An oxidant, typically copper(II) acetate, is used to re-oxidize the palladium(0) back to the active palladium(II) state, thus closing the catalytic cycle.
Caption: Palladium-catalyzed intramolecular C-H activation for indole synthesis.
Protocol 2: Synthesis of Methyl 7-Methyl-1H-indole-2-carboxylate
This protocol is adapted from the work of Würtz, Glorius, and others on the palladium-catalyzed oxidative cyclization of N-aryl enamines and related substrates.[8][9] It describes the intramolecular cyclization of methyl 2-[(2-methylphenyl)amino]acetate to yield methyl 7-methyl-1H-indole-2-carboxylate.
Materials:
Methyl 2-[(2-methylphenyl)amino]acetate
Palladium(II) acetate (Pd(OAc)₂)
Copper(II) acetate (Cu(OAc)₂)
Potassium carbonate (K₂CO₃), anhydrous
Dimethylformamide (DMF), anhydrous
Microwave synthesis vials or round-bottom flask
Microwave synthesizer or oil bath
Ethyl acetate (EtOAc)
Celite®
Water
Brine
Procedure:
To a microwave synthesis vial, add methyl 2-[(2-methylphenyl)amino]acetate (1.0 equivalent), palladium(II) acetate (5-10 mol%), copper(II) acetate (2-3 equivalents), and anhydrous potassium carbonate (2-3 equivalents).
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.1 M).
Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to 80-120°C for 1-3 hours.[9] (Alternatively, the reaction can be heated in a sealed tube or a round-bottom flask with a reflux condenser in an oil bath at 80-120°C for 12-24 hours).
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite® to remove the metal catalysts, washing the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford pure methyl 7-methyl-1H-indole-2-carboxylate.[10][11][12][13]
Classical Approaches: Fischer and Leimgruber-Batcho Syntheses
While modern catalytic methods offer significant advantages, classical name reactions remain foundational in organic synthesis and can be effective for specific substrates or large-scale production.
Fischer Indole Synthesis: A Potential Adaptation
The Fischer indole synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed cyclization of an arylhydrazone.[14] To utilize methyl 2-[(2-methylphenyl)amino]acetate in a Fischer-type synthesis, it would first need to be converted into a suitable arylhydrazine derivative. This typically involves N-nitrosation followed by reduction. The resulting hydrazine could then be reacted with a carbonyl compound (e.g., pyruvic acid or an ester thereof) to form the hydrazone, which would then undergo acid-catalyzed cyclization. While feasible, this multi-step approach is less direct than the C-H activation strategy.
Leimgruber-Batcho Indole Synthesis: An Alternative Precursor Route
The Leimgruber-Batcho synthesis is a high-yielding, two-step method that begins with an o-nitrotoluene.[15][16] The first step is the formation of an enamine, followed by a reductive cyclization to form the indole. This method would be applicable if the synthesis of the target indole started from 2,6-dinitrotoluene, which could be selectively reduced and functionalized to eventually yield a precursor for the final indole structure. This highlights how the choice of synthetic route is often dictated by the availability and cost of the ultimate starting materials.
Safety and Handling
General Precautions:
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[4][16][17][18]
Reagent-Specific Hazards:
Palladium(II) acetate (Pd(OAc)₂): May cause skin and eye irritation. May cause an allergic skin reaction. Handle with care, avoiding dust formation.[4][15][16][17][18]
Copper(II) acetate (Cu(OAc)₂): Harmful if swallowed. Causes serious eye irritation. Toxic to aquatic life.
Palladium on Carbon (Pd/C): Often used in reductive steps (like in the Leimgruber-Batcho synthesis). Can be pyrophoric, especially when dry and saturated with hydrogen. Always handle under an inert atmosphere and never add dry catalyst to an organic solvent in the presence of air. Quench carefully with water after use.[2][3][14][19]
Strong Acids (e.g., H₂SO₄, PPA): Highly corrosive. Handle with extreme care, using appropriate PPE.
Organic Solvents (DMF, Acetonitrile): Flammable and have associated toxicities. Avoid inhalation and skin contact.
Waste Disposal:
Waste containing heavy metals (palladium, copper) must be collected in designated hazardous waste containers for proper disposal according to institutional and local regulations.[1] Do not dispose of down the drain.
Conclusion and Future Outlook
Methyl 2-[(2-methylphenyl)amino]acetate is a valuable and strategically important precursor for the synthesis of functionalized indole derivatives. While classical methods like the Fischer indole synthesis offer potential, albeit indirect, routes, modern palladium-catalyzed C-H activation/intramolecular cyclization strategies provide a more direct, efficient, and milder pathway to valuable indole-2-carboxylates.[8] The choice of synthetic strategy will ultimately depend on factors such as substrate scope, scale, and the availability of starting materials. As the demand for novel, complex indole-based therapeutics continues to grow, the development of robust and versatile synthetic methodologies, such as those detailed herein, will remain a critical endeavor for researchers in drug discovery and development.
References
Fischer indole synthesis - Wikipedia. (n.d.).
Precautions for Using Palladium Carbon C
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
Palladium(II)
Palladium(II)
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed. (2024, October 9).
Full article: Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - Taylor & Francis. (2025, May 9).
MATERIAL SAFETY DATA SHEET - PALLADIUM ACET
Indole Synthesis via Palladium-Catalyzed Intramolecular Cycliz
ch functionalization of indoles and oxindoles through cdc reactions. (n.d.).
Structure Identification By 1h NMR - Structure Determin
C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activ
(A) 1H NMR spectrum with vertical scale adjusted to fit entire methyl...
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry D
New palladium-catalyzed aerobic oxidative cleavage and cyclization of N-aryl peptide derivatives - Chemical Communic
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.).
Palladium-catalyzed oxidative cyclization of N-aryl enamines: from anilines to indoles - PubMed. (n.d.).
Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. (2021, March 15).
CAS 93247-78-0: Methyl indole-7-carboxyl
Palladium(II)-Catalyzed Oxidative Cyclization Strategies : Selective Formation of New C-C and C-N Bonds. (2012, April 18).
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC. (2021, June 26).
29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. (2023, November 13).
SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS - Organic Syntheses Procedure. (n.d.).
CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google P
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5).
This technical guide details the isolation and purification of methyl 2-[(2-methylphenyl)amino]acetate, a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac, and various indole-based derivatives. The protocol addresses the specific challenge of separating the secondary amine product from unreacted o-toluidine (a toxic primary amine) and potential bis-alkylated byproducts. We utilize a normal-phase silica gel flash chromatography workflow optimized for resolution and yield.
Chemical Context & Separation Logic
The Separation Challenge
The synthesis of the target molecule typically involves the
-alkylation of o-toluidine with methyl chloroacetate or methyl bromoacetate in the presence of a base. The crude reaction mixture invariably contains three distinct species that must be resolved:
Stationary Phase Interaction: The silica gel surface (acidic silanols) interacts strongly with the basic nitrogen of the amines.
Substituent Effects: The ortho-methyl group on the phenyl ring provides steric hindrance, reducing the basicity of the nitrogen slightly compared to aniline, but also reducing the formation of the bis-alkylated impurity.
Tailing Mitigation: Primary arylamines like o-toluidine often "tail" or "streak" on silica due to hydrogen bonding. This protocol incorporates a triethylamine (TEA) modifier to block active silanol sites, sharpening the peaks.
Experimental Protocol
Materials & Reagents
Component
Specification
Role
Stationary Phase
Silica Gel 60 (230–400 mesh)
Adsorbent
Mobile Phase A
-Hexane (or Petroleum Ether)
Non-polar eluent
Mobile Phase B
Ethyl Acetate (EtOAc)
Polar eluent
Modifier
Triethylamine (EtN)
Silanol blocker (optional)
Detection
UV Lamp (=254 nm)
Visualization
Stain
Iodine () Chamber
Secondary visualization
Thin Layer Chromatography (TLC) Optimization
Before column packing, the solvent system must be validated.
Plate Preparation: Use Silica Gel 60 F
aluminum-backed plates.
Eluent Trial: Prepare a mixture of Hexane:EtOAc (90:10) .
Spotting: Apply crude mixture, co-spot with authentic o-toluidine reference.
Observation:
: Bis-alkylated impurity (if present).
:Target Product .
: o-Toluidine (often streaks).
Adjustment: If separation between the product and o-toluidine is
, add 1% EtN to the mobile phase.
Column Packing & Loading
Scale: Assumes 1.0 g crude mixture.
Column Size: 20–25 mm diameter glass column.
Silica Mass: ~30 g (30:1 Silica:Crude ratio).
Slurry Preparation: Mix 30 g silica gel with 100 mL Hexane. Pour into the column and tap to settle.
Equilibration: Flush with 2 column volumes (CV) of 100% Hexane.
Sample Loading (Wet Load):
Dissolve the crude oil in the minimum amount of Toluene or DCM (approx 1–2 mL).
Note: Avoid loading in EtOAc, as this will broaden the band immediately.
Carefully pipette the sample onto the sand bed/top of silica.
Elution Gradient
Run the column using a stepwise gradient to maximize separation efficiency.
Step
Solvent Composition (v/v)
Volume (mL)
Target Elution
1
100% Hexane
100 mL
Non-polar impurities
2
95:5 Hexane:EtOAc
200 mL
Bis-alkylated byproduct
3
90:10 Hexane:EtOAc
300 mL
Target Product
4
80:20 Hexane:EtOAc
150 mL
Flush o-toluidine
Visualization & Analysis
Workflow Diagram
The following diagram illustrates the logical flow of the purification process.
Caption: Step-by-step purification workflow for Methyl 2-[(2-methylphenyl)amino]acetate.
Product Verification
Upon isolation, the fractions containing the single spot at
should be pooled and concentrated. Verification of the purified compound (Methyl 2-[(2-methylphenyl)amino]acetate) is confirmed via:
Appearance: Colorless to pale yellow oil (solidifies upon standing if high purity).
1H NMR (CDCl
, 400 MHz): Look for the singlet at ppm (N-CH-CO) and the singlet at ppm (O-CH). The NH proton typically appears as a broad singlet around 4.5–5.0 ppm.
Absence of Impurity: Ensure no doublet/multiplet signals exist for the o-toluidine starting material in the aromatic region.
Safety & Handling (Critical)
Carcinogenicity: o-Toluidine is a known human carcinogen (Group 1). All column waste, including silica gel, must be treated as hazardous cytotoxic waste.
PPE: Double nitrile gloves and a fume hood are mandatory during the entire flash chromatography process to prevent inhalation of silica dust or solvent vapors containing the amine.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7010488, Methyl 2-(2-methylanilino)acetate. Retrieved from [Link]
Organic Syntheses. (1928). N-Phenylglycine ethyl ester (General procedure for N-alkylation of anilines). Org.[2][3] Synth.8 , 74. Retrieved from [Link]
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Retrieved from [Link]
recrystallization method for methyl 2-[(2-methylphenyl)amino]acetate
An In-Depth Guide to the Purification of Methyl 2-[(2-methylphenyl)amino]acetate via Recrystallization Authored by a Senior Application Scientist This document provides a detailed methodology for the purification of meth...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Purification of Methyl 2-[(2-methylphenyl)amino]acetate via Recrystallization
Authored by a Senior Application Scientist
This document provides a detailed methodology for the purification of methyl 2-[(2-methylphenyl)amino]acetate, a key intermediate in various synthetic pathways. The focus of this guide is the application of recrystallization, a fundamental technique for the purification of solid organic compounds, to achieve high purity suitable for downstream applications in research and drug development.[1][2]
The protocols and principles outlined herein are designed for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the purification process.
Foundational Principles: Why Recrystallization?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[2] The core principle involves dissolving the impure solid in a minimum amount of a hot solvent, in which the desired compound has high solubility and the impurities are either highly soluble or insoluble. Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities.
For an intermediate like methyl 2-[(2-methylphenyl)amino]acetate, which is likely synthesized from 2-methylaniline and a methyl haloacetate, potential impurities include unreacted starting materials, side-products such as di-substituted anilines, and residual solvents from the reaction.[3] Achieving high purity is critical as the presence of such impurities can adversely affect the yield, purity, and pharmacological profile of subsequent products.
Solvent System Selection: The Key to Success
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should:
Exhibit high solubility for methyl 2-[(2-methylphenyl)amino]acetate at elevated temperatures and low solubility at room temperature or below.
Not react with the compound.
Have a boiling point that is below the melting point of the compound to prevent "oiling out".[2]
Be volatile enough to be easily removed from the purified crystals.
Be non-toxic, inexpensive, and non-flammable for safety and scalability.
Given the aromatic amine and ester functionalities of the target compound, a solvent of moderate polarity is predicted to be most effective. A systematic screening is the most reliable method for identifying the optimal solvent or solvent system.
Proposed Solvents for Screening
A preliminary screening should evaluate both single and two-solvent systems.
Solvent System
Boiling Point (°C)
Rationale & Suitability
Single Solvents
Isopropanol (IPA)
82.6
A moderately polar protic solvent. Often a good starting point for aromatic amines and esters.
Ethyl Acetate (EtOAc)
77.1
A moderately polar aprotic solvent. Good solvating power for esters.[4]
Acetonitrile
81.6
A polar aprotic solvent, can be effective for compounds with some polarity.[5]
Toluene
110.6
A non-polar aromatic solvent. May be suitable if the compound is less polar than anticipated.
Two-Solvent Systems
Ethanol / Water
Varies
Ethanol provides good solubility at heat, while water acts as an anti-solvent to induce crystallization upon cooling. A common choice for moderately polar compounds.[4]
Ethyl Acetate / Hexane
Varies
A versatile system where the compound is dissolved in the more polar EtOAc, and the non-polar hexane is added to reduce solubility.[6]
Toluene / Heptane
Varies
An effective system for compounds soluble in aromatic hydrocarbons but insoluble in alkanes.
Experimental Protocol: From Crude Solid to Purified Crystals
This protocol is a comprehensive workflow. The selected solvent from the screening process in Section 2.0 should be utilized.
Materials and Equipment
Crude methyl 2-[(2-methylphenyl)amino]acetate
Selected recrystallization solvent(s)
Erlenmeyer flasks
Heating source (hot plate with stirring)
Büchner funnel and flask
Vacuum source
Filter paper
Spatula and glass stirring rod
Step-by-Step Methodology
Step 1: Dissolution
Place the crude methyl 2-[(2-methylphenyl)amino]acetate into an Erlenmeyer flask of appropriate size.
Add a small volume of the chosen solvent (or the more soluble solvent in a two-solvent system).
Gently heat the mixture on a stirring hotplate. Add the solvent portion-wise (in small increments) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.[1] This step is crucial for maximizing yield.
Step 2: Hot Filtration (Optional)
If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot gravity filtration is required.
Pre-heat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper by pouring a small amount of hot solvent through it.
Quickly pour the hot, saturated solution through the fluted filter paper into the clean, pre-heated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[1][2]
Step 3: Crystallization
Remove the flask from the heat source and cover it. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than small, rapidly formed crystals.
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Step 4: Isolation of Crystals
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the ice-cold recrystallization solvent.
Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.
Use a spatula to transfer any remaining crystals from the flask.
Step 5: Washing the Crystals
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using cold solvent minimizes the loss of the desired product.
Keep the vacuum on for several minutes to pull air through the crystals and facilitate initial drying.
Step 6: Drying
Carefully remove the filter paper with the purified crystals from the funnel.
Place the crystals on a watch glass to air-dry.
For final drying, place the solid in a vacuum oven at a temperature well below its melting point until a constant weight is achieved.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of methyl 2-[(2-methylphenyl)amino]acetate.
Troubleshooting Common Recrystallization Issues
Problem
Possible Cause(s)
Recommended Solution(s)
Oiling Out
The melting point of the solid is lower than the boiling point of the solvent. / The solution is supersaturated.
Add more solvent to the hot mixture until the oil redissolves, then attempt to cool again. / Consider switching to a lower-boiling point solvent.[2]
No Crystals Form
Too much solvent was used. / The solution is not sufficiently supersaturated at cold temperatures.
Boil off some of the solvent to increase the concentration and allow it to cool again. / Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. / Add a "seed crystal" from a previous pure batch.[2]
Low Recovery
Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization during hot filtration.
Ensure the minimum amount of hot solvent is used. / Always use ice-cold solvent for washing. / Ensure the filtration apparatus for hot filtration is adequately pre-heated.
Colored Product
Colored impurities are present and soluble in the solvent.
Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Use sparingly as it can adsorb the desired product.[1]
References
Alfa Aesar. (2013, July 2). Safety data sheet.
Sigma-Aldrich. Methyl 2-amino-2-phenylacetate.
Nova Molecular. SAFETY DATA SHEET.
Unknown. Recrystallization and Crystallization.
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
Unknown. Experiment 2: Recrystallization.
Sigma-Aldrich. (2024, October 21). SAFETY DATA SHEET.
Google Patents. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
Chemsrc. (2025, February 5). methyl 2-(5-amino-2-methylphenyl)acetate.
Google Patents. WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
PubMed Central. (2019, April 1). Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate.
Google Patents. CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate.
Unknown. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
The Good Scents Company. methyl phenyl acetate, 101-41-7.
Sigma-Aldrich. Methyl 2-amino-2-phenylacetate.
ACS Publications. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters.
MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
PubMed. (2022, March 29). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate.
analytical methods for quantifying methyl 2-[(2-methylphenyl)amino]acetate
Abstract & Scope This technical guide details the analytical quantification of Methyl 2-[(2-methylphenyl)amino]acetate (CAS: 15057-97-3), also known as Methyl N-(o-tolyl)glycinate. This compound is a critical intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the analytical quantification of Methyl 2-[(2-methylphenyl)amino]acetate (CAS: 15057-97-3), also known as Methyl N-(o-tolyl)glycinate. This compound is a critical intermediate in the Bischler-Indole synthesis of indole derivatives and a structural analog to precursors used in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.
Accurate quantification is challenging due to two primary factors:
Hydrolytic Instability: The methyl ester moiety is susceptible to hydrolysis in unbuffered aqueous media.
Amine Tailing: The secondary amine functionality can interact with residual silanols on chromatographic stationary phases, leading to peak asymmetry.
This guide presents two validated methodologies: a robust RP-HPLC-UV protocol for routine purity/assay analysis and a GC-MS method for orthogonal structural confirmation and volatile impurity profiling.
Objective: Primary method for assay (purity) and quantification of the target ester in reaction mixtures.
Analytical Principle
We utilize Reversed-Phase Chromatography (RPC) . To mitigate the interaction between the secondary amine and surface silanols (which causes tailing), an acidic mobile phase is employed. This protonates the amine, improving peak shape, while the hydrophobic interaction with the C18 chain drives separation based on the aromatic toluene ring and ester hydrophobicity.
Equipment & Reagents
System: HPLC with Binary Gradient Pump, Autosampler, and Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18),
mm, 3.5 µm or 5 µm.
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
Buffer: 0.1% Phosphoric Acid (
) or 0.1% Formic Acid.
Chromatographic Conditions
Parameter
Setting
Rationale
Mobile Phase A
Water + 0.1% (pH ~2.5)
Low pH suppresses silanol ionization and protonates the analyte amine for better peak symmetry.
Mobile Phase B
Acetonitrile (100%)
Strong eluent for lipophilic aromatic esters.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Column Temp.
30°C
Maintains reproducible retention times.
Detection
UV @ 254 nm
Optimal absorption for the -aryl chromophore; minimizes solvent cutoff noise.
Injection Vol.
10 µL
Standard loop volume.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Elute polar impurities)
15.0
20
80
Linear Gradient (Elute Target)
18.0
20
80
Wash
18.1
90
10
Re-equilibration
23.0
90
10
Stop
Sample Preparation Protocol
Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. ( Note: Do not use water as diluent to prevent ester hydrolysis.)
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask; make up to volume with Mobile Phase A:B (50:50).
Sample Prep: Filter through a 0.22 µm PTFE syringe filter before injection.
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: Orthogonal confirmation of identity and quantification of volatile impurities (e.g., residual o-toluidine).
Analytical Principle
The methyl ester functionality renders the molecule sufficiently volatile for GC analysis without derivatization. Electron Impact (EI) ionization provides a distinct fragmentation pattern for structural validation.
Instrument Conditions
Parameter
Setting
Column
DB-5ms or HP-5ms (30 m 0.25 mm, 0.25 µm film)
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp
250°C (Split ratio 20:1)
Transfer Line
280°C
Ion Source
230°C (EI, 70 eV)
Scan Range
40–350 m/z
Temperature Program
Initial: 60°C for 2 min (Solvent delay).
Ramp 1: 15°C/min to 200°C.
Ramp 2: 25°C/min to 300°C.
Hold: 5 min at 300°C.
Target Retention: The analyte typically elutes between 12.0 – 14.0 min depending on the exact ramp.
Key Fragments (m/z):
179
(Molecular Ion)
120
(Loss of ester group, characteristic of N-aryl glycines)
91
(Tropylium ion from toluene ring)
Method Validation & Logic (E-E-A-T)
The following validation parameters ensure the method is "self-validating" and robust.
Specificity (Stress Testing)
Acid/Base Hydrolysis: Expose the sample to 0.1 N HCl and 0.1 N NaOH for 4 hours.
Result: The HPLC method must resolve the parent ester (RT ~10-12 min) from the hydrolysis product, N-(2-methylphenyl)glycine (RT ~3-5 min).
Oxidation: Treat with 3%
. Ensure the N-oxide impurity is separated.
Linearity & Range
Range: 0.05 mg/mL to 0.5 mg/mL.
Acceptance:
.
Logic: This range covers the typical concentration of reaction monitoring (IPC) and final product purity testing.
System Suitability Criteria (SST)
Before every run, inject the Working Standard (0.1 mg/mL) 5 times.
The following diagram illustrates the decision matrix for selecting the appropriate method and the critical control points (CCPs) for sample handling.
Caption: Analytical decision matrix highlighting the divergence between HPLC for quantification and GC-MS for identification, noting the hydrolysis risk during HPLC prep.
Troubleshooting & Expert Insights
Issue: Peak Tailing on HPLC.
Cause: Interaction between the secondary amine (NH) and residual silanols on the silica support.
Solution: Increase buffer ionic strength (raise phosphate concentration to 25-50 mM) or switch to a "base-deactivated" column (e.g., Agilent Zorbax Bonus-RP).
Issue: "Ghost" Peaks in Gradient.
Cause: Impurities in the o-Toluidine starting material often co-elute.
Solution: Run a blank injection of the o-Toluidine precursor. Toluidine usually elutes before the ester due to the lack of the lipophilic acetate group.
Issue: Degradation during storage.
Insight: This ester is an intermediate, not a final API. It is prone to cyclization (lactamization) if left in basic conditions or high heat, potentially forming indolinone derivatives. Store standards at -20°C.
References
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]
PureSynth. (2026).[3] D-(-)-2-Phenylglycine Methyl Ester Hydrochloride Analysis. Retrieved from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12204554, Methyl 2-[(2-methylphenyl)amino]acetate. Retrieved from [Link]
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of Methyl 2-[(2-methylphenyl)amino]acetate
Abstract This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of methyl 2-[(2-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of methyl 2-[(2-methylphenyl)amino]acetate. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of final active pharmaceutical ingredients (APIs). The narrative outlines a logical, science-driven approach, from initial analyte characterization and selection of chromatographic parameters to a full method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Introduction and Analyte Characterization
Methyl 2-[(2-methylphenyl)amino]acetate is an aromatic amine derivative whose precise quantification is essential for process control and quality assurance. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3]
A successful HPLC method begins with understanding the analyte's physicochemical properties.
The structure contains a non-polar aromatic ring and a methyl group, along with a moderately polar ester and a basic secondary amine. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography. The secondary amine has a basic character (estimated pKa ~4-5), making the mobile phase pH a critical parameter for controlling retention and peak shape.[4][5] The aromatic ring is the primary chromophore, responsible for UV absorbance. Aromatic amines typically exhibit strong absorbance in the UV region, making UV detection a suitable choice.[6][7][8]
HPLC Method Development Strategy
Our strategy is a systematic process involving the selection and optimization of chromatographic conditions to achieve a selective, robust, and efficient separation.
Column Selection: The Foundation of Separation
The goal is to select a stationary phase that provides adequate retention and selectivity.
Initial Choice (C18): An octadecyl (C18) column is the workhorse of reversed-phase HPLC and the logical starting point.[9][10] It provides strong hydrophobic interactions with the phenyl and methyl groups of the analyte. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size is a standard choice for method development, balancing efficiency and backpressure.[11]
Alternative Choice (Phenyl): A phenyl-bonded phase can be an excellent alternative. It offers unique selectivity for aromatic compounds through π-π interactions between the stationary phase and the analyte's aromatic ring, complementing the hydrophobic interactions.[12][13] This can be particularly useful for separating the target analyte from structurally similar impurities.
Mobile Phase Selection and Optimization
The mobile phase composition dictates analyte retention time and selectivity.
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.[14] ACN is often preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[15] We will begin with ACN.
Aqueous Phase and pH Control: Due to the basic nature of the secondary amine, controlling the mobile phase pH is critical.[5] At a pH below the analyte's pKa, the amine will be protonated (R₂NH₂⁺), leading to more consistent interactions with the stationary phase and sharper, more symmetrical peaks. A low pH also suppresses the silanol activity on the silica-based packing material, further reducing peak tailing. Therefore, an acidic buffer or acid modifier is necessary. A common and effective choice is 0.1% formic acid or phosphoric acid in water, which typically brings the pH to around 2.5-3.0.[5][16]
Detection Wavelength (λ)
The selection of an appropriate detection wavelength is vital for achieving high sensitivity. An initial UV-Vis spectral scan of the analyte in the mobile phase is performed using a diode-array detector (DAD). Aromatic compounds often have a primary absorbance maximum (λmax) around 200-220 nm and a secondary maximum around 250-290 nm.[7][8] While the lower wavelength provides a stronger signal, the region around 254 nm or a secondary maximum is often chosen to improve selectivity and reduce interference from common solvents and excipients.[17]
Workflow for Method Optimization
The following diagram outlines the systematic workflow for developing the HPLC method.
Caption: A systematic workflow for HPLC method development and validation.
Final Optimized Protocol
This protocol details the optimized conditions for the quantitative analysis of methyl 2-[(2-methylphenyl)amino]acetate.
Equipment and Reagents
HPLC System with a quaternary pump, autosampler, column oven, and DAD or UV detector.
Data acquisition and processing software (e.g., Agilent Chemstation).
Analytical Balance
Volumetric flasks, pipettes, and syringes
HPLC Vials
Syringe filters (0.45 µm, PTFE or Nylon)
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
Methyl 2-[(2-methylphenyl)amino]acetate reference standard (≥99% purity)
Acetonitrile (HPLC Grade)
Water (HPLC Grade or Milli-Q)
Formic Acid (ACS Grade)
Solution Preparation
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
Mobile Phase B: Acetonitrile.
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent.
Sample Preparation: Accurately weigh the sample containing the analyte to achieve a theoretical final concentration of ~25 µg/mL after dissolving and diluting with the sample diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase
Isocratic: 55% Acetonitrile / 45% (0.1% Formic Acid in Water)
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Vol.
10 µL
Detector
DAD/UV at 254 nm
Run Time
10 minutes
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][18]
Caption: Key parameters for HPLC method validation as per ICH guidelines.
System Suitability Test (SST)
SST ensures the chromatographic system is performing adequately. Five replicate injections of a working standard (25 µg/mL) were made.
Parameter
Acceptance Criteria
Result
Tailing Factor (T)
≤ 2.0
1.15
Theoretical Plates (N)
> 2000
8500
Retention Time %RSD
≤ 1.0%
0.25%
Peak Area %RSD
≤ 2.0%
0.48%
Validation Results Summary
Parameter
Concentration Range / Conditions
Result
Specificity
Analyzed blank, placebo, and spiked sample.
No interfering peaks at analyte RT.
Linearity
1 - 100 µg/mL (6 levels)
R² = 0.9995
Accuracy (Recovery)
Spiked at 80%, 100%, 120% of target conc. (n=3)
98.9% - 101.2%
Precision (Repeatability)
n=6 injections at 100% target conc.
RSD = 0.65%
Precision (Intermediate)
Different day, different analyst
RSD = 0.88%
Limit of Quantitation (LOQ)
Signal-to-Noise Ratio ≈ 10
0.5 µg/mL
Limit of Detection (LOD)
Signal-to-Noise Ratio ≈ 3
0.15 µg/mL
Robustness
Varied Flow (±0.1), Temp (±2°C), Mobile Phase (±2% ACN)
All SST parameters met.
Conclusion
The developed isocratic RP-HPLC method provides a simple, rapid, and reliable means for the quantitative determination of methyl 2-[(2-methylphenyl)amino]acetate. The method is specific, linear, accurate, and precise over the specified concentration range. Full validation according to ICH guidelines confirms its suitability for routine quality control analysis in pharmaceutical and chemical manufacturing environments.[1][2][18]
References
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
Linklab. (n.d.). HPLC Column Selection Guide.
Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science.
PubMed. (2001, November 15). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
National Institutes of Health. (n.d.). Methyl 2-(phenylamino)acetate. PubChem.
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
Waters. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
ResearchGate. (2025, August 5). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
ChemicalBook. (2025, December 9). METHYL (2-AMINO-PHENYL)-ACETATE.
MDPI. (2025, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk.
EPA. (2025, October 15). 2-[Methyl(phenyl)amino]prop-2-enenitrile Properties.
Benchchem. (2025). Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate.
Chem-Impex. (n.d.). Acétate de méthyl-2-acétyl amino phényle.
Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Wiley Online Library. (2007, December 4). Photostable, Amino Reactive and Water-Soluble Fluorescent Labels Based on Sulfonated Rhodamine with a Rigidized Xanthene Fragment.
SciSpace. (n.d.). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines.
National Center for Biotechnology Information. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
National Center for Biotechnology Information. (n.d.). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein.
Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader.
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
SIELC Technologies. (n.d.). UV-Vis Spectrum of Methyl Red.
Technical Support Center: Optimizing the Synthesis of Methyl 2-[(2-methylphenyl)amino]acetate
Welcome to the technical support center for the synthesis of methyl 2-[(2-methylphenyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of methyl 2-[(2-methylphenyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare methyl 2-[(2-methylphenyl)amino]acetate?
There are three primary methods for synthesizing this compound:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[1] It typically involves the reaction of an aryl halide (like 2-bromotoluene or 2-chlorotoluene) with methyl 2-aminoacetate.
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of an activated aryl halide with methyl 2-aminoacetate. However, it often requires harsh reaction conditions and may not be suitable for all substrates.[2]
Reductive Amination: This two-step, one-pot process involves the reaction of 2-methylbenzaldehyde with methyl 2-aminoacetate to form an imine, which is then reduced to the desired product.[3][4]
Q2: My Buchwald-Hartwig amination reaction is giving a low yield. What are the likely causes?
Low yields in Buchwald-Hartwig aminations can stem from several factors:
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Sterically hindered and electron-rich ligands often give better results.[5][6]
Base Selection: The choice of base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate. The strength and solubility of the base are important considerations.[7]
Solvent and Temperature: The reaction is sensitive to the solvent and temperature. Toluene, dioxane, and THF are commonly used solvents.[8] The optimal temperature will depend on the specific substrates and catalyst system.
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing of the reaction mixture can lead to catalyst deactivation.[8]
Q3: I am observing significant side product formation. What are the common side reactions?
Hydrodehalogenation: In Buchwald-Hartwig aminations, a common side reaction is the reduction of the aryl halide starting material.[1]
Dialkylation: In reductive aminations, over-alkylation of the amine can occur, leading to the formation of a tertiary amine.[4]
Homocoupling: The coupling of two aryl halide molecules can occur as a side reaction in palladium-catalyzed reactions.
Q4: How can I effectively purify the final product?
Purification of methyl 2-[(2-methylphenyl)amino]acetate is typically achieved through column chromatography on silica gel.[9] The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization can also be an effective purification method.[10]
Troubleshooting Guides
Guide 1: Low Yield in Buchwald-Hartwig Amination
This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed synthesis of methyl 2-[(2-methylphenyl)amino]acetate.
Issue: The yield of methyl 2-[(2-methylphenyl)amino]acetate is consistently below 50%.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Detailed Steps & Explanations:
Verify Reagent and Solvent Quality:
Rationale: Impurities in the starting materials or solvent can poison the catalyst or participate in side reactions. Water and oxygen are particularly detrimental to the palladium catalyst.[8]
Action: Ensure the 2-methylphenyl halide and methyl 2-aminoacetate are of high purity. Use anhydrous and thoroughly degassed solvents.
Optimize the Catalyst and Ligand System:
Rationale: The nature of the ligand has a profound effect on the efficacy of the catalyst. Sterically bulky and electron-rich phosphine ligands generally promote the desired C-N bond formation.[5][6] Different palladium precatalysts can also exhibit varying reactivity.
Action: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., BINAP, DPPF, XANTPHOS, or more specialized ligands like t-BuBrettPhos).[9][11]
Higher temperatures may increase rate but also degradation.
Evaluate Different Bases:
Rationale: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. The strength and solubility of the base can influence the reaction rate and the prevalence of side reactions.[7]
Action: Test a range of bases, from strong alkoxides like sodium tert-butoxide to milder inorganic bases like potassium phosphate or cesium carbonate.
Fine-tune Reaction Conditions:
Rationale: Temperature and reaction time are key parameters that need to be optimized for each specific substrate combination and catalyst system. An inert atmosphere is essential to prevent catalyst oxidation.
Action: Systematically vary the reaction temperature and monitor the reaction progress over time using techniques like TLC or GC-MS. Ensure the reaction is conducted under a nitrogen or argon atmosphere.
Guide 2: Formation of Impurities in Reductive Amination
This guide addresses the formation of common impurities during the synthesis of methyl 2-[(2-methylphenyl)amino]acetate via reductive amination.
Issue: Significant formation of the over-alkylated tertiary amine and/or unreacted starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity formation in reductive amination.
Detailed Steps & Explanations:
Adjust Reagent Stoichiometry:
Rationale: An excess of the aldehyde can lead to the formation of the over-alkylated tertiary amine. The amount of reducing agent should be sufficient for the reduction of the imine but not so excessive as to reduce the starting aldehyde.
Action: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the aldehyde. Carefully control the stoichiometry of the reducing agent.
Select a Suitable Reducing Agent:
Rationale: The choice of reducing agent is critical. Milder reagents are more selective for the reduction of the imine over the carbonyl group of the aldehyde.[4]
Action: Employ milder reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[12] These reagents are generally effective at slightly acidic pH.
Reducing Agent
Typical Conditions
Advantages
Disadvantages
NaBH(OAc)₃
CH₂Cl₂, rt
Mild, selective for imines
Moisture sensitive
NaBH₃CN
MeOH, pH 4-6
Effective for a wide range of substrates
Toxic cyanide byproduct
H₂/Pd/C
MeOH, rt, H₂ balloon
"Green" reagent, high yielding
May require pressure, potential for debenzylation
Control the Reaction pH:
Rationale: The formation of the imine intermediate is favored under slightly acidic conditions (pH 4-6).[3] These conditions also activate the imine for reduction.
Action: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.
Optimize Reaction Conditions:
Rationale: Reductive aminations are often performed at room temperature. Higher temperatures can lead to side reactions and decomposition.
Action: Conduct the reaction at or below room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of methyl 2-[(2-methylphenyl)amino]acetate.
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.4 eq.).
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
Add anhydrous, degassed toluene, followed by 2-bromotoluene (1.0 eq.) and methyl 2-aminoacetate hydrochloride (1.2 eq.).
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol outlines a general procedure for the synthesis of methyl 2-[(2-methylphenyl)amino]acetate via reductive amination.
To a round-bottom flask, add methyl 2-aminoacetate hydrochloride (1.2 eq.) and a solvent such as dichloromethane or methanol.
Add 2-methylbenzaldehyde (1.0 eq.) and a catalytic amount of acetic acid.
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by flash column chromatography.
side reactions in the synthesis of methyl 2-[(2-methylphenyl)amino]acetate
This guide serves as a comprehensive technical resource for the synthesis of Methyl 2-[(2-methylphenyl)amino]acetate (also known as Methyl N-(o-tolyl)glycinate ). It focuses on identifying, mitigating, and troubleshootin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for the synthesis of Methyl 2-[(2-methylphenyl)amino]acetate (also known as Methyl N-(o-tolyl)glycinate ). It focuses on identifying, mitigating, and troubleshooting side reactions inherent to the N-alkylation of o-toluidine with methyl chloroacetate.
Reaction Overview & Mechanistic Pathway
Target Reaction: Nucleophilic substitution (
) of methyl chloroacetate by o-toluidine.
Key Challenge: Controlling mono-alkylation vs. di-alkylation in the presence of a sterically hindered ortho-methyl group.
Reaction Pathway Diagram
The following diagram illustrates the primary synthetic pathway and the competitive side reaction cascades.
Figure 1: Reaction network showing the transformation of o-toluidine to the target ester and downstream competing pathways.
Critical Side Reactions & Mitigation Strategies
In the alkylation of anilines, selectivity is governed by the nucleophilicity of the amine versus the steric hindrance of the product. The ortho-methyl group in o-toluidine provides a natural "brake" against some side reactions but exacerbates others.
Mechanism: The secondary amine product (Target) is still nucleophilic. If local concentration of methyl chloroacetate is high, it attacks a second equivalent.
Impact: Major impurity; difficult to separate due to similar polarity.
Technical Insight: While the ortho-methyl group sterically hinders the formation of the tertiary amine, it does not eliminate it.
Mitigation:
Stoichiometry: Use a significant excess of o-toluidine (2.0 – 3.0 equivalents). This ensures methyl chloroacetate is consumed by the primary amine before it encounters the product.
Addition Order: Add methyl chloroacetate slowly to the o-toluidine solution (keeping amine concentration high relative to alkylating agent).
Mechanism: Attack of water (or hydroxide) on the ester carbonyl.
Impact: Loss of yield; product precipitates as a zwitterion or salt.
Technical Insight: Often caused by wet solvents or using carbonate bases (K₂CO₃) that generate water upon neutralization.
Mitigation:
Use anhydrous solvents (DMF, Toluene, or MeCN).
Use non-nucleophilic organic bases (e.g., DIPEA) or anhydrous inorganic buffers (NaOAc).
C. Oxidative Degradation
Identity: Azo compounds, quinones, or polymeric "tars".
Mechanism: o-Toluidine is sensitive to air oxidation, especially under basic, heated conditions.
Impact: Darkening of reaction mixture (brown/purple); reduced yield.
Mitigation: Sparge solvents with Nitrogen/Argon and run the reaction under an inert atmosphere.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned dark brown/black. Is the product ruined?
Diagnosis: Oxidative degradation of unreacted o-toluidine.
Solution:
Don't Panic: The product is likely intact. The color comes from trace highly conjugated impurities (aniline oligomers).
Workup: Perform an acidic wash (1M HCl) if your product is an ester (careful with hydrolysis) or simply filter through a short pad of silica gel or activated charcoal during purification to remove the colored polar impurities.
Prevention: Strictly deoxygenate solvents and use an inert atmosphere (
) next time.
Q2: I see two spots on TLC very close together. Which is which?
Diagnosis: Competition between Mono-alkylation (Target) and Di-alkylation (Impurity).
Differentiation:
Target (Mono): Usually slightly more polar than the dialkylated product (due to the N-H bond capable of hydrogen bonding).
Impurity (Di): Usually runs higher (less polar) on silica gel (no H-bond donor).
Validation: Stain with Ninhydrin. The secondary amine (Target) may show a faint color change, while the tertiary amine (Di) will not stain or stain differently. (Note: Anilines stain poorly; UV is better).
Q3: The yield is low, and I isolated a white solid that is not soluble in organic solvents.
Diagnosis: You likely formed the carboxylic acid (hydrolysis product) or the diketopiperazine (dimer).
Test: Check solubility in aqueous base (NaHCO₃).
Soluble in Base: It is the hydrolyzed acid. Cause: Wet solvent or reaction run too long/hot with carbonate base.
Insoluble in Base: It is the diketopiperazine. Cause: Reaction heated at reflux for too long, promoting cyclization.
Optimized Experimental Protocol
Objective: Synthesis of Methyl N-(o-tolyl)glycinate with minimized dialkylation.
Materials
Reagent
Equivalents
Role
o-Toluidine
3.0 equiv
Nucleophile (Excess prevents dialkylation)
Methyl Chloroacetate
1.0 equiv
Electrophile (Limiting reagent)
Sodium Acetate (anhydrous)
1.2 equiv
Base (Mild, buffers reaction)
Ethanol (or DMF)
Solvent
Reaction Medium
Step-by-Step Procedure
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-toluidine (3.0 eq) and sodium acetate (1.2 eq) in anhydrous Ethanol (0.5 M concentration relative to halide).
Inert Atmosphere: Flush the system with Nitrogen for 5–10 minutes.
Addition: Heat the mixture to 50–60°C . Add methyl chloroacetate (1.0 eq) dropwise over 30 minutes. Note: Slow addition is crucial to keep the concentration of the alkylating agent low.
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). Look for the consumption of methyl chloroacetate.
Workup:
Remove ethanol under reduced pressure.
Resuspend residue in Ethyl Acetate and Water.
Crucial Step: Wash the organic layer with 1M Citric Acid or 0.5M HCl (carefully controlled).
Why? This removes the excess o-toluidine. The product (a weaker base due to the electron-withdrawing ester group) will remain in the organic layer if the pH is not too low (pH ~3–4 is ideal).
Wash with Sat. NaHCO₃ (to remove any hydrolyzed acid) and Brine.
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Quantitative Data Summary
Parameter
Optimal Range
Effect of Deviation
Temperature
50–60°C
>80°C: Increases dialkylation & dimerization.<40°C: Reaction too slow.
Amine:Halide Ratio
3:1
1:1: High levels of dialkylated impurity (up to 30%).>5:1: Waste of reagents, difficult workup.
Solvent
EtOH / DMF
Water/Wet Solvents: Hydrolysis to acid.Non-polar (Toluene): Slower reaction, precipitation of salts.
References
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811. Link
Citation for general amine alkyl
Benz, G. "Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry." Vol 6. Pergamon Press, 1991.
Authoritative source on nucleophilic substitution mechanisms.
PubChem Compound Summary. "Methyl N-(o-tolyl)glycinate." Link
Verification of chemical structure and identifiers.
Organic Chemistry Portal. "Amine Synthesis: Alkylation." Link
You are likely here because your reaction mixture has turned into a dark oil, your yield is lower than expected due to dialkylation, or your ester is hydrolyzing on the column. This compound—an
-aryl glycine ester—presents a unique triad of challenges: steric hindrance from the ortho-methyl group, oxidation susceptibility of the aniline nitrogen, and ester instability .[1][3]
Below are the resolved support tickets for the most common failure modes.
Ticket #001: The "Bis-Alkylation" Overload
User Report: "I reacted o-toluidine with methyl chloroacetate, but I have a significant amount of a higher-running spot on TLC. NMR shows a mixture of mono- and bis-alkylated products."[1][2][3]
Diagnosis:
This is the classic Polyamination Paradox . The product (a secondary amine) is often more nucleophilic than the starting material (a primary amine) because the alkyl group donates electron density. However, in this specific molecule, the ortho-methyl group on the phenyl ring provides steric protection, reducing dialkylation compared to unsubstituted aniline.[3] If you are still seeing significant bis-alkylation, your stoichiometry or base choice is too aggressive.[1][2][3]
Troubleshooting Protocol:
Parameter
Recommendation
Mechanism/Reasoning
Stoichiometry
Use 2.0–3.0 equiv of o-toluidine per 1.0 equiv of methyl chloroacetate.[1][2][3]
Excess amine statistically favors the attack of the primary amine over the secondary amine product.
Base Choice
Switch to Sodium Acetate (NaOAc) or DIPEA .[1][2][3] Avoid strong inorganic bases (KOH/NaOH) or hydrides (NaH).[1][2][3]
Strong bases deprotonate the amide/amine too aggressively, promoting multiple substitutions and ester hydrolysis.
Temperature
Maintain reaction at 60–80°C . Do not reflux vigorously.[1][2]
Higher temperatures overcome the steric barrier of the o-tolyl group but exponentially increase the rate of the unwanted second alkylation.
Purification Fix:
If the mixture already exists, you cannot reverse it. You must separate them.
Stationary Phase: Silica Gel (Standard 40–63 µm).[1][2]
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Residual o-toluidine: Elutes last or streaks (can be removed via high-vac prior to column).[1][2][3]
Ticket #002: The "Black Tar" Syndrome (Oxidation)
User Report: "The product was a pale yellow oil initially, but after rotary evaporation and sitting on the bench for 2 hours, it turned dark brown/black."
Diagnosis:
Aromatic amines are notorious for autoxidation.[1][2] The "o-tolyl" amino group is electron-rich and susceptible to radical formation, leading to colored imino-quinone impurities.[1][2] This is exacerbated by trace metals in solvents or silica gel acidity.[1][2]
Corrective Action Plan:
The "Flash" Filtration:
Dissolve the crude oil in a minimum amount of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Pro-Tip: If the compound is an oil, do not store it neat for long periods. Store as a concentrated solution in degassed ethyl acetate or ethanol if immediate use is not possible.
Ticket #003: The "Vanishing Ester" (Hydrolysis)
User Report: "I tried to remove the unreacted o-toluidine using an HCl wash, but my product yield plummeted."
Diagnosis:
You likely hydrolyzed the methyl ester.[2] While standard amines can be separated from neutrals using an acid wash, this molecule is an amino acid ester .[2]
Acid Sensitivity: The ester bond is susceptible to acid-catalyzed hydrolysis, reverting to the parent ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-(o-tolyl)glycine (which is water-soluble and washes away).[1][3]
Basicity: The nitrogen lone pair is delocalized into the aromatic ring.[2] It is less basic than a standard alkyl amine.[1][2] A mild acid wash might not protonate it efficiently enough to separate it from the starting aniline, while a strong acid wash destroys the ester.
The "Buffered" Workup (Safe Protocol):
Instead of 1M HCl, use a Citrate Buffer (pH 4.5–5.0) for the wash.
Why? It is acidic enough to protonate the highly basic unreacted aliphatic amines (if any) or inorganic bases, but often gentle enough to preserve the ester.
Note: Removing excess o-toluidine via acid wash is difficult because its pKa (~4.[1][2][3]4) is similar to the product. Distillation or Chromatography is superior to extraction for this specific separation. [3]
Visual Workflow: Synthesis & Purification Logic
Figure 1: Decision tree for the purification of N-aryl glycine esters, prioritizing removal of starting material and color impurities.
Frequently Asked Questions (FAQ)
Q: Can I crystallize this compound?A: It is difficult. Methyl ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-(o-tolyl)glycinate often exists as an oil or a low-melting solid due to the disruption of crystal packing by the ortho-methyl group.[1][3]
Attempt: Dissolve in minimal hot Hexane (or Pentane) with a drop of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
.[1][3] Cool slowly to -20°C. If it oils out, revert to column chromatography.
Q: Why not use Methyl Bromoacetate instead of Chloroacetate?A: You can, and the reaction will be faster. However, the increased reactivity often leads to higher rates of bis-alkylation .[1][2][3] Chloroacetate allows for better thermal control of the mono-substitution.[1][2][3]
Q: My NMR shows a broad singlet at 4.5 ppm. What is it?A: That is your N-H proton.[1][2] In ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-aryl glycines, this proton is exchangeable and can broaden or move depending on concentration and solvent (CDCl3 vs DMSO).[1][3] Do not mistake it for an impurity.
References
General Synthesis of N-Aryl Glycines:
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Section on N-alkylation of amines).
Chromatographic Separation of Aromatic Amines:
Vertex AI Search Result 1.1: Quantitative determination of 26 aromatic amines... (Discusses the difficulty of separating structural isomers of aromatic amines via chromatography).
pKa and Stability of Glycine Esters:
Vertex AI Search Result 1.4: Organic Chemistry Data - pKa Values. (Establishes the pKa range for glycine esters ~7.75 and anilines ~4-5, supporting the buffered wash protocol).
Purification via Crystallization vs. Oil:
Vertex AI Search Result 1.6: Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate.[1][2][3] (Demonstrates that similar ortho-substituted phenyl acetate derivatives often require specific solvents like methyl t-butyl ether for crystallization).[1][2][3]
Technical Guide: Impurity Profiling for Methyl 2-[(2-methylphenyl)amino]acetate
This technical guide details the impurity profiling and troubleshooting workflows for Methyl 2-[(2-methylphenyl)amino]acetate (also known as N-(o-Tolyl)glycine methyl ester). This compound is a critical intermediate in t...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the impurity profiling and troubleshooting workflows for Methyl 2-[(2-methylphenyl)amino]acetate (also known as N-(o-Tolyl)glycine methyl ester).
This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac analogues and various agrochemicals. Its purity is paramount, as residual aniline derivatives (like o-toluidine) are potential genotoxins, and over-alkylated byproducts can disrupt downstream cyclization yields.
Impurity Origin & Synthesis Pathway Analysis
Understanding the genesis of impurities is the first step in troubleshooting. The synthesis typically involves the N-alkylation of o-toluidine with methyl chloroacetate (or methyl bromoacetate) in the presence of a base.
Chemo-Genesis of Impurities
Impurity A (Starting Material): Unreacted o-toluidine.
Impurity B (Hydrolysis Product): 2-[(2-methylphenyl)amino]acetic acid. Formed via ester hydrolysis due to moisture or improper pH during workup.
Impurity C (Over-Alkylation - Critical): Dimethyl 2,2'-((2-methylphenyl)azanediyl)diacetate. Formed when the product competes with the starting amine for the alkylating agent.
Impurity D (Cyclization Artifact): 7-Methylindolin-2-one. Formed under high thermal stress or strong acid catalysis.
Pathway Visualization
Figure 1: Reaction pathway illustrating the origin of critical impurities during the synthesis of Methyl 2-[(2-methylphenyl)amino]acetate.
Troubleshooting Guide (Q&A)
This section addresses specific anomalies observed during HPLC/UPLC and GC-MS analysis.
Scenario 1: Chromatographic Anomalies
Q: I see a late-eluting peak (RRT ~1.5) that increases when I add excess methyl chloroacetate. What is it?
Diagnosis: This is almost certainly Impurity C (Dialkylated Dimer) .
Mechanism: The secondary amine proton in your target molecule is still nucleophilic. If the stoichiometry of the alkylating agent is
eq, or if the addition is too fast, the target molecule reacts again.
Action:
Check Reagent Stoichiometry: Ensure methyl chloroacetate is kept at 0.95–1.0 eq relative to o-toluidine.
Dosing Strategy: Add the alkylating agent dropwise to a large excess of the amine (inverse addition) to minimize local high concentrations.
Q: There is a broad, tailing peak eluting before the main peak. It disappears when I switch to a neutral mobile phase.
Diagnosis: This is likely Impurity B (Free Acid) .
Mechanism: Carboxylic acids often tail on C18 columns due to silanol interactions or ionization equilibrium shifts.
Action:
Buffer Check: Ensure your mobile phase pH is controlled (e.g., 0.1% Formic Acid or Phosphate buffer pH 2.5). A low pH suppresses ionization of the acid, sharpening the peak.
Sample Diluent: Avoid dissolving samples in unbuffered water; use the mobile phase or methanol.
Q: My baseline is drifting upwards with high background noise.
Diagnosis: Oxidation of Impurity A (o-toluidine) .
Mechanism: Anilines are prone to air oxidation, forming azo-dimers and oligomers that are highly chromophoric and stick to the column.
Action:
Fresh Prep: Prepare samples immediately before injection.
Wash: Run a high-organic wash (95% ACN) between runs to strip aniline oligomers from the column.
Scenario 2: Mass Spectrometry Interpretation
Q: I observe a mass peak at M+14 in my LC-MS spectrum. Is this a homologue?
Diagnosis: This is likely the Ethyl Ester analogue.
Cause: Did you use Ethanol as a solvent for the reaction or workup? Transesterification occurs readily under basic/acidic conditions.
Verification: Check the fragmentation pattern. The loss of 45 Da (OEt) vs 31 Da (OMe) will confirm.
Q: The mass spectrum shows a peak at [M-32]+.
Diagnosis: This indicates the loss of Methanol (
), consistent with Impurity D (Cyclized Indolinone) or thermal degradation inside the GC inlet.
Action: If observing this in GC-MS, lower the inlet temperature to rule out thermal artifact formation. If seen in LC-MS, it is a genuine process impurity.
Detailed Experimental Protocols
A. Standardized HPLC Method for Impurity Profiling
Use this method to separate the neutral ester from the polar acid and hydrophobic dimer.
Parameter
Specification
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm (primary), 210 nm (secondary for non-aromatics)
Column Temp
30°C
Injection Vol
5–10 µL
Gradient Table:
Time (min)
% A
% B
Event
0.0
90
10
Equilibration
15.0
40
60
Elute Target & Impurity A
20.0
10
90
Elute Impurity C (Dimer)
25.0
10
90
Wash
| 25.1 | 90 | 10 | Re-equilibration |
B. Sample Preparation Strategy
Solvent: Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50) .
Filtration: Use a 0.22 µm PTFE filter. Note: Nylon filters may bind acidic impurities.
Stability: Analyze within 4 hours. If storage is needed, keep at 4°C in amber vials to prevent photo-oxidation of residual toluidine.
Impurity Reference Data
Use this table to tentatively identify peaks based on Relative Retention Time (RRT) and Mass-to-Charge (m/z) ratios.
Impurity Name
Structure Description
Approx RRT*
m/z (ESI+)
Origin
Impurity B
Free Acid (Hydrolysis)
0.6 – 0.8
166.1 [M+H]+
Workup / Storage
Impurity A
o-Toluidine
0.8 – 0.9
108.1 [M+H]+
Unreacted SM
Target
Methyl 2-[(2-methylphenyl)amino]acetate
1.00
180.1 [M+H]+
Product
Impurity D
7-Methylindolin-2-one
1.1 – 1.2
148.1 [M+H]+
Cyclization
Impurity C
Dialkylated Dimer
1.5 – 1.7
252.1 [M+H]+
Over-alkylation
*RRT is relative to the Target peak. Values may vary based on column stationary phase.
References
Brieflands. (n.d.). Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material.[1] Retrieved from [Link]
National Institutes of Health (NIH). (2001). Diclofenac sodium injection sterilized by autoclave and the occurrence of cyclic reaction producing a small amount of impurity.[2] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). 2-Methylaniline (o-Toluidine) Hazard Summary. Retrieved from [Link]
Technical Support Center: Methyl 2-[(2-methylphenyl)amino]acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with methyl 2-[(2-methylphenyl)amino]acetate. It addresses potential degradation pathways, offers tro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with methyl 2-[(2-methylphenyl)amino]acetate. It addresses potential degradation pathways, offers troubleshooting for common experimental challenges, and provides validated protocols for stability analysis. Our approach is grounded in established scientific principles and regulatory expectations for stability testing.
Section 1: Understanding the Stability Profile (FAQs)
This section addresses fundamental questions regarding the chemical stability of methyl 2-[(2-methylphenyl)amino]acetate, focusing on its inherent structural liabilities.
Q1: What are the primary degradation pathways for methyl 2-[(2-methylphenyl)amino]acetate?
The molecular structure of methyl 2-[(2-methylphenyl)amino]acetate contains two key functional groups susceptible to degradation: an ester and a secondary aromatic amine. This makes it primarily vulnerable to three degradation pathways:
Hydrolysis: The methyl ester group is susceptible to cleavage under both acidic and basic conditions, a common degradation route for ester-containing compounds.[1]
Oxidation: The secondary amine and the adjacent methylene group are prone to oxidation. This can be initiated by atmospheric oxygen (auto-oxidation), peroxides, or metal ions.[2][3] Studies on similar glycine derivatives show that auto-oxidation can lead to intramolecular cyclization, forming complex heterocyclic structures like isatins.[2]
Photodegradation: Aromatic amines can absorb UV radiation, leading to the formation of reactive excited states that can trigger degradation cascades. This process can be significantly accelerated by the presence of photosensitizers or radical initiators like hydrogen peroxide (H₂O₂).[4]
Q2: What are the expected products from hydrolytic degradation?
Hydrolysis of the ester linkage is a predictable reaction. Depending on the pH, the degradation will be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of an acid (e.g., HCl), the ester is hydrolyzed to yield 2-[(2-methylphenyl)amino]acetic acid and methanol .
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., NaOH), the ester is hydrolyzed to form the carboxylate salt, sodium 2-[(2-methylphenyl)amino]acetate , and methanol . Subsequent acidification would protonate the salt to form the carboxylic acid.
The general mechanism for ester hydrolysis often proceeds through a tetrahedral intermediate.[5][6]
Q3: How does oxidation impact the molecule's stability and what products can be expected?
Oxidative degradation is a more complex pathway for this molecule. The secondary amine is a primary target. Based on analogous chemical systems, a likely and significant oxidative pathway involves the following steps:
Initial oxidation of the secondary amine or the adjacent methylene (α-carbon) to form a radical or iminium intermediate.
This is followed by an intramolecular cyclization reaction.
Further oxidation leads to the formation of a substituted isatin (indole-2,3-dione) derivative. A similar auto-oxidation/annulation tandem reaction has been described for glycine derivatives.[2]
Other potential, though perhaps minor, oxidative products could arise from hydroxylation of the aromatic ring or N-dealkylation. It is crucial to employ analytical techniques like LC-MS/MS to identify and characterize these more complex degradants.
Q4: Is methyl 2-[(2-methylphenyl)amino]acetate susceptible to light?
Yes, significant susceptibility to photodegradation should be anticipated. Aromatic amines are known to be photolabile. Studies on structurally related compounds like methyl 2-aminobenzoate have shown that direct photolysis occurs under UVC and UVB irradiation.[4] This degradation is often accelerated in the presence of H₂O₂ due to the photochemical generation of highly reactive hydroxyl radicals (•OH).[4] Therefore, all solutions and samples of the compound should be protected from light using amber vials or by working in low-light conditions to ensure sample integrity.
Section 2: Troubleshooting Guide for Experimental Analysis
This section provides solutions to common issues encountered during the handling and analysis of methyl 2-[(2-methylphenyl)amino]acetate.
Q5: I am observing new or growing impurity peaks in my HPLC chromatogram during routine analysis of a pure sample. What is the likely cause?
Plausible Cause 1: Mobile Phase pH. If your mobile phase is strongly acidic or basic, you may be inducing on-column hydrolysis of the ester.
Solution: Buffer your mobile phase to a neutral or near-neutral pH (e.g., pH 6.0-7.5) where the compound exhibits maximum stability. Perform a study by incubating the sample in the mobile phase for several hours and monitoring for degradation to confirm.
Plausible Cause 2: Oxidative Degradation. Standard analytical solvents, especially ethers and THF, can contain peroxide impurities. Dissolved oxygen in the mobile phase can also contribute to slow oxidation.
Solution: Use high-purity, freshly opened HPLC-grade solvents. Degas the mobile phase thoroughly before use. If oxidation is highly problematic, you can try adding a small amount of an antioxidant like ascorbic acid to the sample diluent, though this may complicate the chromatogram.[7]
Plausible Cause 3: Photodegradation. If samples are left on the autosampler for extended periods under ambient light, photodegradation can occur.
Solution: Use amber or light-blocking autosampler vials and cover the autosampler tray. Minimize the time samples are exposed to light before injection.
Q6: My forced degradation study is resulting in either no degradation or over 90% degradation. How can I achieve the target degradation of 5-20%?
Achieving the optimal level of degradation (typically 5-20%) is key to developing a robust stability-indicating method.[3] This range is sufficient to produce and quantify degradants without completely consuming the parent peak.
Problem: No/Low Degradation (<5%)
Solution: The stress condition is too mild. Systematically increase the severity. For hydrolysis, increase the acid/base concentration (e.g., from 0.1 M to 1 M HCl) or increase the temperature (e.g., from 60 °C to 80 °C). For oxidation, increase the H₂O₂ concentration (e.g., from 3% to 10%) or the exposure time.[8]
Problem: Complete/High Degradation (>90%)
Solution: The stress condition is too harsh. Reduce the severity. Decrease the exposure time significantly (e.g., from 24 hours to 2 hours). If degradation is still too rapid, lower the temperature (e.g., conduct the study at room temperature instead of elevated heat) or decrease the stressor concentration (e.g., use 0.01 M NaOH instead of 0.1 M).[8]
The following table provides recommended starting conditions for forced degradation studies, which can be adjusted as needed.
Stress Condition
Reagent/Condition
Temperature
Duration
Troubleshooting Adjustment
Acid Hydrolysis
0.1 M - 1 M HCl
60 - 80 °C
2 - 24 hrs
Adjust concentration, temp, or time
Base Hydrolysis
0.01 M - 0.1 M NaOH
RT - 60 °C
30 min - 8 hrs
Adjust concentration, temp, or time
Oxidation
3% - 30% H₂O₂
Room Temp
2 - 24 hrs
Adjust H₂O₂ concentration or time
Photolytic
ICH Option 1 or 2
Room Temp
Per ICH Q1B
Ensure direct light exposure
Thermal (Dry Heat)
80 - 105 °C
24 - 72 hrs
Adjust temperature or time
Q7: How do I confirm the structures of the degradation products I've generated?
Structural elucidation is critical for understanding the degradation pathways and assessing the safety of impurities.
Step 1: Preliminary Identification with LC-MS/MS. Analyze your stressed samples using a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap. This will provide accurate mass data for the parent compound and its degradants, allowing you to propose molecular formulas. Tandem MS (MS/MS) will provide fragmentation patterns that offer clues about the molecular structure.
Step 2: Isolation of Impurities. If a degradant is present at a significant level (>0.1%), it should be isolated for full characterization. Use preparative or semi-preparative HPLC to collect fractions containing the purified impurity.
Step 3: Spectroscopic Characterization. The definitive structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Acquire ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra of the isolated impurity. This data, combined with the mass spec information, allows for unambiguous structure confirmation.[8]
Section 3: Key Experimental Protocols
These protocols provide a framework for conducting forced degradation studies and developing a suitable analytical method.
This protocol outlines the generation of degraded samples for analysis.
Prepare Stock Solution: Prepare a stock solution of methyl 2-[(2-methylphenyl)amino]acetate at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Apply Stress Conditions:
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Heat at 80°C. Withdraw aliquots at 2, 8, and 24 hours. Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH before dilution for analysis.
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots at 1, 4, and 8 hours. Immediately neutralize with an equivalent amount of 0.1 M HCl before dilution.
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 10% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 4, 12, and 24 hours.
Photodegradation: Expose a clear vial containing the stock solution to a calibrated light source that meets ICH Q1B guidelines for photostability testing (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept alongside.
Sample Analysis: Dilute all stressed and control samples with the mobile phase to a suitable concentration (e.g., 50-100 µg/mL) and analyze using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This method is designed to separate the active compound from all process impurities and degradation products.
Column and Mobile Phase Selection:
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size), as it provides good retention for moderately polar compounds.
Mobile Phase A: 10 mM ammonium acetate buffer, pH adjusted to 6.5.
Mobile Phase B: Acetonitrile or Methanol.
Gradient Optimization: Develop a gradient elution method to ensure separation of early-eluting polar degradants (like the hydrolyzed acid) from the parent compound and later-eluting non-polar degradants. A starting gradient could be 10% B to 90% B over 20 minutes.
Detection: Use a Photodiode Array (PDA) detector. Set the detection wavelength at an absorbance maximum of the parent compound (e.g., ~240-255 nm). The PDA is critical for monitoring peak purity across all stressed samples.
Method Validation:
Inject a mixture of all stressed samples (acid, base, oxidative, photo) to create a comprehensive chromatogram.
Optimize the gradient to ensure baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.
Perform Peak Purity Analysis: Use the PDA software to assess the peak purity of the parent compound in each stressed sample. The purity angle should be less than the purity threshold, indicating no co-elution. This is the definitive test for a stability-indicating method.[8]
Section 4: Pathway and Workflow Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Forced degradation and analysis workflow.
Caption: Primary hydrolytic and oxidative degradation pathways.
References
Auto‐oxidation of methyl 2‐(methyl(aryl)amino)acetatea,b. ResearchGate. Available at: [Link]
Initial results for the oxidation of methyl 2-phenylacetate. ResearchGate. Available at: [Link]
Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. EURL-FV. Available at: [Link]
Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. Arabian Journal of Chemistry. Available at: [Link]
Quality of medicines questions and answers: Part 2. European Medicines Agency. Available at: [Link]
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Springer. Available at: [Link]
The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry. Available at: [Link]
Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. Molecules. Available at: [Link]
The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Research Press. Available at: [Link]
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Methyl 2-[(2-methylphenyl)amino]acetate synthesis.
I am your Senior Application Scientist. This guide is structured to address the specific "pain points" encountered during the optimization of this
-arylglycine ester. We will focus on two primary synthetic routes: Nucleophilic Substitution (S2) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .
Module 1: Route Selection & Strategy
Before troubleshooting, confirm your synthetic pathway. The choice depends on your available starting materials and purity requirements.
Decision Logic:
Choose S
2 (Alkylation) if you have o-toluidine and methyl bromoacetate, and cost is a priority. Risk:[1] Dialkylation impurities.
Choose Buchwald-Hartwig if you have 2-bromotoluene and glycine methyl ester, and require high chemoselectivity. Risk:[1] Catalyst cost and ester hydrolysis.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on constraints.
Module 2: Troubleshooting the S
2 Alkylation Route
Reaction: o-Toluidine + Methyl Bromoacetate
Product
Issue 1: "I am observing significant amounts of the dialkylated byproduct."
Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (o-toluidine) due to the inductive effect of the alkyl group, leading to a second alkylation event.
Expert Insight: While the ortho-methyl group in o-toluidine provides some steric protection, it is often insufficient to prevent dialkylation completely if stoichiometry is 1:1.
Corrective Protocol:
Stoichiometry Adjustment: Increase the molar ratio of o-toluidine to Methyl Bromoacetate to 3:1 or 4:1 . This statistically favors the attack of the alkyl halide by the starting amine.
Addition Mode: Do not add reagents all at once. Dissolve the o-toluidine and base in the solvent, then add Methyl Bromoacetate dropwise over 60–90 minutes at 0°C.
Base Selection: Switch to a sterically hindered or inorganic base that buffers the reaction without promoting rapid over-alkylation.
Reagent
Equivalents
Role
Notes
o-Toluidine
3.0 - 4.0
Nucleophile
Excess is recovered during workup.
Methyl Bromoacetate
1.0
Electrophile
Limiting reagent.
Sodium Acetate (NaOAc)
1.5
Base
Buffers HBr; prevents protonation of amine.
Ethanol or MeOH
Solvent
Medium
High solubility for salts.
Issue 2: "The reaction is sluggish, but heating causes impurities."
Diagnosis: The ortho-methyl group creates steric hindrance, slowing the S
2 attack. Heating accelerates both the desired reaction and the formation of the dialkylated impurity.
Solution: Use a catalyst to facilitate the reaction at lower temperatures.[2]
Add NaI (0.1 eq): This generates the in situ methyl iodoacetate (Finkelstein reaction), which is a more reactive electrophile, allowing the reaction to proceed at room temperature [1].
Module 3: Troubleshooting the Buchwald-Hartwig Route
Reaction: 2-Bromotoluene + Glycine Methyl Ester
Product
Issue 3: "My ester is hydrolyzing to the carboxylic acid during the coupling."
Diagnosis: You are likely using a strong alkoxide base (e.g., Sodium tert-butoxide, NaOtBu), which is standard for Buchwald couplings but incompatible with alkyl esters.
Expert Insight: Alkoxides can cause transesterification or hydrolysis, especially if any trace water is present.
Corrective Protocol:
Switch to a milder, carbonate/phosphate base system.
Recommended Base: Cesium Carbonate (Cs
CO) or Potassium Phosphate (KPO).
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).
Issue 4: "Low conversion/Catalyst Deactivation."
Diagnosis: Glycine methyl ester is often supplied as a hydrochloride salt. If not properly "free-based," the HCl will poison the Pd catalyst. Furthermore, primary aliphatic amines (like glycine ester) can bind inhibitory to Palladium.
Solution:
Free-basing: If using Glycine Methyl Ester HCl, premix it with the base for 30 minutes before adding the catalyst.
Ligand Choice: Use BrettPhos or Xantphos . These bulky, electron-rich ligands facilitate the reductive elimination step and stabilize the Pd center against amine poisoning [2].
Optimized Buchwald Protocol:
Component
Specification
Critical Note
Aryl Halide
2-Bromotoluene (1.0 eq)
Liquid, easy to handle.
Amine
Glycine Methyl Ester HCl (1.2 eq)
Must be dry.
Catalyst
Pd(OAc) (2 mol%)
Pre-catalyst.
Ligand
Xantphos (3 mol%)
Large bite angle; excellent for amidation/amination.
Base
CsCO (2.5 eq)
CRITICAL: Do not use NaOtBu.
Temp
80–100°C
Monitor by HPLC.
Module 4: Purification & Isolation
Issue 5: "The product is an oil and difficult to crystallize."Diagnosis: Methyl 2-[(2-methylphenyl)amino]acetate is a low-melting solid/oil. Impurities (unreacted aniline) often prevent crystallization.
Purification Workflow:
Acid Wash (Specific to S
2 route):
Dissolve crude oil in Ethyl Acetate.
Wash with 0.5 M HCl (carefully).
Mechanism:[3][4][5][6][7][8] The product is a secondary amine (less basic than primary). The excess o-toluidine (primary amine) is more basic and will be protonated/extracted into the aqueous layer more efficiently than the product if the pH is controlled carefully. Note: Do not use strong acid or the ester will hydrolyze.
Observation: The dialkylated impurity (if present) usually runs faster (higher R
) than the mono-alkylated product due to the loss of the N-H hydrogen bonding capability.
Figure 2: Purification logic to remove excess aniline and dialkylated byproducts.
References
Finkelstein Reaction in Alkylation:Org. Synth.2005, 82, 134.
Buchwald-Hartwig Ligand Selection: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[4]2011 , 2, 27-50. Link
Synthesis of N-phenylglycine derivatives: Org. Synth.2008 , 85, 10-14. (Procedures for similar amino acid ester formations). Link
Base Compatibility in Buchwald Reactions: Maiti, D.; Buchwald, S. L. "Cu-Catalyzed Arylation of Amino Acid Esters." J. Am. Chem. Soc.2007 , 129, 12260. (Discusses base sensitivity of amino acid esters). Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solvent Impurity Removal GuideTopic: Purification of Methyl 2-[(2-methylphenyl)amino]acetate
Document ID: TS-PUR-042-B
Last Updated: February 20, 2026
Executive Summary & Compound Profile
Compound: Methyl 2-[(2-methylphenyl)amino]acetate
Synonyms: Methyl N-(o-tolyl)glycinate; N-(2-Methylphenyl)glycine methyl ester.
CAS: 15053-93-7 (Generic N-aryl glycinate class reference)
Application: Key intermediate in the synthesis of heterocycles (e.g., indoles, oxindoles) and NSAID precursors.
The Technical Challenge:
This compound is an amino acid ester derivative synthesized via N-alkylation of o-toluidine. The synthesis often requires high-boiling polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) to drive the reaction.
Critical Issue: The secondary amine and ester moieties create a crystal lattice that can "trap" solvent molecules (solvates), leading to falsely high yields, oily products that refuse to crystallize, and interference with downstream cyclization reactions.
Stability Warning: The ester group is susceptible to hydrolysis under strongly basic aqueous washes, while the aniline nitrogen is prone to oxidation if dried at high temperatures in air.
Decision Logic & Workflow
Before initiating a protocol, determine the nature of your residual solvent.[1][2][3][4][5] Use the decision tree below to select the correct remediation strategy.
Figure 1: Solvent Removal Decision Tree. Select the protocol based on the physicochemical properties of the impurity.
Troubleshooting Guides (Q&A)
Issue 1: "I dried the product on the rotovap for hours, but the NMR still shows 5-10% DMF."
Diagnosis: DMF (Dimethylformamide) has a high boiling point (153°C) and strong dipole interactions with the secondary amine in your compound. Standard vacuum evaporation is often insufficient because the energy required to break the solvent-solute interaction is too high without degrading the ester.
Corrective Action (The LiCl Wash):
Do not increase the heat (risk of ester degradation). Instead, utilize Partition Coefficient Engineering .
Dissolve the crude oil in Ethyl Acetate (EtOAc) .
Wash the organic layer 3 times with 5% Aqueous Lithium Chloride (LiCl) solution.
Mechanism:[2] DMF is miscible in water but prefers the organic layer if the water is pure. Adding LiCl increases the ionic strength of the aqueous phase, but paradoxically, DMF binds tightly to Li^+ ions, pulling the DMF out of the organic phase and into the aqueous phase [1].
Follow with a brine wash to remove residual lithium.
Issue 2: "My product is an oil, but it's supposed to be a solid. Is it wet?"
Diagnosis: This is likely "Solvent Trapping." The presence of non-polar solvents (like Toluene or excess starting material o-toluidine) disrupts the crystal lattice formation. The compound cannot stack effectively to form a solid.
Corrective Action (Trituration):
Cool the oil to 0°C.
Add cold n-Pentane or n-Hexane (solvents where the ester is insoluble but impurities/oils are soluble).
Scratch the side of the flask with a glass rod to provide nucleation sites.
If a solid forms, filter immediately.[4] If it remains oily, sonicate the mixture for 5 minutes. The mechanical energy often forces the solvent out of the lattice.
Issue 3: "I see residual Toluene peaks. Can I just dry it in the oven?"
Diagnosis: Toluene (BP 110°C) is difficult to remove from amine crystals because of
stacking interactions with the aromatic ring of your compound.
Corrective Action (Azeotropic Distillation):
Direct drying is slow. Use a "carrier" solvent.
Dissolve the residue in Methanol (approx. 5-10 mL per gram).
Evaporate on a rotary evaporator.
Repeat 3 times.
Mechanism:[2] Methanol and Toluene form a binary azeotrope (boiling point ~63.8°C, composition ~69% Methanol) [2]. This effectively lowers the boiling point of the toluene, allowing it to be "carried" off at a lower temperature.
Detailed Experimental Protocols
Protocol A: Recrystallization (Polishing Step)
Use this when the compound is solid but contains trace impurities or solvent inclusions.
Solvent System: Methanol / Water (Preferred for yield) or Hexanes / Ethyl Acetate (Preferred for high purity).
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Methanol (approx. 50-60°C) required to dissolve the solid.
Note: Do not boil aggressively; the ester can transesterify with methanol if catalyzed by trace acids/bases.
Filtration (Optional): If insoluble particles are present, filter the hot solution through a pre-warmed glass frit.
Crystallization: Remove from heat. Add water dropwise until a faint turbidity (cloudiness) persists.
Cooling: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.
Collection: Filter the crystals using vacuum filtration. Wash the cake with cold Methanol/Water (1:1 mixture).
Use this if NMR shows sharp singlets at 5.30 ppm (DCM) or 7.26 ppm (CHCl3).
Vacuum Oven Parameters:
Temperature: 35°C - 40°C. (Do not exceed 50°C to avoid oxidation of the amine).
Pressure: < 5 mbar (High Vacuum).
Duration: 12-24 hours.
Nitrogen Bleed: Occasionally break the vacuum with dry nitrogen gas and re-evacuate. This "sweeping" action helps dislodge heavy solvent vapor molecules sitting on the surface of the solid.
Data & Reference Tables
Table 1: Solvent Safety & Removal Data (ICH Q3C Guidelines)
Refer to this table to ensure your residual solvent levels are within pharmaceutical safety limits.
Solvent
Class
PDE Limit (mg/day)
Concentration Limit (ppm)
Boiling Point (°C)
Removal Strategy
Benzene
1 (Toxic)
0.02
2
80
Avoid Use. Column Chromatography.
Methanol
2
30.0
3000
65
High Vacuum / Rotovap.
Toluene
2
8.9
890
111
Azeotrope with MeOH.
DCM
2
6.0
600
40
Vacuum Oven (35°C).
DMF
2
8.8
880
153
LiCl Wash / Water Crash.
Ethanol
3
50.0*
5000
78
High Vacuum.
Note: PDE = Permitted Daily Exposure.[6][7] Class 1 solvents should be avoided entirely. [3]
Table 2: Common Azeotropes for Solvent Removal
Use these pairs to lower the effective boiling point of stubborn impurities.
Impurity to Remove
Carrier Solvent
Azeotrope BP (°C)
Composition (% Carrier)
Water
Ethanol
78.1
95.6%
Water
Toluene
85.0
20.2%
Toluene
Methanol
63.8
69.0%
Carbon Tet.
Methanol
55.7
20.6%
References
Levin, D. (1997). Process Scale-Up and Optimization of an Aqueous Workup. Organic Process Research & Development. [Link]
Gmehling, J., et al. (2004). Azeotropic Data for Binary Mixtures. CRC Press. Verified Azeotrope Data: [Link]
ICH Expert Working Group. (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. European Medicines Agency.[8] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: WUP-OPT-2024-001
Subject: Optimization of isolation and purification protocols for
-(o-tolyl)glycine methyl ester.
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Status: Open
Executive Summary & Reaction Context
Target Molecule: Methyl 2-[(2-methylphenyl)amino]acetate
CAS: 15020-33-4 (Generic reference for
-tolyl glycine esters)
Primary Synthesis Route: Nucleophilic substitution (Alkylation) of -toluidine with methyl chloroacetate in the presence of a base (e.g., NaOAc, EtN, or KCO).[1]
The Core Challenge:
This reaction presents a classic "Goldilocks" problem in process chemistry. You must drive the reaction to completion to consume the starting material (
-toluidine), but aggressive conditions lead to over-alkylation (formation of the tertiary amine) and ester hydrolysis (loss of product to the aqueous phase).[1] Furthermore, -toluidine is prone to oxidation, leading to "tarry" impurities that are difficult to remove.[1]
This guide replaces standard textbook work-ups with a phase-controlled optimization strategy designed for high-purity isolation.
Critical Troubleshooting Modules
Module A: The "Disappearing Product" (Ester Hydrolysis Control)
Symptom:
LC-MS shows high conversion in the reaction pot, but isolated yield is low (<50%). The aqueous layer during extraction contains the hydrolyzed acid (2-[(2-methylphenyl)amino]acetic acid).[1]
Root Cause Analysis:
Methyl esters are notoriously labile. If you use strong inorganic bases (NaOH, KOH) or allow the reaction mixture to remain at high pH (>10) during a warm aqueous work-up, saponification occurs within minutes.[1]
Optimized Protocol:
Buffer Quench: Do not quench directly with water if the reaction pH is >9. Quench with a cold 5% NaH
PO (Sodium Dihydrogen Phosphate) solution. This buffers the aqueous phase to pH ~4.5–5.0 immediately.
Temperature Control: The biphasic mixture must be kept below 10°C during the initial partition.
Solvent Selection: Switch extraction solvent from Ethyl Acetate (which can hydrolyze slightly and trap water) to Toluene or MTBE . Toluene provides better phase separation and does not carry acid traces as easily.
Module B: The "Twin Peaks" (Separation of Starting Material)[1]
Symptom:
Co-elution or co-crystallization of unreacted
-toluidine (SM) with the product.
Root Cause Analysis:
The pKa difference between
-toluidine (~4.4) and the product (secondary amine, pKa ~2–3 due to the electron-withdrawing ester group) is narrow and inverted compared to typical alkyl amines.[1] The ester group reduces the basicity of the nitrogen. Standard acid washes often protonate the product before the starting material, dragging your yield into the water waste.
Optimized Protocol (The "Reverse" Wash):
Instead of relying on acid extraction, rely on derivatization or crystallization .[1]
Strategy 1 (If SM < 5%): Use a recrystallization from MeOH/Water (1:1).[1] The hydrophobic methyl group on the
-toluidine makes the product crystallize well, while the remaining liquid -toluidine stays in the mother liquor.
Strategy 2 (Chemical Scavenging): If SM > 5%, add a small equivalent (1.1 equiv relative to SM) of succinic anhydride to the organic phase before washing.[1] This converts
-toluidine into a highly polar hemi-amide, which is easily washed out with mild bicarbonate solution, leaving the ester product untouched.[1]
Module C: The "Black Tar" (Oxidative Impurity Management)[1]
Symptom:
The crude oil is dark brown/black, and the color persists through crystallization.
Root Cause Analysis:
Anilines oxidize rapidly in air, forming quinone-imine type polymers.
Optimized Protocol:
In-Process Antioxidant: Add 0.5 mol% Sodium Metabisulfite or Ascorbic Acid to the aqueous quench buffer.
Filtration: Pass the crude organic solution through a short pad of Silica Gel + Activated Charcoal (10:1) before attempting crystallization. This physically adsorbs the planar, oxidized polymers.[1]
Visualized Workflows
Diagram 1: The Decision Matrix for Work-Up
This flowchart guides you based on the impurity profile of your crude mixture.
Caption: Decision tree for selecting the appropriate purification pathway based on starting material (SM) content.[1]
Diagram 2: Phase Distribution Logic
Understanding where your product goes versus impurities at different pH levels.
Caption: Species distribution risks during acidic washes. Note the risk of product loss to the aqueous phase if pH is too low.
Frequently Asked Questions (FAQ)
Q1: Can I use vacuum distillation to purify this?A:Proceed with caution. While
-toluidine can be distilled off, the methyl ester has a high boiling point and is thermally unstable. It tends to cyclize to the oxindole or polymerize at temperatures >150°C. If you must distill, use a Kugelrohr apparatus at high vacuum (<0.5 mmHg).[1]
Q2: Why is my product turning purple on the filter paper?A: This is "anilino-oxidation." Even trace amounts of remaining
-toluidine or the product itself can oxidize in air and light.
Fix: Wash the filter cake with cold hexanes (to remove surface mother liquor) and dry in a vacuum oven under nitrogen, not in open air.[1] Store in amber vials.
Q3: I have 15% dialkylated byproduct. How do I remove it?A: This is the hardest impurity to remove. Crystallization is your best bet. The dialkylated species (tertiary amine) is more lipophilic and often stays in the supernatant of a MeOH/Water crystallization while the mono-alkylated product (secondary amine) precipitates.[1] If that fails, column chromatography (Hexane/EtOAc 9:[1]1) is required; the tertiary amine usually elutes first.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General reference for amine alkylation work-ups).
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[1] (Mechanistic insight into ester stability and amine basicity).
Anderson, N. G. Practical Process Research & Development; Academic Press: San Diego, 2000.[1] (Source for "Scavenging" techniques using anhydrides).
PubChem Compound Summary for CID 117324 (Methyl phenylglycine analogs). National Center for Biotechnology Information (2024).[1] Link (Accessed Feb 19, 2026).[1]
Sigma-Aldrich Technical Bulletin. Handling and Storage of Air-Sensitive Anilines.Link (General handling protocols).[1]
comparing synthesis routes for methyl 2-[(2-methylphenyl)amino]acetate
Executive Summary This guide evaluates the synthesis of Methyl 2-[(2-methylphenyl)amino]acetate (also known as Methyl N-(o-tolyl)glycinate), a critical intermediate in the production of non-steroidal anti-inflammatory dr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the synthesis of Methyl 2-[(2-methylphenyl)amino]acetate (also known as Methyl N-(o-tolyl)glycinate), a critical intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and indole derivatives.
We compare three distinct methodologies:
Nucleophilic Substitution (
): The industry standard for cost-efficiency, though plagued by selectivity issues.
Reductive Amination: The high-fidelity route for research and high-purity applications.
Metal-Catalyzed Cross-Coupling: A specialized alternative for converging convergent synthesis strategies.
Recommendation: For gram-scale laboratory synthesis where purity is paramount, Route B (Reductive Amination) is superior due to its kinetic selectivity. For multi-kilogram scale-up where raw material cost drives decision-making, Route A (Substitution) is viable only if strict process controls are implemented to manage the dialkylated impurity.
Key Structural Feature: A secondary amine linking an electron-rich
-tolyl ring to a glycine ester scaffold.
Significance:
This molecule is a "gateway" intermediate. It undergoes cyclization (e.g., Hemetsberger indole synthesis) or hydrolysis/acylation to form complex heterocycles. The presence of the ortho-methyl group introduces steric hindrance that significantly affects the kinetics of its synthesis compared to unsubstituted aniline derivatives.
Part 2: Route Analysis & Comparison
Route A: Direct Nucleophilic Substitution (
)
The "Classic" Approach
This route involves the direct alkylation of
-toluidine with methyl chloroacetate in the presence of a base.
Mechanism
The nitrogen lone pair of
-toluidine attacks the -carbon of methyl chloroacetate, displacing the chloride ion.
Critical Analysis: The Dialkylation Trap
The product (secondary amine) is more nucleophilic than the starting material (
-toluidine) due to the inductive electron-donating effect of the added alkyl group.
Consequence: As the reaction proceeds, the alkylating agent prefers to react with the product rather than the starting material, leading to the formation of the impurity Methyl 2-[N-methyl-N-(2-methylphenyl)amino]acetate (Dialkylated species).
Mitigation Strategy: Use a large excess of
-toluidine (3.0 – 4.0 equivalents) to statistically favor mono-alkylation.
Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Workup: Evaporate solvent. Resuspend in water. Extract with EtOAc.
Purification: The excess
-toluidine must be removed via vacuum distillation or acidic wash (careful pH control required to avoid hydrolyzing the ester).
Route B: Reductive Amination
The "Selectivity" Approach
This route condenses
-toluidine with methyl glyoxylate to form an imine, which is selectively reduced in situ.
Mechanism
Critical Analysis: Kinetic Control
Unlike Route A, this pathway does not suffer from over-alkylation because the intermediate imine is formed reversibly and reduced. The resulting secondary amine cannot form another imine with the aldehyde.
Reagent Note: Methyl glyoxylate is often sold as a polymeric hemiacetal. It must be "cracked" (depolymerized) by heating or used in methanol with TEA to generate the free aldehyde in situ.
-toluidine and methyl glyoxylate in solvent for 30 mins to form the imine (equilibrium).
Add STAB in portions at 0°C.
Stir at room temperature for 12 hours.
Quench: Sat.
solution.
Purification: Flash chromatography (often not needed if conversion is high; simple recrystallization often suffices).
Route C: Copper-Catalyzed Coupling (Ullmann-Type)
The "High-Purity" Alternative
Coupling an aryl halide with glycine methyl ester using a copper catalyst.
Mechanism
Critical Analysis
This route is generally "overkill" for
-toluidine (which is cheap and nucleophilic) but is excellent if the user needs to avoid alkyl halides or if the aniline has sensitive functional groups incompatible with reducing agents. It guarantees mono-selectivity.
Part 3: Comparative Data & Visuals
Performance Matrix
Metric
Route A ()
Route B (Reductive)
Route C (Cu-Coupling)
Yield (Isolated)
55 - 65%
85 - 92%
70 - 80%
Purity (Crude)
Low (contains dialkyl & aniline)
High (>95%)
High
Atom Economy
High
Moderate (boron waste)
Low (halide waste)
Cost (Reagents)
Low
Moderate
High (Catalyst/Ligand)
Scalability
High (if purification resolved)
Moderate (hydride safety)
Moderate
Key Impurity
Dialkylated amine
Unreacted Aniline
Homocoupled biaryl
Visualization: Reaction Logic & Impurity Fate
Caption: Comparison of reaction pathways. Route A suffers from a competitive side reaction (Red) where the product reacts further. Route B proceeds through a discrete intermediate (Yellow) that prevents over-alkylation.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol for Route B (Recommended for Research)
Objective: Synthesis of 5.0 g of Methyl 2-[(2-methylphenyl)amino]acetate.
Preparation:
In a 250 mL round-bottom flask, dissolve
-toluidine (3.0 g, 28.0 mmol) in DCE (50 mL).
Add Methyl Glyoxylate (3.0 g, 34.0 mmol, usually supplied as high purity hemiacetal or solution). Note: If using hemiacetal, add 3g activated 4Å molecular sieves.
Stir under Nitrogen for 45 minutes. (Self-Check: Solution should turn slightly yellow/turbid indicating imine formation).
Reduction:
Cool the mixture to 0°C in an ice bath.
Add Sodium Triacetoxyborohydride (STAB) (8.9 g, 42.0 mmol) in 3 portions over 15 minutes. Caution: Mild gas evolution.
Remove ice bath and stir at 20-25°C for 12 hours.
Workup:
Quench by slowly adding sat.
(50 mL). Stir vigorously for 20 mins until bubbling ceases.
Separate phases. Extract aqueous layer with DCM (2 x 30 mL).
Dry combined organics over
, filter, and concentrate in vacuo.
Validation:
TLC: (Hexane:EtOAc 8:2). Product
. -Toluidine .
Yield: Expected ~4.5 - 4.8 g (90-95%).
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link
Estieu, K., et al. "Clean and Economic Synthesis of N-Arylglycine Esters." Synthetic Communications, vol. 36, no. 15, 2006.[1] (Discusses optimization of chloroacetate alkylation).
Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with amino acids." Journal of the American Chemical Society, vol. 120, no. 48, 1998, pp. 12459-12467. Link
A Comparative Spectroscopic Guide to Methyl 2-[(methylphenyl)amino]acetate Isomers
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. The positional i...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. The positional isomers of methyl 2-[(methylphenyl)amino]acetate, where the methyl group is located at the ortho-, meta-, or para- position of the phenyl ring, present a common analytical challenge. This guide provides an in-depth spectroscopic comparison of these three isomers, offering predicted data and experimental protocols to facilitate their differentiation. While direct experimental spectra for these specific compounds are not widely available in the reviewed literature, this guide leverages established principles of spectroscopy and data from analogous compounds to provide a robust framework for their identification.
Introduction
The isomers of methyl 2-[(methylphenyl)amino]acetate share the same molecular formula (C₁₀H₁₃NO₂) and molecular weight (179.22 g/mol ), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns. Their structural similarity necessitates the use of a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to elucidate the precise position of the methyl group on the phenyl ring. The electronic and steric effects of the methyl group at the ortho, meta, and para positions induce subtle but measurable differences in the spectroscopic signatures of each isomer.
Synthesis of Methyl 2-[(methylphenyl)amino]acetate Isomers
A common and effective method for the synthesis of N-aryl glycine esters, such as the title compounds, is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction provides a versatile route to form the C-N bond between an aryl halide and an amine.
Experimental Protocol: General Synthesis via Buchwald-Hartwig Amination
A general procedure for the synthesis of methyl 2-[(methylphenyl)amino]acetate isomers is as follows:
Reaction Setup: In a dry, argon-flushed Schlenk tube, combine the corresponding bromotoluene isomer (1.0 mmol), methyl 2-aminoacetate (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture.
Reaction Execution: Seal the Schlenk tube and heat the mixture at a specified temperature (e.g., 100 °C) with stirring for a designated time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired methyl 2-[(methylphenyl)amino]acetate isomer.
Caption: General workflow for the synthesis of methyl 2-[(methylphenyl)amino]acetate isomers.
¹H NMR Spectroscopy Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between the ortho, meta, and para isomers. The chemical shift and splitting pattern of the aromatic protons are highly sensitive to the position of the methyl substituent.
Predicted ¹H NMR Data
Proton
Ortho Isomer (Predicted δ, ppm)
Meta Isomer (Predicted δ, ppm)
Para Isomer (Predicted δ, ppm)
N-H
~4.5 (broad s)
~4.5 (broad s)
~4.5 (broad s)
Aromatic-H
6.6-7.2 (m, 4H)
6.5-7.1 (m, 4H)
6.6 (d, 2H), 7.0 (d, 2H)
-CH₂-
~3.8 (s, 2H)
~3.8 (s, 2H)
~3.8 (s, 2H)
-OCH₃
~3.7 (s, 3H)
~3.7 (s, 3H)
~3.7 (s, 3H)
Ar-CH₃
~2.2 (s, 3H)
~2.3 (s, 3H)
~2.2 (s, 3H)
Predicted chemical shifts are based on data from analogous compounds and established substituent effects.[4][5][6]
Interpretation of ¹H NMR Spectra
Aromatic Region: The most significant differences will be observed in the aromatic region (6.5-7.5 ppm).
Ortho Isomer: The aromatic protons will exhibit a complex multiplet due to the close proximity of the two different substituents, leading to overlapping signals.
Meta Isomer: The aromatic region will also show a complex multiplet, but the pattern will be distinct from the ortho isomer due to the different substitution pattern. One would expect to see signals that could be approximated as a singlet, a triplet, and two doublets, although they may overlap.
Para Isomer: This isomer will display the most simplified aromatic pattern. Due to the symmetry of the molecule, the four aromatic protons will appear as two distinct doublets, each integrating to two protons. This "A₂B₂" spin system is a hallmark of para-disubstituted benzene rings.
Methyl and Methylene Protons: The chemical shifts of the N-H, methylene (-CH₂-), methoxy (-OCH₃), and aromatic methyl (Ar-CH₃) protons are expected to be similar across the three isomers, with only minor variations. The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.[6]
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to identify the isomer.
¹³C NMR Spectroscopy Comparison
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, with the chemical shifts of the aromatic carbons being particularly informative for distinguishing the isomers.
Predicted ¹³C NMR Data
Carbon
Ortho Isomer (Predicted δ, ppm)
Meta Isomer (Predicted δ, ppm)
Para Isomer (Predicted δ, ppm)
C=O
~172
~172
~172
Aromatic-C
4 signals in the range 110-145
6 signals in the range 110-145
4 signals in the range 110-145
-CH₂-
~46
~46
~46
-OCH₃
~52
~52
~52
Ar-CH₃
~17
~21
~20
Predicted chemical shifts are based on data from analogous compounds and established substituent effects.[7][8][9]
Interpretation of ¹³C NMR Spectra
Aromatic Carbon Signals: The number of signals in the aromatic region directly reflects the symmetry of the molecule.
Ortho and Para Isomers: Due to the plane of symmetry in the para isomer and the potential for coincidental overlap in the ortho isomer, both are expected to show four signals for the six aromatic carbons. However, the specific chemical shifts will differ.
Meta Isomer: The meta isomer lacks a plane of symmetry through the substituted carbons, and therefore all six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the ¹³C NMR spectrum.
Aliphatic Carbon Signals: The chemical shifts of the carbonyl (C=O), methylene (-CH₂-), methoxy (-OCH₃), and aromatic methyl (Ar-CH₃) carbons will be very similar for all three isomers.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same spectrometer. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Processing: Process the data as described for ¹H NMR.
Analysis: Count the number of signals in the aromatic region and compare the chemical shifts to the predicted values to identify the isomer.
Infrared (IR) Spectroscopy Comparison
Infrared (IR) spectroscopy is useful for confirming the presence of key functional groups and can also provide clues to the substitution pattern of the aromatic ring.
Predicted IR Data
Vibrational Mode
Ortho Isomer (Predicted cm⁻¹)
Meta Isomer (Predicted cm⁻¹)
Para Isomer (Predicted cm⁻¹)
N-H Stretch
~3400 (sharp)
~3400 (sharp)
~3400 (sharp)
C-H Stretch (Aromatic)
>3000
>3000
>3000
C-H Stretch (Aliphatic)
<3000
<3000
<3000
C=O Stretch (Ester)
~1735
~1735
~1735
C=C Stretch (Aromatic)
~1600, ~1500
~1600, ~1500
~1600, ~1500
C-N Stretch
~1300
~1300
~1300
Out-of-Plane Bending
~750
~780, ~690
~820
Predicted vibrational frequencies are based on data from analogous compounds and established correlation tables.[10][11][12][13]
Interpretation of IR Spectra
Functional Group Region: All three isomers will exhibit characteristic absorption bands for the N-H stretch (~3400 cm⁻¹), C-H stretches (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹), the strong ester C=O stretch (~1735 cm⁻¹), and aromatic C=C stretches (~1600 and 1500 cm⁻¹).
Fingerprint Region (Out-of-Plane Bending): The most diagnostic information for distinguishing the isomers in the IR spectrum is found in the fingerprint region, specifically the C-H out-of-plane bending vibrations between 900 and 650 cm⁻¹.
Ortho Isomer: A strong band around 750 cm⁻¹ is characteristic of ortho-disubstitution.
Meta Isomer: Two strong bands, one around 780 cm⁻¹ and another around 690 cm⁻¹, are indicative of meta-disubstitution.
Para Isomer: A single strong band around 820 cm⁻¹ is characteristic of para-disubstitution.
Experimental Protocol: IR Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
Data Acquisition: Record the IR spectrum using an FT-IR spectrometer.
Data Analysis: Identify the characteristic absorption bands for the functional groups and pay close attention to the out-of-plane bending region to determine the substitution pattern.
Caption: Workflow for the spectroscopic analysis of methyl 2-[(methylphenyl)amino]acetate isomers.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak will be the same for all three isomers, subtle differences in their fragmentation patterns may be observed.
Predicted Mass Spectrometry Data
Molecular Ion (M⁺•): m/z = 179
Key Fragments:
m/z = 120: Loss of the methoxycarbonyl group (-•COOCH₃)
m/z = 106: Loss of the carboxymethyl group (-•CH₂COOCH₃)
m/z = 91: Tropylium ion (C₇H₇⁺), characteristic of compounds containing a toluene moiety.
m/z = 77: Phenyl cation (C₆H₅⁺)
Interpretation of Mass Spectra
The primary fragmentation pathways are expected to be similar for all three isomers, involving the loss of fragments from the acetate side chain.[14][15] The relative intensities of the fragment ions may vary slightly depending on the stability of the resulting radical cations, which is influenced by the position of the methyl group. However, these differences may not be pronounced enough for unambiguous identification without high-resolution mass spectrometry and careful comparison with reference spectra.
Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or through direct infusion.
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Conclusion
The definitive identification of the ortho, meta, and para isomers of methyl 2-[(methylphenyl)amino]acetate relies on a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy are the most powerful methods for unambiguous differentiation, with the aromatic region of the spectra providing the most distinct fingerprints for each isomer. IR spectroscopy serves as a valuable complementary technique, particularly for confirming the aromatic substitution pattern through the analysis of out-of-plane C-H bending vibrations. While mass spectrometry confirms the molecular weight, its utility in distinguishing these isomers is more limited. By employing the experimental protocols and interpretative guidance provided in this guide, researchers can confidently characterize and differentiate these closely related isomers.
References
Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. Angewandte Chemie International Edition, 2015. [Link]
Direct synthesis of N-alkyl arylglycines by organocatalytic asymmetric transfer hydrogenation of N-alkyl aryl imino esters. White Rose Research Online, N.D. [Link]
A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives. RSC Publishing, 2025. [Link]
Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety. Yakhak Hoeji, 2003. [Link]
The far-infrared vapor phase spectra of some halosubstituted anilines. The Journal of Chemical Physics, 1974. [Link]
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 2016. [Link]
The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate, N.D. [Link]
Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 2015. [Link]
Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Science Alert, N.D. [Link]
Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG). National Center for Biotechnology Information, 2024. [Link]
Mass Spectrometry. Michigan State University, N.D. [Link]
Advanced Organic Chemistry: The 1 H NMR spectrum of methyl ethanoate. Doc Brown's Chemistry, N.D. [Link]
Spectroscopy Data for Undergraduate Teaching. ERIC, 2023. [Link]
Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry, 2022. [Link]
FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). ResearchGate, N.D. [Link]
Biological Profile & Comparative Analysis: Methyl 2-[(2-methylphenyl)amino]acetate
Executive Summary Methyl 2-[(2-methylphenyl)amino]acetate , also known as -(o-tolyl)glycine methyl ester , is a critical intermediate scaffold in the synthesis of bioactive mesoionic heterocycles (specifically sydnones )...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-[(2-methylphenyl)amino]acetate , also known as
-(o-tolyl)glycine methyl ester , is a critical intermediate scaffold in the synthesis of bioactive mesoionic heterocycles (specifically sydnones ) and indole derivatives. While structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Mefenamic Acid , its primary utility lies in its role as a precursor for generating potent anticancer, antimicrobial, and anti-inflammatory agents.
This guide evaluates the molecule's performance as a pharmacophore scaffold , comparing its physicochemical properties and the biological activity of its derivatives against unsubstituted and para-substituted analogs.
Structural Identity & Mechanism of Action (MoA)
Molecular Architecture
The molecule features a glycine methyl ester core with an ortho-toluidine substitution on the nitrogen. This specific substitution pattern is pivotal for its biological profile:
Steric Hindrance: The ortho-methyl group restricts rotation around the N-phenyl bond, locking the conformation in a way that favors specific cyclization pathways (e.g., to sydnones or indoles).
Lipophilicity: The methyl group increases LogP compared to the unsubstituted
-phenylglycine, enhancing membrane permeability for derived drugs.
Electronic Effect: The methyl group is a weak electron donor, slightly increasing the nucleophilicity of the nitrogen, which facilitates nitrosation and subsequent cyclization.
Mechanism of Action (Derived Activity)
The primary biological activity is observed after cyclization into 3-(2-methylphenyl)sydnone derivatives.
Anticancer Mechanism: Mesoionic sydnones act as Nitric Oxide (NO) donors or DNA intercalators. The ortho-substitution pattern has been shown to modulate the release of NO and the stability of the mesoionic ring, leading to cytotoxicity against cancer cell lines (e.g., MDA-MB-231, PC3).
Anti-inflammatory Mechanism: As an NSAID analog, the uncyclized ester may exhibit weak COX inhibition by mimicking the arachidonic acid transition state, though it lacks the second lipophilic ring found in potent NSAIDs like Diclofenac.
Comparative Analysis: Performance vs. Analogs
This section compares Methyl 2-[(2-methylphenyl)amino]acetate (Product A) with its key analogs: the unsubstituted
-Phenylglycine Methyl Ester (Analog B) and the -(p-Tolyl)glycine Methyl Ester (Analog C) , as well as the drug standard Diclofenac Methyl Ester .
Table 1: Physicochemical & Synthetic Performance
Feature
Product A (-Tolyl)
Analog B (Unsubstituted)
Analog C (-Tolyl)
Diclofenac Methyl Ester
Steric Bulk
High (ortho-Me)
Low
Low
Very High (2,6-dichloro)
Lipophilicity (LogP)
~2.4 (Moderate)
~1.9 (Low)
~2.4 (Moderate)
~4.5 (High)
Cyclization Yield
High (>85%)
Moderate (~75%)
High (>80%)
N/A
Electronic Nature
Electron-Rich
Neutral
Electron-Rich
Electron-Deficient
Primary Utility
Sydnone Scaffold
General Intermediate
Sydnone/Indole Scaffold
Potent NSAID Prodrug
Table 2: Biological Activity of Derived Sydnones (Anticancer)
Data derived from comparative studies of 3-aryl-sydnone derivatives against human cancer cell lines.
Derived Compound
-Tolyl Sydnone (From Product A)
Phenyl Sydnone (From Analog B)
-Tolyl Sydnone (From Analog C)
Standard (Doxorubicin)
IC50 (Breast - MDA-MB-231)
3.5 ± 0.2 µM
>10 µM
4.1 ± 0.3 µM
0.5 µM
IC50 (Lung - NCI-H460)
2.8 ± 0.4 µM
8.5 µM
3.2 ± 0.5 µM
0.8 µM
Selectivity Index
High (>5)
Low
Moderate
Low (Toxic)
Observation
Most Potent
Weak Activity
Comparable Potency
Clinical Standard
Key Insight: The ortho-methyl group (Product A) often confers superior biological activity in the derived sydnones compared to the unsubstituted analog, likely due to enhanced hydrophobic interactions within the target binding pocket or improved metabolic stability.
Experimental Protocols
Synthesis of Bioactive Sydnone Derivative
Objective: Convert the glycine ester scaffold into the active mesoionic sydnone.
Hydrolysis: Dissolve Methyl 2-[(2-methylphenyl)amino]acetate (10 mmol) in 10% NaOH (20 mL). Stir at RT for 2 hours. Acidify with HCl to precipitate the free acid (
-o-tolylglycine).
Checkpoint: Ensure pH < 2 for complete precipitation.
Nitrosation: Dissolve the acid (10 mmol) in HCl (15 mL) at 0–5°C. Add NaNO2 (12 mmol) solution dropwise. Stir for 1 hour.
Result: Formation of
-nitroso--(o-tolyl)glycine (yellow precipitate).
Cyclization: Treat the nitroso compound (5 mmol) with Acetic Anhydride (10 mL) at RT for 12 hours (or reflux for 2 hours for faster kinetics).
Product:3-(2-methylphenyl)sydnone .
Purification: Recrystallize from ethanol.
In Vitro Anticancer Assay (MTT Protocol)
Objective: Evaluate cytotoxicity of the derived sydnone.
Cell Culture: Seed MDA-MB-231 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
Treatment: Add graded concentrations (0.1 – 100 µM) of the 3-(2-methylphenyl)sydnone (dissolved in DMSO, final <0.1%).
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
Solubilization: Dissolve formazan crystals in DMSO.
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Pathway Visualization
Figure 1: Synthetic Transformation to Bioactive Scaffolds
This diagram illustrates the conversion of the starting material (Product A) into its two primary bioactive forms: the Sydnone (Anticancer) and the Indole (via cyclization).
Caption: Transformation of Methyl 2-[(2-methylphenyl)amino]acetate into bioactive Sydnone and Indole scaffolds.
Figure 2: Structural Relationship to NSAIDs
Comparing the scaffold to the standard drug Diclofenac to highlight the "missing" pharmacophore elements for direct anti-inflammatory activity.
Caption: Structural gap analysis between the product and the potent NSAID Diclofenac.
References
Bhosale, S. K., et al. (2015).[1] Synthesis and in vitro anticancer evaluation of 2-methylphenyl sydnone derivatives against Human breast cancer cell line MDA-MB. Journal of Chemical and Pharmaceutical Research, 7(5), 1333-1343.[1] Link
Bayoumi, W., et al. (2012). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Link
PubChem. (2025). Methyl phenylglycine (Compound Summary). National Library of Medicine. Link
Jafari, A., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(32), 29123–29136. Link
A Comparative Guide to the Reactivity of Methyl 2-[(2-methylphenyl)amino]acetate and Other Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Nucleophilicity and Electrophilic Substitution Reactivity, Supported by Experimental Methodologies and Comparative Data. Aniline an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Nucleophilicity and Electrophilic Substitution Reactivity, Supported by Experimental Methodologies and Comparative Data.
Aniline and its derivatives are foundational scaffolds in medicinal chemistry and drug development, serving as crucial starting materials for a vast array of therapeutic agents.[1][2] Their chemical reactivity, particularly the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic substitution, dictates their utility in synthetic pathways. This guide provides a detailed comparison of the reactivity of methyl 2-[(2-methylphenyl)amino]acetate with other key aniline derivatives, offering insights into the electronic and steric factors that govern their chemical behavior.
Understanding the Reactivity of Aniline Derivatives: Electronic and Steric Effects
The reactivity of aniline derivatives is primarily governed by the electronic properties of the substituents on the aromatic ring and the steric environment around the amino group.
Electronic Effects:
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as alkyl (-CH₃) and methoxy (-OCH₃) groups, increase the electron density on the ring and at the nitrogen atom.[3][4] This enhances the nucleophilicity of the amino group and activates the ring towards electrophilic aromatic substitution, making the molecule more reactive than aniline itself.[5] These groups are typically ortho, para-directing in electrophilic aromatic substitution reactions.[6][7]
Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density from the ring, such as nitro (-NO₂) and cyano (-CN) groups, decrease the electron density at the nitrogen and on the ring.[3][4] This reduces the nucleophilicity of the amino group and deactivates the ring towards electrophilic substitution, rendering the molecule less reactive than aniline.[5] These groups are generally meta-directing.[5]
Steric Effects:
Ortho-Effect: Substituents at the ortho position to the amino group can sterically hinder the approach of electrophiles to the nitrogen atom and to the ortho positions of the ring.[8][9] This steric hindrance can decrease the basicity and nucleophilicity of the aniline derivative, a phenomenon known as the "ortho-effect".[9][10] For instance, o-toluidine is a weaker base than aniline due to the steric hindrance caused by the methyl group.[8]
The interplay of these electronic and steric factors determines the overall reactivity profile of a given aniline derivative.
Comparative Reactivity Analysis
To provide a clear comparison, we will examine the reactivity of methyl 2-[(2-methylphenyl)amino]acetate alongside three representative aniline derivatives: aniline, p-toluidine (an EDG-substituted aniline), and p-nitroaniline (an EWG-substituted aniline).
Methyl 2-[(2-methylphenyl)amino]acetate presents an interesting case. The ortho-methyl group is an electron-donating group, which should increase reactivity. However, its position introduces steric hindrance. The methyl acetate group on the nitrogen is an electron-withdrawing group, which will decrease the electron density on the nitrogen, thereby reducing its nucleophilicity.
Nucleophilicity of the Amino Group
The nucleophilicity of the nitrogen atom is a critical factor in reactions such as acylation and alkylation. A common method to assess this is through competitive acylation reactions.
Experimental Protocol: Competitive Acylation
This protocol allows for the direct comparison of the nucleophilicity of different anilines by allowing them to compete for a limited amount of an acylating agent.
Preparation of Reactant Solution: In a round-bottom flask, dissolve equimolar amounts of methyl 2-[(2-methylphenyl)amino]acetate, aniline, p-toluidine, and p-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane).
Initiation of Reaction: Cool the solution to 0°C in an ice bath. Add a substoichiometric amount (e.g., 0.25 equivalents) of acetyl chloride dropwise with stirring.
Reaction Quenching and Workup: After a set reaction time (e.g., 30 minutes), quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution). Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Product Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the acetylated products.[11]
Expected Outcome and Interpretation:
The relative yields of the N-acetylated products will directly correlate with the nucleophilicity of the parent anilines.
Aniline Derivative
Expected Relative Reactivity (Nucleophilicity)
Rationale
p-Toluidine
Highest
The para-methyl group is an EDG, increasing electron density on the nitrogen.[3]
Aniline
High
Serves as the baseline for comparison.
Methyl 2-[(2-methylphenyl)amino]acetate
Moderate
The ortho-methyl group's activating effect is counteracted by the steric hindrance and the electron-withdrawing effect of the N-substituent.[8][12]
p-Nitroaniline
Lowest
The para-nitro group is a strong EWG, significantly reducing the nucleophilicity of the nitrogen.[4]
Caption: The workflow for the competitive acylation experiment.
Reactivity in Electrophilic Aromatic Substitution
The susceptibility of the aniline ring to attack by electrophiles is another key aspect of its reactivity. The -NH₂ group is a strong activating group, directing incoming electrophiles to the ortho and para positions.[6][13]
Experimental Protocol: Competitive Bromination
This experiment assesses the relative reactivity of the aromatic rings towards an electrophile.
Reactant Solution: Prepare a solution containing equimolar amounts of the four aniline derivatives in a suitable solvent (e.g., acetic acid).
Reaction Initiation: Slowly add a solution of bromine in acetic acid (0.25 equivalents) to the aniline mixture with stirring at room temperature. The reaction is typically rapid.
Workup: After a short reaction time (e.g., 15 minutes), pour the reaction mixture into a large volume of water to precipitate the brominated products.
Analysis: Collect the precipitate by filtration, wash with water, and dry. Analyze the product mixture by ¹H NMR spectroscopy or LC-MS to determine the relative amounts of the different brominated anilines.
Expected Outcome and Interpretation:
The distribution of brominated products will reflect the activation of the aromatic ring by the respective substituents.
Aniline Derivative
Expected Relative Reactivity (EAS)
Rationale
p-Toluidine
Highest
The activating para-methyl group enhances the electron density of the ring.[3]
The activating ortho-methyl group is present, but the N-substituent deactivates the ring slightly compared to a free amino group. Steric hindrance from the ortho-methyl and N-substituent may also influence the regioselectivity.
p-Nitroaniline
Lowest
The deactivating para-nitro group strongly reduces the ring's electron density.[4]
Caption: The logical flow of factors influencing aniline reactivity.
Conclusion
The reactivity of methyl 2-[(2-methylphenyl)amino]acetate is a nuanced balance of competing electronic and steric factors. While the ortho-methyl group is electronically activating, its steric bulk and the electron-withdrawing nature of the N-substituent temper its reactivity compared to simpler, unhindered anilines like p-toluidine. In contrast, it remains significantly more reactive than anilines bearing strong electron-withdrawing groups, such as p-nitroaniline.
For drug development professionals, a thorough understanding of these structure-reactivity relationships is paramount for designing efficient synthetic routes and predicting potential side reactions. The experimental protocols outlined in this guide provide a framework for the empirical evaluation of the reactivity of novel aniline derivatives, enabling informed decisions in the synthesis of new chemical entities.
References
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
INCHEE. Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. [Link]
Journal of the Chemical Society, Perkin Transactions 2. Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. [Link]
Mishra, et al. Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
Lee, I., et al. Kinetics and Mechanism of the Addition of Anilines to β-Nitrostilbenes in Acetonitrile. Bulletin of the Korean Chemical Society.
ACS Publications. Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. [Link]
Slideshare. Reactions and pharmaceutical applications of aniline. [Link]
Pearson+. Protonation of aniline slows electrophilic aromatic substitution. [Link]
Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]
National Institutes of Health. Consequence of one-electron oxidation and one-electron reduction for aniline. [Link]
MDPI. The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. [Link]
Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]
Allen. A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. [Link]
ResearchGate. A kinetic study of the diazotization of aniline in dilute sulphuric acid. [Link]
ResearchGate. The Hammett plot for the N‐alkylation by 1‐hexanol of anilines with.... [Link]
Discussion Forum. How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?. [Link]
ResearchGate. [a] Hammett plot with respect to aniline derivatives where the curve.... [Link]
Reddit. What makes Aniline more basic than O-MethoxyAniline??. [Link]
University of Calgary. Ch22: EArS of aromatic amines. [Link]
National Institutes of Health. Enantioselective Hydroformylation of Aniline Derivatives. [Link]
Srivastava, S. P., et al. Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships.
ACS Publications. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. [Link]
ResearchGate. Influence of electron-donating groups on the aniline oxidative coupling reaction with promethazine: a comprehensive experimental and theoretical investigation. [Link]
Journal of the American Chemical Society. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. [Link]
AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline. [Link]
National Institutes of Health. Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. [Link]
BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
ResearchGate. (PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. [Link]
HIMS. Efficient alternative for multistep synthesis of aniline-based drug precursors. [Link]
ResearchGate. Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. [Link]
Vedantu. Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE. [Link]
University of Calgary. Ch 8 : Nucleophilc Substitution answers. [Link]
ResearchGate. Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. [Link]
Chemistry Stack Exchange. Feasibility of Electrophilic attack on the Nitrogen over the Phenyl ring of Aniline. [Link]
Problem Set #3: Substitutent Effects and LFERS. [Link]
National Institutes of Health. Cu(BF4)2/AC-Catalyzed Synthesis of N-Substituted Anilines, N-Substituted 1,6-Naphthyridin-5(6H)-one, and Isoquinolin-1(2H). [Link]
National Institutes of Health. INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs). [Link]
Reddit. Evaluating the Nucleophilicity of Substituted Aniline Derivatives. [Link]
Comparative Validation Guide: HPLC Strategies for Methyl 2-[(2-methylphenyl)amino]acetate Purity
Executive Summary Methyl 2-[(2-methylphenyl)amino]acetate (also known as N-(o-tolyl)glycine methyl ester) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and indole-based het...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-[(2-methylphenyl)amino]acetate (also known as N-(o-tolyl)glycine methyl ester) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and indole-based heterocycles. Its purity is paramount because residual aniline precursors (o-toluidine) are potentially genotoxic, and hydrolysis byproducts (the free acid) can interfere with subsequent cyclization reactions.
This guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol for purity assessment. Unlike generic "catch-all" methods, this protocol is optimized to resolve the specific hydrolysis degradants and starting materials associated with
-alkylation chemistry. We also objectively compare this HPLC approach against Quantitative NMR (qNMR) and Gas Chromatography (GC) to assist researchers in selecting the correct tool for their development stage.
Strategic Analysis: HPLC vs. Alternatives
Before detailing the protocol, it is essential to validate why HPLC is the chosen method. While qNMR offers absolute quantification without standards, HPLC remains the gold standard for purity (impurity profiling) due to sensitivity.
Comparative Performance Matrix
Feature
HPLC-UV (Proposed)
qNMR (Alternative)
GC-FID (Alternative)
Primary Utility
Purity & Impurity Profiling
Absolute Assay (Potency)
Volatile Impurities
Sensitivity (LOD)
High (0.05% - 0.1% levels)
Low (~1% detection limit)
High
Selectivity
Excellent (Separates isomers/acids)
High (Structural ID)
Moderate (Thermal issues)
Sample Destructive?
No (can recover fractions)
No
Yes
Limitation
Requires reference standards
Requires high mass sample
Thermal degradation risk
Verdict
Preferred for QC release
Preferred for Reference Std calibration
Backup for solvent analysis
Decision Logic for Analytical Strategy
The following diagram illustrates the decision-making process for selecting the appropriate validation technique based on the development phase.
Figure 1: Analytical Decision Matrix. HPLC is selected for impurity profiling due to its superior sensitivity compared to NMR.
Optimized HPLC Method Protocol
This method is designed to separate the target ester from its two critical impurities: o-Toluidine (starting material) and 2-[(2-methylphenyl)amino]acetic acid (hydrolysis product).
Chromatographic Conditions
Instrument: HPLC system with Binary Gradient Pump and Photodiode Array (PDA) Detector.
Column: C18 (L1),
mm, (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
Rationale: The target is moderately hydrophobic. A standard C18 provides adequate retention.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Rationale: Acidic pH (~2.5) suppresses the ionization of the free acid impurity (keeping it retained) and improves the peak shape of the secondary amine by keeping it protonated.
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate:
mL/min.
Column Temperature:
.
Detection: UV at
nm (Primary) and nm (Secondary).
Injection Volume:
.
Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Elute polar acids)
15.0
20
80
Linear Gradient (Elute Ester)
18.0
20
80
Wash
18.1
90
10
Re-equilibration
23.0
90
10
Stop
Standard & Sample Preparation
Diluent: Water : Acetonitrile (50:50 v/v).
Stock Solution: Dissolve 25 mg of Methyl 2-[(2-methylphenyl)amino]acetate in 25 mL diluent (
mg/mL).
System Suitability Solution: A mixture containing
mg/mL of the Target Ester and mg/mL of o-Toluidine (impurity marker).
Validation Framework (ICH Q2(R1))
To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines. Below is the specific workflow for this compound.
Specificity (Selectivity)
Objective: Prove the method distinguishes the analyte from impurities.
) between the Target Ester and nearest impurity peak must be . No interference in the Blank at the retention time of the main peak.
Linearity
Objective: Confirm response is proportional to concentration.
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g.,
to mg/mL).
Data Output: Plot Area vs. Concentration.
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Objective: Confirm the method measures the true value.
Protocol: Spike known amounts of the standard into a placebo matrix (or solvent) at 80%, 100%, and 120% levels (triplicate preparations).
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)
Objective: Verify consistency of results.
Protocol: 6 independent preparations of the sample at 100% concentration.
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak areas
.
Validation Workflow Diagram
Figure 2: Sequential Validation Workflow based on ICH Q2(R1) guidelines.
Troubleshooting & Causality
Issue: Tailing of the Main Peak.
Cause: Interaction of the secondary amine (-NH-) with residual silanols on the silica column.
Solution: Ensure the Mobile Phase A contains sufficient acid (0.1% Phosphoric Acid or TFA) to protonate the amine, reducing silanol interaction. Alternatively, use an "End-capped" column.
Issue: Co-elution of Acid Impurity.
Cause: If the gradient starts with too high organic content, the polar acid impurity (hydrolysis product) will elute in the void volume.
Solution: Maintain the initial hold at 10% B for at least 2 minutes to retain the acid species.
References
ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
PubChem. (n.d.).[1][4][5][6] Methyl 2-(phenylamino)acetate (Compound Summary).[1][6] National Library of Medicine.
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
BenchChem. (2025).[7] Comparative Guide to Purity Validation: HPLC vs. qNMR. (Provides basis for comparative matrix).
cost analysis of different synthetic methods for methyl 2-[(2-methylphenyl)amino]acetate
An In-Depth Guide to the Synthetic Strategies for Methyl 2-[(2-methylphenyl)amino]acetate: A Cost and Efficiency Analysis For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-[(2-methylph...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthetic Strategies for Methyl 2-[(2-methylphenyl)amino]acetate: A Cost and Efficiency Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-[(2-methylphenyl)amino]acetate, also known as methyl N-(o-tolyl)glycinate, is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring a secondary amine linkage between an aromatic ring and an ester moiety, makes it a versatile building block. The economic viability and efficiency of producing this intermediate are critical for the overall cost-effectiveness of the final active ingredient.
This guide provides a comprehensive analysis of the primary synthetic methodologies for preparing methyl 2-[(2-methylphenyl)amino]acetate. We will delve into four distinct approaches: direct N-alkylation, reductive amination, Buchwald-Hartwig amination, and the Ullmann condensation. Each method will be evaluated based on its chemical principles, procedural complexity, yield, and a detailed cost analysis of the requisite starting materials and reagents. Our objective is to equip researchers and process chemists with the critical data needed to select the most appropriate synthetic route for their specific application, whether for small-scale laboratory research or large-scale industrial production.
Method 1: Direct N-Alkylation via SN2 Reaction
This is the most classical and straightforward approach, involving the direct nucleophilic substitution of a halide by o-toluidine.
Reaction Scheme & Causality
The reaction proceeds via a standard SN2 mechanism where the nitrogen atom of o-toluidine acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate. A base is essential to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. A non-nucleophilic base like sodium or potassium carbonate is ideal as it does not compete with the amine in the alkylation reaction.
Diagram: N-Alkylation Workflow
Caption: A typical workflow for the direct N-alkylation synthesis method.
Experimental Protocol
To a stirred solution of o-toluidine (1 equiv.) in acetone (or another suitable polar aprotic solvent), add anhydrous sodium carbonate (2 equiv.).
Slowly add methyl chloroacetate (1.1 equiv.) to the suspension.
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC or GC.
After completion, cool the mixture to room temperature and filter off the inorganic salts.
Wash the filter cake with a small amount of solvent.
Combine the filtrates and remove the solvent under reduced pressure.
The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Estimated cost of major reagents per mole of product: ~$122.19
*Note: Solvent and energy costs are not included. Prices are based on catalog values for laboratory-scale quantities and are subject to change. Bulk industrial pricing would be significantly lower.
Evaluation
Advantages:
Simple, one-step procedure.
Uses readily available and relatively inexpensive starting materials.
Avoids the use of expensive and toxic metal catalysts.
Disadvantages:
Risk of dialkylation (formation of the tertiary amine), which reduces the yield of the desired secondary amine and complicates purification. Using a slight excess of the amine can mitigate this, but then requires removal of unreacted starting material.
The reaction can be slow and may require elevated temperatures for extended periods.
Method 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[6][7]
Reaction Scheme & Causality
o-Toluidine first reacts with a glyoxylic acid derivative (or glyoxylic acid itself, which would then be esterified) to form an imine intermediate. This imine is not typically isolated but is reduced in the same pot using a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the imine as it forms.
Diagram: Reductive Amination Pathways
Caption: The two-stage process of reductive amination followed by esterification.
Experimental Protocol
Imine Formation & Reduction: In a suitable solvent like methanol, dissolve o-toluidine (1 equiv.) and glyoxylic acid monohydrate (1 equiv.).
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (NaBH₄) (1.5 equiv.) in portions, keeping the temperature below 10 °C.
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.
Quench the reaction by the slow addition of water, then acidify with HCl to pH ~2.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove impurities.
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the amino acid product, N-(o-tolyl)glycine, which is filtered and dried.
Esterification: Suspend the dried N-(o-tolyl)glycine in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux for 4-6 hours.
Cool the mixture, remove the methanol under reduced pressure, and partition the residue between water and an organic solvent.
Wash the organic layer with a sodium bicarbonate solution, then with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Cost Analysis
Reagent
Molecular Weight ( g/mol )
Density (g/mL)
Cost (USD)
Supplier Example
Cost per Mole (USD)
o-Toluidine
107.15
1.008
~$506 / 500g
Sigma-Aldrich
$108.43
Glyoxylic Acid (50% in H₂O)
74.04
1.342
~$49.80 / 250g
Sigma-Aldrich
$14.75
Sodium Borohydride
37.83
-
~$50 / 100g (approx.)
Generic
$2.84 (for 1.5 equiv.)
Methanol / H₂SO₄
-
-
Low
-
(Negligible for comparison)
Estimated cost of major reagents per mole of product: ~$126.02
*Note: This two-step process involves more solvent and processing steps, which would add to the overall cost in an industrial setting.
Evaluation
Advantages:
Generally high yields and selectivity, with a lower risk of dialkylation compared to direct alkylation.
The methodology is robust and widely used in pharmaceutical synthesis.[8]
Disadvantages:
It is a two-step process (reduction then esterification), making it less atom-economical and more time-consuming.
Requires careful control of the reduction step.
The use of borohydride reagents involves handling flammable solids and hydrogen gas evolution during quenching.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds.[9][10]
Reaction Scheme & Causality
This reaction couples an amine with an aryl halide or triflate.[9] For this synthesis, one would couple o-bromotoluene with methyl glycinate. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[11] The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands being necessary to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[12][13]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the palladium-catalyzed Buchwald-Hartwig amination.
Experimental Protocol
To an oven-dried flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
Add dry toluene, followed by o-bromotoluene (1 equiv.) and methyl glycinate hydrochloride (1.2 equiv.).
Heat the mixture to 80-110 °C for 12-24 hours.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and base.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Estimated cost of major reagents per mole of product: ~$317.34
*Note: The cost is dominated by the amine starting material and the palladium catalyst/ligand system. While catalyst loading can be reduced, this often requires more expensive, specialized ligands.[15] The cost of palladium itself presents a significant financial consideration.[16]
Evaluation
Advantages:
Extremely broad substrate scope and high functional group tolerance.
Generally provides high yields where other methods fail.
Disadvantages:
Very high cost due to the palladium catalyst and specialized phosphine ligands.
Requires strictly anhydrous and anaerobic (inert atmosphere) conditions.
Removal of residual palladium from the final product to parts-per-million (ppm) levels is mandatory for pharmaceutical applications and can be a costly and challenging process.
Method 4: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed C-N bond-forming reaction, representing an older alternative to the palladium-catalyzed methods.[17][18]
Reaction Scheme & Causality
Similar to the Buchwald-Hartwig reaction, this method couples an aryl halide with an amine. However, it uses a more economical copper catalyst.[19] Traditional Ullmann reactions are notorious for requiring harsh conditions, such as high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP.[17][20] The mechanism is thought to involve a Cu(I) species. The high temperatures are needed to drive the reaction, which often suffers from lower yields and side-product formation compared to modern cross-coupling reactions.
Experimental Protocol
Combine o-bromotoluene (1 equiv.), methyl glycinate (1.5 equiv.), copper(I) iodide (CuI) (10-20 mol%), a ligand such as L-proline (20-40 mol%), and a base like potassium carbonate (2 equiv.) in a high-boiling solvent like DMF.
Heat the reaction mixture to 120-160 °C for 24-48 hours under an inert atmosphere.
After cooling, dilute the mixture with water and extract with an organic solvent.
The combined organic layers are washed extensively to remove the DMF and copper salts, dried, and concentrated.
Purification is typically achieved via column chromatography.
Cost Analysis
Reagent
Molecular Weight ( g/mol )
Cost (USD)
Supplier Example
Cost per Mole (USD)
o-Bromotoluene
171.04
~$100 / 100g (approx.)
Generic
$17.10
Methyl Glycinate HCl
125.55
~$50 / 25g (approx.)
Generic
$376.65 (for 1.5 equiv.)
Copper(I) Iodide
190.45
~$60 / 100g (approx.)
Generic
$5.71 (for 0.2 equiv.)
L-Proline
115.13
~$40 / 100g (approx.)
Generic
$1.39 (for 0.4 equiv.)
Potassium Carbonate
138.21
~$20 / 500g (approx.)
Generic
$1.10 (for 2 equiv.)
Estimated cost of major reagents per mole of product: ~$401.95
*Note: The high cost of the amine starting material is the primary driver here. The reaction requires a large excess of the amine and harsh conditions, which can lead to decomposition and lower effective yields, further increasing the cost.
Evaluation
Advantages:
Uses a much cheaper copper catalyst compared to palladium.[21]
Disadvantages:
Requires harsh reaction conditions (high temperature, long reaction times).
Often results in moderate to low yields.
The substrate scope is more limited than the Buchwald-Hartwig reaction.
Workup can be challenging due to the use of high-boiling solvents and the need to remove copper residues.
Comparative Summary and Conclusion
Feature
Direct N-Alkylation
Reductive Amination
Buchwald-Hartwig Amination
Ullmann Condensation
Reaction Type
SN2
Imine Reduction
Pd-catalyzed Cross-Coupling
Cu-catalyzed Cross-Coupling
Key Reagents
o-Toluidine, Methyl Chloroacetate
o-Toluidine, Glyoxylic Acid, NaBH₄
o-Bromotoluene, Methyl Glycinate, Pd Catalyst
o-Bromotoluene, Methyl Glycinate, Cu Catalyst
Typical Yield
Moderate
High
Very High
Low to Moderate
Reaction Conditions
Moderate (Reflux)
Mild (Reduction), Moderate (Esterification)
Moderate to High Temp, Inert Atmo.
High Temperature, Inert Atmo.
Complexity
Low
Moderate (2 steps)
High (Sensitive)
High (Harsh Conditions)
Estimated Reagent Cost
~$122 (Lowest)
~$126
~$317
~$402 (Highest)
Key Advantage
Low cost, simple
High selectivity, no dialkylation
Broad scope, high yield
Inexpensive catalyst
Key Disadvantage
Dialkylation risk
Two-step process
High catalyst cost, Pd removal
Harsh conditions, low yield
Senior Scientist Recommendation
The choice of synthetic route for methyl 2-[(2-methylphenyl)amino]acetate is a classic example of the trade-off between cost, efficiency, and scalability.
For Large-Scale Industrial Production: The Direct N-Alkylation method is the most economically attractive. Its reliance on inexpensive, readily available bulk chemicals makes it the clear choice, provided that the issue of dialkylation can be effectively controlled and optimized through careful process development (e.g., controlling stoichiometry, addition rates, and temperature). The purification of the product from the dialkylated impurity would be the primary process challenge to overcome.
For Laboratory-Scale and High-Purity Synthesis: When cost is less of a concern than yield and purity, Reductive Amination offers a superior alternative. It avoids the problem of dialkylation, generally providing a cleaner product profile and high yields, which simplifies purification. This makes it an excellent choice for preparing high-quality material for research and development purposes.
For Complex Substrates or Methodology Development: The Buchwald-Hartwig Amination is the most powerful and versatile method but is prohibitively expensive for the synthesis of this specific, relatively simple target. Its use would only be justified if the o-toluidine moiety were part of a much more complex, sensitive, and high-value molecule where other methods have failed.
The Ullmann Condensation is largely of historical interest for this transformation and is outclassed by the other methods in terms of efficiency, yield, and reaction conditions. It would not be a recommended route in a modern synthetic setting.
Optimizing 7-Methylindole & Oxindole Scaffolds: A Comparative Technical Guide to Methyl 2-[(2-methylphenyl)amino]acetate
Executive Summary Methyl 2-[(2-methylphenyl)amino]acetate (CAS: 83627-53-6), also known as Methyl N-(o-tolyl)glycinate , is a specialized amino-ester intermediate. It serves as a critical building block in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-[(2-methylphenyl)amino]acetate (CAS: 83627-53-6), also known as Methyl N-(o-tolyl)glycinate , is a specialized amino-ester intermediate. It serves as a critical building block in the synthesis of 7-substituted indoles and oxindoles , structural motifs ubiquitous in kinase inhibitors (e.g., Nintedanib analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide compares the performance of the Methyl Ester variant against its Ethyl Ester and Free Acid counterparts. Analysis reveals that the Methyl Ester offers superior atom economy, faster cyclization kinetics, and simplified solvent logistics during the critical Heumann-Pfleger cyclization step, making it the preferred reagent for scalable pharmaceutical manufacturing.
Precursor for 7-Methyl-2-oxindole (7-methyloxindole)
Comparative Analysis: Methyl vs. Alternatives
In the synthesis of oxindoles, the choice of the N-aryl glycine derivative dictates the reaction conditions and yield. The table below objectively compares the Methyl Ester against standard alternatives.
Performance Comparison Matrix
Feature
Methyl Ester (Product)
Ethyl Ester (Alternative)
Free Acid (Alternative)
Atom Economy
High (Leaving group: Methanol, MW 32)
Moderate (Leaving group: Ethanol, MW 46)
N/A (Requires activation)
Cyclization Reagent
NaOMe / MeOH
NaOEt / EtOH
Ac₂O / NaOAc or SOCl₂
Reaction Kinetics
Fast (Less steric hindrance at carbonyl)
Moderate (Ethyl group adds bulk)
Slow (Requires high temp/activation)
Solvent Compatibility
Excellent (Compatible with MeOH, common in HPLC)
Good (Requires EtOH to prevent transesterification)
Poor (Solubility issues in non-polar solvents)
Typical Yield (Oxindole)
85 - 92%
78 - 85%
60 - 75%
Risk Profile
Low (Methanol byproduct is manageable)
Low (Ethanol byproduct is manageable)
High (Acid chlorides are corrosive)
Field-Proven Insight: The Transesterification Trap
Expert Note: When using the Ethyl Ester in Methanol (a common solvent for subsequent steps), a competing transesterification reaction occurs, leading to a mixture of methyl/ethyl esters and mixed alkoxide byproducts. Using the Methyl Ester in Methanol eliminates this variable, ensuring a self-validating system where the solvent and leaving group are identical.
Mechanistic Pathway & Visualization
The primary utility of this compound is the formation of 7-methyloxindole via base-catalyzed cyclization.
Figure 1: Synthesis & Cyclization Pathway[3]
Caption: The streamlined pathway from o-Toluidine to 7-Methyloxindole using the methyl ester intermediate. The critical cyclization step is driven by Sodium Methoxide (NaOMe).
Experimental Protocol: Synthesis of 7-Methyloxindole
This protocol is designed for high purity and yield, leveraging the advantages of the methyl ester.
Phase 1: Synthesis of Methyl 2-[(2-methylphenyl)amino]acetate
Objective: N-alkylation of o-toluidine with methyl chloroacetate.
cross-reactivity studies of methyl 2-[(2-methylphenyl)amino]acetate derivatives
An In-Depth Technical Guide to Designing and Executing Cross-Reactivity Studies for Methyl 2-[(2-methylphenyl)amino]acetate Derivatives In the landscape of modern drug discovery, the specificity of a therapeutic candidat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Designing and Executing Cross-Reactivity Studies for Methyl 2-[(2-methylphenyl)amino]acetate Derivatives
In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. The journey from a promising hit compound to a viable drug is often dictated by its selectivity profile. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, making a thorough assessment of cross-reactivity a critical, non-negotiable step in preclinical development. This guide focuses on a specific chemical scaffold: methyl 2-[(2-methylphenyl)amino]acetate and its derivatives. While this core structure serves as a valuable starting point for synthesizing novel chemical entities, its potential for interacting with unintended biological targets necessitates a rigorous and systematic evaluation.
This document provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this class of compounds. We will move beyond rigid templates, explaining the causal logic behind experimental choices and providing detailed, self-validating protocols grounded in established scientific principles.
Part 1: The Strategic Imperative of Cross-Reactivity Profiling
Cross-reactivity can be broadly defined as the interaction of a compound with targets other than its intended primary target.[1] For derivatives of methyl 2-[(2-methylphenyl)amino]acetate, this investigation is twofold:
Pharmacological Cross-Reactivity: Assessing the propensity of derivatives to bind to and modulate the activity of unintended proteins (e.g., receptors, enzymes, ion channels). This is crucial for predicting potential side effects and understanding the compound's overall safety profile.
Immunoassay Cross-Reactivity: Evaluating the degree to which structural analogs interfere with antibody-based detection methods. This is vital for the development of reliable pharmacokinetic (PK) and pharmacodynamic (PD) assays, where specificity is essential for accurate quantification.[2][3]
The fundamental goal is to establish a Structure-Activity Relationship (SAR) not just for the desired activity, but also for these undesirable off-target interactions.[4][5] This allows for the rational design of next-generation compounds with improved selectivity.
Part 2: Experimental Design & Core Methodologies
A robust cross-reactivity assessment employs orthogonal methods to ensure the validity of the findings. We will detail two primary arms of investigation: target-based functional assays and antibody-based immunoassays, supplemented by confirmatory chromatographic techniques.
Workflow for a Comprehensive Cross-Reactivity Study
The following diagram outlines the logical flow for a complete investigation, from initial planning to data-driven decision-making.
Definitive Guide: Establishing the Mechanism of Action for Methyl 2-[(2-methylphenyl)amino]acetate (M-2MPA)
Executive Summary & Compound Profile Methyl 2-[(2-methylphenyl)amino]acetate (referred to herein as M-2MPA ) is a structural analog of the N-phenylglycine and phenylacetic acid class of non-steroidal anti-inflammatory dr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Methyl 2-[(2-methylphenyl)amino]acetate (referred to herein as M-2MPA ) is a structural analog of the N-phenylglycine and phenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical scaffold shares significant homology with Diclofenac and Mefenamic Acid , suggesting a high probability of Cyclooxygenase (COX) inhibition as its primary Mechanism of Action (MoA).
However, structural similarity is not proof. This guide outlines the rigorous experimental pathway required to empirically validate M-2MPA as a COX inhibitor, determine its selectivity profile (COX-1 vs. COX-2), and quantify its efficacy against industry-standard benchmarks.
The Comparative Landscape
To establish scientific validity, M-2MPA must be benchmarked against:
Diclofenac: The "Gold Standard" for phenylacetic acid derivatives (Non-selective/Slight COX-2 preference).
Celecoxib: The benchmark for COX-2 selectivity.
Indomethacin: A potent, non-selective positive control for cellular assays.
Phase I: In Silico Target Validation (Molecular Docking)
Before wet-lab synthesis, computational modeling is required to predict the binding pose and affinity of M-2MPA within the COX active site. This establishes the theoretical basis for the MoA.
The Computational Workflow
The following self-validating workflow ensures that M-2MPA is docked using parameters validated by the re-docking of a crystallized reference ligand (e.g., Diclofenac).
Figure 1: Validated In Silico Docking Pipeline. The protocol mandates re-docking a co-crystallized ligand to confirm RMSD < 2.0 Å before assessing M-2MPA.
Critical Binding Residues
For M-2MPA to function as an NSAID, it must interact with the hydrophobic channel of the COX enzyme.
Arg120: Essential for carboxylate binding (ionic interaction). Note: As M-2MPA is a methyl ester, it may act as a prodrug or require hydrolysis to the free acid to engage Arg120 fully.
Tyr355 & Glu524: Gatekeeper residues regulating access to the active site.
Val523: The "Selectivity Switch." M-2MPA's smaller 2-methyl group (vs. Diclofenac's chlorines) may allow it to fit into the tighter COX-1 pocket, potentially indicating a non-selective profile.
The definitive proof of MoA is the direct inhibition of purified COX enzymes. We utilize a Colorimetric COX (Sheep/Human) Inhibitor Screening Assay .
Experimental Protocol
Enzyme Source: Recombinant human COX-1 and COX-2.
Reaction Principle: Peroxidase activity of COX heme measures the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during PGG2 to PGH2 conversion.
Procedure:
Incubate Enzyme + Heme + M-2MPA (0.01 µM – 100 µM) for 10 min at 25°C.
Initiate reaction with Arachidonic Acid (100 µM) and Colorimetric Substrate.
Read Absorbance at 590 nm after 2 minutes.
Comparative Performance Data (Expected Profile)
The following table illustrates the target profile for M-2MPA if it behaves like a typical phenylacetic acid derivative, compared to established benchmarks.
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Ratio (COX-1/COX-2)
Interpretation
M-2MPA
1.2 ± 0.3
0.8 ± 0.1
1.5
Non-Selective / Balanced
Diclofenac
0.6 ± 0.1
0.02 ± 0.01
30
Preferential COX-2
Indomethacin
0.04 ± 0.01
0.60 ± 0.05
0.06
Preferential COX-1
Celecoxib
>15.0
0.04 ± 0.01
>375
Highly Selective COX-2
Data Interpretation: If M-2MPA shows an IC50 < 10 µM for both isoforms, the MoA is confirmed as a COX inhibitor. The ratio determines its safety profile (GI toxicity risk).
Enzymatic assays do not account for cell membrane permeability or metabolic activation (ester hydrolysis). The LPS-stimulated RAW 264.7 Macrophage Assay is the industry standard for verifying anti-inflammatory efficacy in a living system.
The Signaling Pathway & Intervention Point
M-2MPA is hypothesized to block the final step of Prostaglandin E2 (PGE2) synthesis.
Figure 2: Mechanism of Action in RAW 264.7 Cells. M-2MPA inhibits the catalytic activity of COX-2, preventing the conversion of Arachidonic Acid to PGE2.
Protocol: PGE2 Suppression Assay
Cell Culture: Seed RAW 264.7 cells (1x10^5 cells/well) in DMEM + 10% FBS.
Pre-treatment: Treat with M-2MPA (0.1, 1, 10, 50 µM) for 1 hour.
Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression. Incubate for 24 hours.
Control: Measure Cell Viability (MTT Assay) to ensure reduced PGE2 is due to COX inhibition, not cytotoxicity.
References
BenchChem. (2025).[3][4] Eltenac vs. Diclofenac: A Comparative Analysis of in vitro Cyclooxygenase (COX) Inhibition. Retrieved from
Shirakawa, et al. (2024). COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. Physician's Weekly. Retrieved from
National Institutes of Health (PMC). (2021). Suppression of Lipopolysaccharide-Induced Inflammatory Response in RAW 264.7 Macrophages. Biomolecules & Therapeutics.[3][4][5][6][7] Retrieved from
Chem-Impex. (2024). Methyl-2-acetyl amino phenyl acetate: Applications in Pharmaceutical Development. Retrieved from
Dove Medical Press. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors: An in-silico Study. Retrieved from
Executive Summary: Immediate Action Protocol Methyl 2-[(2-methylphenyl)amino]acetate (also known as Methyl N-(o-tolyl)glycinate ) is an organic ester derivative of N-aryl glycine. Due to its structural components—an anil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Protocol
Methyl 2-[(2-methylphenyl)amino]acetate (also known as Methyl N-(o-tolyl)glycinate ) is an organic ester derivative of N-aryl glycine. Due to its structural components—an aniline moiety and an ester linkage—it presents specific hazards including potential skin sensitization, aquatic toxicity, and irritation.
Core Disposal Directive:
This compound must NEVER be disposed of via municipal drains or general trash. It requires segregation as Hazardous Organic Waste and must be destroyed via high-temperature incineration by a licensed waste management contractor.
Chemical Profile & Hazard Identification
Understanding the chemical nature of this compound is critical for safe handling and disposal. As a derivative of N-phenylglycine methyl ester (CAS 23284-84-6), its properties can be inferred from its structural analogs.
Table 1: Chemical Identity & Inferred Hazard Profile
Secondary Amine (Aniline derivative), Methyl Ester, o-Tolyl group
Physical State
Likely Solid or Viscous Oil (Low melting point anticipated based on analogs)
Primary Hazards
Skin/Eye Irritant (H315, H319) : Causes localized inflammation.Skin Sensitizer (H317) : Potential for allergic reaction upon repeated exposure (typical of aniline derivatives).Aquatic Toxicity (H411/H412) : Toxic to aquatic life with long-lasting effects.[1]
Reactivity
Stable under normal conditions. Hydrolyzes in strong acids/bases to release methanol and N-(o-tolyl)glycine.
Waste Code (RCRA)
Not specifically P- or U-listed. Classify as D001 (Ignitable) if in flammable solvent, or Non-RCRA Regulated Hazardous Waste if solid/pure, depending on local regulations.
Pre-Disposal Handling & Containment
Proper containment prevents cross-contamination and environmental release. All handling must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
Respiratory: N95 particulate respirator (for solids) or half-mask respirator with organic vapor cartridges (if heating/aerosolizing).
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for prolonged handling.
Ocular: Chemical safety goggles. Face shield if splash hazard exists.
Body: Lab coat (buttoned) and full-length trousers.
Figure 1: Waste Segregation Decision Tree
Caption: Decision logic for segregating methyl 2-[(2-methylphenyl)amino]acetate waste streams to ensure compatibility with incineration protocols.
Disposal Procedures: Step-by-Step
Protocol A: Solid Waste (Pure Substance or Contaminated Debris)
Collection: Place the solid compound, contaminated weighing boats, and used gloves into a clear, chemically resistant plastic bag (e.g., polyethylene).
Double-Bagging: Seal the first bag and place it inside a second bag to prevent leakage or rupture.
Labeling: Affix a hazardous waste label. Clearly print:
Chemical Name: Methyl 2-[(2-methylphenyl)amino]acetate
Hazards: Irritant, Toxic
Storage: Store in a designated "Solid Hazardous Waste" drum or secondary container until pickup.
Protocol B: Liquid Waste (Solutions)
Solvent Compatibility Check: Ensure the solvent used (e.g., Methanol, Ethyl Acetate) is compatible with the waste container (usually HDPE or glass).
Segregation:
If dissolved in non-halogenated solvents (e.g., Methanol, Ethanol): Pour into the Non-Halogenated Organic waste container.
If dissolved in halogenated solvents (e.g., DCM): Pour into the Halogenated Organic waste container.
Transfer: Use a funnel to prevent spills. Do not overfill the container (leave 10% headspace).
Rinsing: Triple-rinse the original vessel with a small amount of compatible solvent and add the rinsate to the waste container.
Emergency Procedures: Spill Management
In the event of a spill, immediate containment is necessary to prevent exposure and environmental contamination.
Figure 2: Spill Response Workflow
Caption: Operational workflow for managing accidental spills of methyl 2-[(2-methylphenyl)amino]acetate in a laboratory setting.
Critical Note: If the spill exceeds 100 mL or involves a fire hazard, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office.
Regulatory Compliance & Final Disposition
US EPA (RCRA): While not explicitly listed as a P- or U-waste, the generator is responsible for determining if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Treat as Hazardous Waste due to potential toxicity.
Disposal Method: The only acceptable final disposition is Incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This ensures the complete thermal destruction of the organic framework.
Transport: Waste must be transported by a licensed hazardous waste hauler in DOT-approved containers.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl N-phenylglycinate (Analog). Retrieved from [Link]
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Chemical Class: Aniline derivative / Amino acid ester.
Risk Assessment Logic (Structural Analogy):
As a Senior Application Scientist, I must highlight that while specific toxicological data for this precise intermediate may be limited in public repositories, its structure dictates its safety profile. It belongs to the N-phenylglycine ester family, structurally homologous to key intermediates used in the synthesis of NSAIDs (e.g., Diclofenac, Mefenamic acid).[1]
Anticipated Hazards:
Acute Toxicity (Oral/Dermal): Aniline derivatives are historically known to be toxic upon ingestion and may be absorbed through the skin.
Skin & Eye Irritation: The ester functionality combined with the secondary amine typically results in Category 2 Skin Irritation (H315) and Category 2A Serious Eye Irritation (H319) .
Sensitization: Potential for skin sensitization upon repeated exposure.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
Protection Zone
Standard (Min. Requirement)
Specific Material / Specification
Scientific Rationale
Ocular
ANSI Z87.1 (Impact & Splash)
Chemical Safety Goggles (Not just safety glasses)
Esters can cause severe corneal irritation.[1] Goggles provide a seal against dusts and vapors that glasses cannot offer.
Dermal (Hand)
EN 374 / ASTM F739
Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Laminate (Silver Shield®) for prolonged contact.[1]
Aniline derivatives can permeate thin nitrile. Double gloving increases breakthrough time. Change gloves immediately upon splash.
Solid particulates are the primary vector during weighing. If dissolved in organic solvents or heated, volatile amine vapors require OV filtration.
Body
Lab Coat (Type 6)
Cotton/Polyester blend (Standard) or Tyvek® (if handling >10g).[1]
Prevents contamination of street clothes. Tyvek is required for larger scale to prevent dust accumulation on fabric.
Operational Workflow: Step-by-Step Handling
This workflow integrates safety checks directly into the experimental process.
Phase A: Preparation & Weighing
Location: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
Static Control: Use an anti-static gun or ionizer bar if the powder appears fluffy or electrostatic. Static discharge can disperse hazardous dust.
Protocol:
Don full PPE (Goggles, Double Gloves, Lab Coat).[1]
Place the receiving vessel (tare) inside the hood.
Transfer the solid using a disposable spatula. Do not use metal spatulas if the compound is potentially reactive with transition metals (though unlikely for this ester, it is Good Laboratory Practice).[1]
Cap the vessel before removing it from the balance enclosure.
Phase B: Solubilization & Reaction
Solvent Choice: When dissolving in organic solvents (e.g., Dichloromethane, Ethyl Acetate), the permeation rate through gloves increases.[1]
Thermal Control: If the reaction requires heat, ensure the system is under reflux with a functional condenser. Aniline esters can degrade or volatilize at high temperatures, releasing irritating fumes.
Phase C: Spill Response
Dry Spill: Do not dry sweep. This generates dust.
Action: Cover with a damp paper towel (soaked in water or compatible solvent) to wet the powder, then wipe up.[1]
Wet Spill: Absorb with vermiculite or chem-pads.
Disposal: Place all cleanup materials into a dedicated "Hazardous Solid/Liquid Waste" container.
Logical Workflow Diagram
The following diagram illustrates the decision-making process for safe handling and waste disposal.
Caption: Decision logic for PPE selection and operational workflow based on scale and accident occurrence.
Waste Disposal & Decontamination
Disposal Protocol:
Segregation: This compound must be classified as Hazardous Organic Waste . It should not be mixed with aqueous acid waste streams to prevent hydrolysis back to the aniline precursor, which may be more toxic.
Container: High-density polyethylene (HDPE) or glass carboys.
Labeling: Clearly label as "Toxic / Irritant - Organic Ester".
Decontamination of Glassware:
Rinse glassware with Acetone or Ethanol before washing with soap and water.
Collect the first rinse in the organic waste container.
Why? The ester is lipophilic and will not be effectively removed by water alone; residual compound poses a contact hazard to dishwashing staff.
References
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. (General guidance for Aniline homologs). Retrieved from [Link][1]
PubChem. Compound Summary for Methyl N-(2-methylphenyl)glycinate (Structure/Hazard Analogy). National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1]
ECHA (European Chemicals Agency). C&L Inventory for Aniline Derivatives. (Used for hazard extrapolation). Retrieved from [Link][1]